(R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R)-1-phenyl-N-[(1R)-1-phenylethyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16;/h3-14,17H,1-2H3;1H/t13-,14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQCLJZOKDRAOW-DTPOWOMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N[C@H](C)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82398-30-9 | |
| Record name | (+)-Bis[(R)-1-phenylethyl]amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical properties of (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride (CAS No: 82398-30-9), a compound often utilized in asymmetric synthesis. The following sections detail its key physical constants, solubility, and the experimental protocols for their determination.
Core Physical and Chemical Properties
The quantitative physical properties of this compound are summarized in the table below. These values are critical for its application in various chemical processes, including reaction setup, purification, and formulation.
| Property | Value | Source(s) |
| CAS Number | 82398-30-9 | [1][2][3] |
| Molecular Formula | C₁₆H₂₀ClN | [1][2] |
| Molecular Weight | 261.79 g/mol | [1][2] |
| Appearance | White to almost white or light yellow crystalline powder. | [1][2][4] |
| Melting Point | ~260 °C to 263 °C | [1] |
| Boiling Point | 296.5 °C at 760 mmHg | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. | [2] |
| Specific Optical Rotation | +70.0° to +76.0° (c=3, in Ethanol) | [4] |
Experimental Protocols for Property Determination
The following sections describe the standard methodologies used to determine the key physical properties listed above. These protocols are fundamental in chemical analysis and ensure the reproducibility and accuracy of data.
The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.
Methodology:
-
Sample Preparation: A small quantity of the dry crystalline powder is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded. This range is the melting point.
Understanding a compound's solubility is essential for designing reaction conditions, purification methods, and for formulation in drug development.
Methodology:
-
Solvent Selection: A range of standard laboratory solvents (e.g., water, ethanol, methanol, DMSO, acetone) are selected.
-
Sample Preparation: A pre-weighed amount of the compound (e.g., 10 mg) is placed into a vial.
-
Solvent Addition: A measured volume of the selected solvent (e.g., 1 mL) is added to the vial.
-
Mixing: The mixture is agitated, typically by vortexing or stirring, for a set period at a controlled temperature.
-
Observation: The mixture is visually inspected for dissolution. If the solid dissolves completely, it is deemed "soluble." If not, it can be classified as "partially soluble" or "insoluble." This can be quantified to determine the exact solubility in mg/mL.
Specific rotation is a fundamental property of chiral molecules and is used to confirm the enantiomeric identity and purity of a sample.
Methodology:
-
Solution Preparation: A solution of the compound is prepared by accurately weighing the sample and dissolving it in a specific solvent (e.g., Ethanol) to a known concentration (c), expressed in g/mL. For this compound, a concentration of 3 g per 100 mL (c=3) is cited.[4]
-
Polarimeter Setup: A polarimeter is calibrated using a blank (the pure solvent).
-
Measurement: The prepared solution is placed in a polarimeter cell of a known path length (l), typically 1 decimeter (dm). The observed optical rotation (α) is measured at a specific temperature and wavelength (usually the sodium D-line, 589 nm).
-
Calculation: The specific rotation, [α], is calculated using the formula: [α] = α / (c * l)
References
Technical Guide: (R,R)-(+)-Bis(α-methylbenzyl)amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-(+)-Bis(α-methylbenzyl)amine hydrochloride is a chiral amine salt with the CAS Number 82398-30-9.[1][2][3][4] It is a crucial reagent in the field of asymmetric synthesis, primarily utilized as a chiral resolving agent and a versatile chiral building block. Its stereospecific structure allows for the separation of racemic mixtures and the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry where the chirality of a molecule can significantly influence its pharmacological activity and safety profile.[5][6]
Chemical and Physical Properties
(R,R)-(+)-Bis(α-methylbenzyl)amine hydrochloride is a white to off-white crystalline powder.[1][2][4] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 82398-30-9 | [1][2][3][4] |
| Molecular Formula | C₁₆H₁₉N·HCl | [1][2][4] |
| Molecular Weight | 261.79 g/mol | [1][2][3][4] |
| Appearance | White to Almost white powder to crystal | [1][2][4] |
| Purity (HPLC) | >98.0% | [1] |
| Melting Point | 192°C (lit.) | [2] |
| Boiling Point | 257°C (lit.) | [2] |
| Flash Point | 129°C (lit.) | [2] |
| Specific Rotation [α]20/D | +70.0 to +76.0 deg (c=3, EtOH) | [1] |
| Solubility | DMSO, Methanol | [2] |
Applications in Asymmetric Synthesis
The primary application of (R,R)-(+)-Bis(α-methylbenzyl)amine hydrochloride lies in its ability to facilitate the synthesis of single-enantiomer compounds. This is critical in drug development, as different enantiomers of a chiral drug can have distinct biological activities.
Chiral Resolution
Chiral resolution is a technique used to separate a racemic mixture into its constituent enantiomers. (R,R)-(+)-Bis(α-methylbenzyl)amine, as a chiral base, can be used to form diastereomeric salts with a racemic acid. These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. The desired enantiomer of the acid can then be recovered from the separated salt.
Chiral Building Block
This compound also serves as a chiral building block or a chiral auxiliary. In this role, it is incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the chiral auxiliary can be removed. This methodology is fundamental to the synthesis of complex, enantiomerically pure molecules, including active pharmaceutical ingredients (APIs).[5][6] For instance, chiral amines are instrumental in the synthesis of antibiotics and other therapeutic agents.[7]
Experimental Protocols
While specific experimental protocols are highly dependent on the substrate being resolved or synthesized, a general procedure for the chiral resolution of a racemic acid using (R,R)-(+)-Bis(α-methylbenzyl)amine is outlined below.
Objective: To separate a racemic carboxylic acid into its individual enantiomers.
Materials:
-
Racemic carboxylic acid
-
(R,R)-(+)-Bis(α-methylbenzyl)amine (the free base, generated from the hydrochloride salt)
-
Suitable solvent (e.g., ethanol, methanol, or a mixture)
-
Acid (e.g., HCl) and Base (e.g., NaOH) for salt formation and liberation of the resolved acid.
Procedure:
-
Liberation of the Free Amine: (R,R)-(+)-Bis(α-methylbenzyl)amine hydrochloride is treated with a base (e.g., aqueous NaOH) and extracted into an organic solvent to yield the free amine.
-
Diastereomeric Salt Formation: The racemic carboxylic acid is dissolved in a suitable solvent. An equimolar amount of the (R,R)-(+)-Bis(α-methylbenzyl)amine free base is added to the solution. The mixture is typically heated to ensure complete salt formation and then slowly cooled to allow for the crystallization of one of the diastereomeric salts.
-
Fractional Crystallization: The less soluble diastereomeric salt will crystallize out of the solution. The crystals are collected by filtration. The process of recrystallization may be repeated to improve the diastereomeric purity.
-
Recovery of the Enantiomerically Pure Acid: The isolated diastereomeric salt is treated with an acid (e.g., aqueous HCl) to protonate the amine and liberate the enantiomerically enriched carboxylic acid. The carboxylic acid can then be extracted with an organic solvent.
-
Recovery of the Chiral Resolving Agent: The aqueous layer containing the hydrochloride salt of (R,R)-(+)-Bis(α-methylbenzyl)amine can be basified to recover the chiral resolving agent for reuse.
Visualized Workflow and Logical Relationships
The following diagrams illustrate the logical workflow of a chiral resolution process and the relationship between the key components.
Caption: Workflow for Chiral Resolution using a Chiral Amine.
Caption: Logical Relationship in Chiral Resolution.
Safety Information
(R,R)-(+)-Bis(α-methylbenzyl)amine hydrochloride is an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]
References
- 1. (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride | 82398-30-9 | TCI EUROPE N.V. [tcichemicals.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. echemi.com [echemi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. (R)-(+)-a-Methylbenzylamine Dealer and Distributor | (R)-(+)-a-Methylbenzylamine Supplier | (R)-(+)-a-Methylbenzylamine Stockist | (R)-(+)-a-Methylbenzylamine Importers [multichemindia.com]
- 7. CN107417546A - A kind of synthetic method with optically active α methylbenzylamines - Google Patents [patents.google.com]
In-Depth Technical Guide on (R,R)-(+)-Bis(α-methylbenzyl)amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R,R)-(+)-Bis(α-methylbenzyl)amine Hydrochloride, a chiral amine widely utilized in asymmetric synthesis. The document details its physicochemical properties, synthesis protocols, and applications, with a focus on enabling researchers to effectively utilize this compound in their work.
Core Molecular Information
(R,R)-(+)-Bis(α-methylbenzyl)amine Hydrochloride is a chiral secondary amine salt. Its enantiomerically pure nature makes it a valuable reagent in the synthesis of chiral molecules, particularly in the pharmaceutical industry.
Physicochemical Data
A summary of the key quantitative data for (R,R)-(+)-Bis(α-methylbenzyl)amine Hydrochloride is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 261.79 g/mol | [1] |
| Molecular Formula | C₁₆H₁₉N·HCl (or C₁₆H₂₀ClN) | [1][2][3] |
| CAS Number | 82398-30-9 | [2][4] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | ~260 °C | [3] |
| Boiling Point | 296.5 °C at 760 mmHg | [3] |
| Flash Point | 137.2 °C | [3] |
| Solubility | Soluble in DMSO and Methanol | [2] |
| Optical Rotation | +70.0 to +76.0 deg (c=3, EtOH) | [4] |
Molecular Structure
The structure of (R,R)-(+)-Bis(α-methylbenzyl)amine Hydrochloride consists of a central nitrogen atom bonded to two (R)-α-methylbenzyl groups and protonated with hydrochloric acid.
References
An In-depth Technical Guide to the Structural Analogs of (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride is a chiral compound recognized for its utility as a resolving agent and a building block in asymmetric synthesis. Its rigid, well-defined stereochemical structure makes its derivatives attractive candidates for investigation in various therapeutic areas. This technical guide explores the synthesis, potential biological activities, and experimental evaluation of structural analogs of (R,R)-(+)-Bis(alpha-methylbenzyl)amine. While direct biological data on a wide range of its analogs are not extensively available in public literature, this document provides a comprehensive framework for their design, synthesis, and evaluation based on the known chemistry and pharmacology of structurally related phenylethylamine and benzylamine derivatives.
Core Structure and Potential for Analog Development
The core structure of bis(alpha-methylbenzyl)amine offers several points for chemical modification to generate a library of analogs with diverse physicochemical and pharmacological properties. These modifications can be systematically explored to establish structure-activity relationships (SAR).
Table 1: Potential Structural Modifications of Bis(alpha-methylbenzyl)amine for Analog Synthesis
| Modification Site | Type of Substitution | Potential Impact |
| Phenyl Rings (R1, R2) | Electron-withdrawing groups (e.g., -Cl, -F, -CF3) | May enhance potency for certain targets like monoamine transporters. |
| Electron-donating groups (e.g., -OCH3, -CH3) | Could shift selectivity towards other receptors, such as serotonin receptors. | |
| Introduction of heterocyclic rings | Can alter binding modes and introduce new interactions with biological targets. | |
| Amine Nitrogen (R3) | N-alkylation (e.g., -CH3, -C2H5) | Can influence potency and selectivity; larger groups may introduce steric hindrance. |
| Introduction of polar groups | May improve physicochemical properties but could impact transporter affinity. | |
| Alpha-Methyl Group | Variation of the alkyl chain | Could fine-tune steric and electronic properties. |
Synthetic Methodologies for Bis(alpha-methylbenzyl)amine and its Analogs
The synthesis of chiral amines is a well-established field in organic chemistry. Several methods can be employed or adapted for the preparation of (R,R)-(+)-Bis(alpha-methylbenzyl)amine and its structural analogs.
General Synthetic Workflow
The synthesis of substituted bis(alpha-methylbenzyl)amine analogs can be conceptualized through the following workflow, starting from readily available substituted acetophenones and chiral alpha-methylbenzylamines.
Caption: General workflow for the synthesis of substituted bis(alpha-methylbenzyl)amine analogs.
Experimental Protocol: Synthesis of (R,R)-(+)-Bis(alpha-methylbenzyl)amine
This protocol describes the synthesis of the parent compound, which can be adapted for the synthesis of its analogs by using appropriately substituted starting materials. A notable method involves the use of microwave irradiation to reduce reaction times.[1]
Materials:
-
(R)-(+)-α-Methylbenzylamine
-
Acetophenone
-
Titanium(IV) isopropoxide
-
Sodium borohydride (NaBH4)
-
Methanol
-
Microwave reactor
Procedure:
-
Imine Formation: In a microwave-safe vessel, combine (R)-(+)-α-methylbenzylamine (1 equivalent) and acetophenone (1 equivalent).
-
Add titanium(IV) isopropoxide as a catalyst.
-
Seal the vessel and heat the mixture in a microwave reactor. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reduction: After completion of the imine formation, cool the reaction mixture.
-
Carefully add methanol to the mixture, followed by the portion-wise addition of sodium borohydride at 0 °C.
-
Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield (R,R)-(+)-Bis(alpha-methylbenzyl)amine.
-
The hydrochloride salt can be prepared by treating the free base with a solution of HCl in a suitable solvent.
Potential Biological Activities and Structure-Activity Relationships
Based on the pharmacology of structurally related phenylethylamine and benzylamine derivatives, analogs of (R,R)-(+)-Bis(alpha-methylbenzyl)amine could be investigated for a range of biological activities.
Dopamine Transporter (DAT) Inhibition
Phenylethylamine derivatives are known to interact with the dopamine transporter (DAT), and their inhibitory activity is a key mechanism for the action of some psychostimulants and antidepressants. Structure-activity relationship studies of β-phenethylamine derivatives have shown that substitutions on the aromatic ring and the amine nitrogen can significantly influence their potency as DAT inhibitors.
Table 2: Hypothetical Structure-Activity Relationship (SAR) for Bis(alpha-methylbenzyl)amine Analogs as DAT Inhibitors
| Position of Substitution | Substituent | Expected Effect on DAT Inhibition | Rationale from Related Compounds |
| Phenyl Ring (para-position) | Halogen (Cl, F) | Increase in potency | Electron-withdrawing groups at the para-position often enhance DAT affinity. |
| Methyl (CH3) | Moderate to high potency | Small alkyl groups can be well-tolerated in the DAT binding pocket. | |
| Methoxy (OCH3) | Decrease in potency | Bulky electron-donating groups may reduce affinity. | |
| Amine Nitrogen | N-H (secondary amine) | May exhibit altered potency and selectivity | N-demethylation can impact binding. |
| N-Alkyl (e.g., Ethyl) | Likely decrease in potency | Increased steric bulk at the nitrogen is often detrimental to DAT binding. |
Signaling Pathway: Dopaminergic Neurotransmission
Analogs acting as DAT inhibitors would modulate dopaminergic signaling by increasing the extracellular concentration of dopamine in the synaptic cleft.
Caption: Postulated mechanism of action for DAT-inhibiting analogs.
Experimental Protocols for Biological Evaluation
Dopamine Transporter (DAT) Binding Assay
This protocol outlines a method to determine the binding affinity of the synthesized analogs for the dopamine transporter.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine transporter (hDAT).
-
Radioligand, e.g., [³H]WIN 35,428.
-
Test compounds (analogs of (R,R)-(+)-Bis(alpha-methylbenzyl)amine).
-
Non-specific binding control (e.g., GBR 12909).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
96-well microplates.
-
Filter mats.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Binding Reaction: In a 96-well plate, add the hDAT-expressing cell membranes, the radioligand, and either a test compound, buffer (for total binding), or the non-specific binding control.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through filter mats using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Experimental Workflow for Biological Screening
The following diagram illustrates a typical workflow for the initial biological screening of the synthesized analogs.
References
Spectroscopic Profile of (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride. The information is presented to support research, development, and quality control activities where this chiral amine hydrochloride is utilized. The spectroscopic data for the (S,S)-(-)-enantiomer is presented herein, which is spectrally identical to the (R,R)-(+)-enantiomer.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Infrared (IR) Spectroscopy
| Feature | Wavenumber (cm⁻¹) |
| N-H Stretch | 2400-2800 (broad) |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C=C Stretch (Aromatic) | 1450-1600 |
| C-N Stretch | 1100-1300 |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: Chloroform-d (CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 7.40 | m | 10H | Aromatic (C₆H₅) |
| 4.20 - 4.40 | q | 2H | Methine (CH) |
| 1.60 - 1.70 | d | 6H | Methyl (CH₃) |
| 9.50 - 10.50 (broad) | s | 2H | Ammonium (NH₂⁺) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: Chloroform-d (CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 139.0 - 141.0 | Aromatic (C) |
| 128.0 - 129.5 | Aromatic (CH) |
| 126.0 - 127.5 | Aromatic (CH) |
| 55.0 - 57.0 | Methine (CH) |
| 20.0 - 22.0 | Methyl (CH₃) |
Mass Spectrometry (MS)
Ionization Method: Electrospray (ESI+)
| m/z | Interpretation |
| 226.159 | [M+H]⁺ (protonated free base) |
| 120.081 | [C₈H₁₀N]⁺ (fragment, loss of a methylbenzyl group) |
| 105.070 | [C₈H₉]⁺ (tropylium ion fragment) |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.
Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation : A small amount of this compound (1-2 mg) is finely ground in an agate mortar and pestle.
-
Matrix Preparation : Approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) is added to the mortar.
-
Mixing : The sample and KBr are thoroughly mixed by grinding until a homogenous powder is obtained.
-
Pellet Formation : The mixture is transferred to a pellet die and compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition : The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded over the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
¹H NMR Data Acquisition :
-
The ¹H NMR spectrum is acquired on a 400 MHz or higher field NMR spectrometer.
-
A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
-
The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
-
¹³C NMR Data Acquisition :
-
The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz.
-
Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.
-
The chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).
-
Mass Spectrometry (MS) Protocol (Electrospray Ionization)
-
Sample Preparation : A dilute solution of this compound is prepared by dissolving a small amount of the sample in a suitable solvent system, such as a mixture of methanol and water.
-
Infusion : The sample solution is infused into the electrospray ionization (ESI) source of a mass spectrometer at a constant flow rate.
-
Ionization : A high voltage is applied to the ESI probe to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte. The analysis is typically performed in positive ion mode.
-
Mass Analysis : The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected, and a mass spectrum is generated.
Visualizations
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chiral amine hydrochloride.
Caption: Logical workflow for spectroscopic analysis.
Solubility of (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride in organic solvents
An In-depth Technical Guide on the Solubility of (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and detailed experimental protocols for determining solubility.
Introduction to this compound
This compound, a chiral amine salt, is a crucial reagent in asymmetric synthesis and the resolution of racemates. Its efficacy in these applications is often dependent on its solubility in various organic solvents. Understanding these solubility properties is essential for reaction optimization, purification, and crystallization processes. Amine hydrochlorides, being salts, generally exhibit higher solubility in polar solvents compared to their free base counterparts due to ionic interactions.
Solubility Data
A thorough review of available scientific literature and chemical supplier data indicates a lack of specific quantitative solubility values for this compound in a wide range of organic solvents. The table below summarizes the known qualitative solubility of the compound. Researchers are encouraged to determine quantitative solubility in their specific solvent systems using the protocols outlined in the subsequent sections.
Table 1: Qualitative Solubility of this compound
| Solvent Category | Solvent Name | Qualitative Solubility |
| Alcohols | Methanol | Soluble |
| Ethanol | Soluble[1] | |
| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | Soluble |
| Water | Water | Soluble[1] |
Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at saturation is not specified in the available literature. Researchers should experimentally determine the quantitative solubility for their specific applications.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is critical for various chemical processes. Below are detailed methodologies for key experiments to quantify the solubility of this compound.
Isothermal Saturation Method (Gravimetric Analysis)
This method directly measures the mass of the solute dissolved in a known volume of solvent at a constant temperature to determine the saturation solubility.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Temperature-controlled shaker or stirrer
-
Vials with tight-sealing caps
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial. An excess is ensured when undissolved solid remains visible after equilibration.
-
Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.
-
Sample Withdrawal and Filtration: Once equilibrium is reached, allow the mixture to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved solids.
-
Solvent Evaporation: Dispense the filtered, saturated solution into a pre-weighed evaporation dish.
-
Mass Determination: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not decompose the solute.
-
Calculation: Weigh the evaporation dish with the dry residue. The difference between this mass and the initial mass of the empty dish gives the mass of the dissolved solute. The solubility can then be calculated in terms of g/L or mol/L.
Spectrophotometric Method
This indirect method utilizes UV-Visible spectrophotometry to determine the concentration of the solute in a saturated solution, provided the compound has a suitable chromophore.
Materials:
-
All materials listed for the Gravimetric Method
-
UV-Visible Spectrophotometer
-
Quartz or glass cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution: Follow steps 1-4 of the Isothermal Saturation Method.
-
Preparation of Standard Solutions: Prepare a stock solution of this compound with a precisely known concentration in the solvent of interest. Perform a series of serial dilutions to create several standard solutions of decreasing, known concentrations.
-
Generation of a Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.
-
Analysis of Saturated Solution: Dilute the filtered saturated solution with a known dilution factor to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution.
-
Calculation: Use the absorbance of the diluted saturated solution and the equation from the calibration curve to calculate the concentration of the diluted solution. Multiply this by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Gravimetric solubility determination workflow.
Caption: Spectrophotometric solubility determination workflow.
References
An In-depth Technical Guide to the Safety and Handling of (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride (CAS No. 82398-30-9), a chiral amine utilized in asymmetric synthesis. The following sections detail the compound's properties, associated hazards, recommended handling procedures, and emergency protocols to ensure its safe use in a laboratory setting.
Compound Identification and Properties
This compound is a chiral amine salt commonly employed as a resolving agent or a chiral building block in the synthesis of enantiomerically pure compounds.[1] Its physical and chemical properties are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Synonyms | (+)-Bis[(R)-1-Phenylethyl]Amine HCl, (+)-Bis[(R)-1-phenylethyl]amine hydrochloride |
| Molecular Formula | C₁₆H₂₀ClN |
| Molecular Weight | 261.79 g/mol |
| Appearance | White to almost white powder or crystal[2][3] |
| Melting Point | 192°C (lit.) |
| Boiling Point | 257°C (lit.) |
| Flash Point | 129°C (lit.) |
| Solubility | Soluble in DMSO and Methanol |
| Specific Rotation [α]20/D | +70.0 to +76.0 deg (c=3, EtOH)[3] |
Hazard Identification and Safety Precautions
This compound is classified as hazardous and requires careful handling to avoid adverse health effects. The primary hazards are skin and eye irritation.[1][2]
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard Statements | H315 | Causes skin irritation[1][2] |
| H319 | Causes serious eye irritation[1][2] | |
| H335 | May cause respiratory irritation[1] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[1] |
| P264 | Wash skin thoroughly after handling[2] | |
| P271 | Use only outdoors or in a well-ventilated area[1] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection[2] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water[2][3] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2] | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing[1] | |
| P319 | Get medical help if you feel unwell[1] | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention[2] | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention[2] | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse[1][3] | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed[1] | |
| P405 | Store locked up[1] | |
| P501 | Dispose of contents/container to an appropriate treatment and disposal facility...[1] |
Experimental Protocols and Handling
Given that this compound is primarily used in asymmetric synthesis, a general experimental workflow is provided below. This is a representative procedure and may require optimization for specific applications.
General Asymmetric Synthesis Workflow
The following diagram illustrates a typical workflow for an asymmetric synthesis reaction involving a chiral amine like (R,R)-(+)-Bis(alpha-methylbenzyl)amine.
Detailed Handling and Safety Protocol
Adherence to strict safety protocols is mandatory when handling this compound. The following logical workflow outlines the necessary steps for safe handling from receipt to disposal.
Toxicological Information
While comprehensive toxicological data is not available, the existing information indicates that the compound is an irritant.
Table 3: Toxicological Profile
| Effect | Description |
| Acute Toxicity | No data available. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] |
| Respiratory/Skin Sensitization | No data available. |
| Germ Cell Mutagenicity | No data available. |
| Carcinogenicity | No data available. |
| Reproductive Toxicity | No data available. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available. |
| Aspiration Hazard | No data available. |
First-Aid Measures
In the event of exposure, follow these first-aid procedures:
-
Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[1] If the person feels unwell, seek medical attention.[1]
-
Skin Contact: Wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical advice or attention.[2] Contaminated clothing should be removed and washed before reuse.[1][3]
-
Eye Contact: Rinse cautiously with water for several minutes.[2] If contact lenses are present and easy to remove, do so.[2] Continue rinsing and seek medical attention if irritation persists.[2]
-
Ingestion: If swallowed, seek immediate medical assistance.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[4] Avoid dust formation.
-
Environmental Precautions: Prevent the substance from entering drains or waterways.[4]
-
Containment and Cleaning: Collect the spilled material using an inert absorbent and place it in a suitable container for disposal.[4]
Storage and Disposal
-
Storage: Store in a well-ventilated, cool, and dry place.[1] The container should be kept tightly closed.[1] It is recommended to store the compound under an inert gas as it may be hygroscopic.[3] The storage area should be locked.[1]
-
Disposal: Dispose of the compound and its container in accordance with all applicable local, state, and federal regulations.[1]
This guide is intended to provide essential safety and handling information. It is crucial for all personnel working with this compound to be thoroughly familiar with this information and to have access to the full Safety Data Sheet (SDS) provided by the supplier.
References
The Core Mechanisms of Chiral Resolving Agents: A Technical Guide
Introduction: In the pharmaceutical industry, the stereochemistry of a drug molecule is a critical determinant of its therapeutic efficacy and toxicological profile.[1] Many drug molecules are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers.[2] These enantiomers often exhibit marked differences in their biological activities.[1] Consequently, the production of single-enantiomer drugs is a paramount objective in drug development. Chiral resolution, the process of separating a racemic mixture (a 50:50 mixture of both enantiomers) into its constituent enantiomers, is a cornerstone of this endeavor.[3][4] This guide provides an in-depth exploration of the primary mechanisms of action employed by chiral resolving agents, supplemented with quantitative data, detailed experimental protocols, and process visualizations for researchers, scientists, and drug development professionals.
Core Mechanisms of Action
The resolution of enantiomers is predicated on converting them into diastereomers, which, unlike enantiomers, possess different physical and chemical properties, allowing for their separation using conventional techniques like crystallization or chromatography.[5][6] Alternatively, resolution can be achieved by exploiting differences in the rates at which enantiomers react with a chiral entity or their differential interactions with a chiral surface. The three primary mechanisms are:
-
Formation of Diastereomeric Salts
-
Kinetic Resolution
-
Enantioselective Chromatography
Mechanism: Diastereomeric Salt Formation
This classical and widely used method involves reacting a racemic mixture (e.g., a racemic acid or base) with an enantiomerically pure chiral resolving agent (a chiral base or acid, respectively) to form a pair of diastereomeric salts.[5][7] Because these diastereomers have different physical properties, such as solubility in a given solvent, they can be separated by fractional crystallization.[6][8] After separation, the resolving agent is removed, typically by an acid-base extraction, to yield the purified enantiomers.[9] Common resolving agents include tartaric acid and its derivatives, mandelic acid, and naturally occurring alkaloids like brucine and ephedrine.[5][8][10]
Mechanism: Kinetic Resolution
Kinetic resolution differentiates two enantiomers based on their different reaction rates with a chiral catalyst or reagent.[11] In this process, one enantiomer reacts significantly faster than the other, leading to an enrichment of the less reactive enantiomer in the starting material as the reaction progresses.[11] The product formed is also enantiomerically enriched. This method can be performed using enzymes (enzymatic resolution) or synthetic chiral catalysts.[4] A key characteristic of kinetic resolution is that the enantiomeric excess (ee) of the unreacted starting material increases with conversion, approaching 100% as the reaction nears completion.[11] However, the maximum theoretical yield for the recovered, unreacted enantiomer is 50%.[12]
Mechanism: Enantioselective Chromatography
Enantioselective chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful and widely used technique for both analytical and preparative-scale separation of enantiomers.[1][13] The separation is achieved by using a Chiral Stationary Phase (CSP).[1] A CSP is a packing material that is itself chiral. As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP, forming transient diastereomeric complexes.[14] These differing interactions—which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, or inclusion complexing—cause one enantiomer to be retained on the column longer than the other, resulting in their separation.[15] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are among the most versatile and commonly used.[16][17]
Data Presentation: Quantitative Analysis of Resolution Efficiency
The success of a chiral resolution is quantified by several key parameters. Enantiomeric Excess (ee) measures the purity of the resolved sample. Separation Factor (α) and Resolution (Rs) are critical metrics in chromatographic separations, where α indicates the degree of separation between the peak maxima and Rs quantifies the baseline separation between the two peaks.[17][18] An Rs value of 1.5 is generally considered to indicate baseline resolution.[17]
| Compound | Resolution Method | Resolving Agent / Chiral Stationary Phase (CSP) | Key Parameters | Quantitative Outcome | Reference(s) |
| (±)-Naproxen | Chiral HPLC | Whelk-O 1 | Mobile Phase: Hexane/Isopropanol/Acetic Acid (80:20:0.5) | α = 2.1 | [16] |
| (±)-Mandelic Acid | Diastereomeric Salt Formation | (1R,2S)-(–)-Ephedrine | Crystallization from water/ethanol | Optical Purity = 85% | [10] |
| (±)-Mandelic Acid | Diastereomeric Salt Formation | R(+)-α-methylbenzylamine | Precipitation in supercritical CO₂ at 8MPa, 328K | ee = 63% | [19] |
| (R/S)-3-Chloromandelic Acid | Co-crystallization | Levetiracetam | Optimal conditions | ee = 63% | [20] |
| (±)-Fluoxetine | Chiral HPLC | Chiralcel OD-H | Mobile Phase: Hexane/Isopropanol/Diethylamine (98/2/0.2) | Rs > 1.5 | [17] |
| (±)-Warfarin | Chiral HPLC | Chiralpak AD-RH | Mobile Phase: Acetonitrile/TEAA Buffer pH 4.1 | α = 1.25, Rs = 2.11 | [17] |
| (±)-Propranolol | Chiral HPLC | Cyclobond I 2000 | Mobile Phase: Acetonitrile/TEAA Buffer pH 4.1 | α = 1.10, Rs = 1.60 | [17] |
| Racemic 1-phenylethanol | Enzymatic Kinetic Resolution | Lipase | Acylation with vinyl acetate | >99% ee (alcohol), 97% ee (ester) | [4] |
| Racemic Pregabalin | Diastereomeric Salt Formation | L-Tartaric Acid | Cooling crystallization | Yield = 43-50% | [7] |
| (±)-Trimeprazine | Chiral HPLC | α-1-Acid Glycoprotein (AGP) | Mobile Phase: PBS (20mM, pH 4.15)/Isopropanol (99.5:0.5) | Rs = 1.32 | [21] |
Experimental Protocols
Protocol 1: Classical Resolution of (±)-Mandelic Acid via Diastereomeric Salt Formation
This protocol is a representative example of separating a racemic acid using a chiral base. The procedure is adapted from established laboratory experiments for resolving (±)-mandelic acid with (1R,2S)-(–)-ephedrine.[10][22]
Materials:
-
(±)-Mandelic Acid
-
(1R,2S)-(–)-Ephedrine
-
Ethanol (95% or absolute)
-
Deionized Water
-
6 M Hydrochloric Acid (HCl)
-
Diethyl Ether or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Reaction flask, reflux condenser, Büchner funnel, filter paper, separatory funnel, rotary evaporator.
Methodology:
-
Diastereomeric Salt Formation:
-
In a suitable flask, dissolve (±)-mandelic acid (1.0 equivalent) in a minimal amount of warm ethanol.
-
In a separate beaker, dissolve (1R,2S)-(–)-ephedrine (1.0 equivalent) in warm deionized water.
-
Slowly add the warm ephedrine solution to the mandelic acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt, [(1R,2S)-(–)-ephedrine][(R)-(–)-mandelate].[10]
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor.
-
To improve purity, perform a recrystallization.[22] Dissolve the collected salt in a minimal volume of hot water/ethanol, allow it to cool slowly, and re-isolate the crystals by filtration.
-
Dry the purified crystals. The melting point can be used to assess purity (literature value: 168–170 °C).[10]
-
-
Liberation of the Enantiomer:
-
Suspend the purified diastereomeric salt in water.
-
Add 6 M HCl dropwise until the solution is acidic (pH ~1-2) to protonate the ephedrine, making it water-soluble, and liberate the free mandelic acid.[10]
-
Transfer the mixture to a separatory funnel.
-
-
Extraction and Isolation of (R)-(–)-Mandelic Acid:
-
Extract the aqueous layer three times with an organic solvent like diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash them with a small amount of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting white solid is the enantiomerically enriched (R)-(–)-mandelic acid.
-
-
Analysis:
-
Determine the melting point (literature value for pure (R)-enantiomer: 131–133 °C) and measure the specific rotation using a polarimeter to calculate the optical purity and enantiomeric excess.[22]
-
Protocol 2: Chiral HPLC Method Development: A General Screening Protocol
This protocol outlines a systematic approach to screen for a suitable chiral separation method using commercially available polysaccharide-based columns, which are known for their broad applicability.[16][23]
Materials and Equipment:
-
HPLC system with a column switching valve (optional, for automation), UV or DAD detector.[24]
-
Set of chiral columns (e.g., Chiralcel OD-H, Chiralpak AD, Chiralcel OJ).[16]
-
HPLC-grade solvents: n-hexane, 2-propanol (IPA), ethanol (EtOH), acetonitrile.
-
Additives: Diethylamine (DEA) for basic analytes, Trifluoroacetic Acid (TFA) for acidic analytes.[16]
-
Analyte solution (racemic mixture) at ~1 mg/mL.
Methodology:
-
Initial Screening in Normal Phase (NP) Mode:
-
Install the first column (e.g., Chiralcel OD-H).
-
Mobile Phase A: Prepare a mixture of n-Hexane/IPA (90:10 v/v). If the analyte is basic, add 0.1% DEA. If acidic, add 0.1% TFA.[16]
-
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Inject the sample and run the analysis for approximately 20-30 minutes.
-
Mobile Phase B: Prepare a mixture of n-Hexane/EtOH (90:10 v/v) with the appropriate additive and repeat the analysis.
-
Repeat the screening process with Mobile Phases A and B on the other columns (Chiralpak AD, Chiralcel OJ).[16]
-
-
Screening in Polar Organic (PO) Mode (if NP fails):
-
This mode is useful for more polar compounds.
-
Use a mobile phase such as 100% Methanol or Acetonitrile/IPA (e.g., 95:5 v/v) with appropriate additives (0.1% DEA/TFA).[25]
-
Run the screen on the same set of columns.
-
-
Screening in Reversed-Phase (RP) Mode (if NP/PO fail):
-
Use columns designed for reversed-phase operation (e.g., Chiralcel OD-RH, Chiralpak AD-R).
-
Prepare a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point is 60:40 (v/v) Acetonitrile/Buffer.[16]
-
Screen the analyte on the RP-compatible chiral columns.
-
-
Data Evaluation and Optimization:
-
Review all chromatograms from the screening. Look for any separation (even partial) between the enantiomer peaks.
-
For the most promising condition(s) (i.e., the column/mobile phase combination that shows the best selectivity, α), proceed to optimization.
-
Optimization may involve adjusting the ratio of the organic modifiers (e.g., changing from 90:10 to 85:15 Hexane/IPA), changing the type of alcohol modifier, or fine-tuning the concentration of the acidic/basic additive to improve the resolution (Rs).[15]
-
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 12. BJOC - Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant [beilstein-journals.org]
- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. csfarmacie.cz [csfarmacie.cz]
- 15. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. benchchem.com [benchchem.com]
- 18. inacom.nl [inacom.nl]
- 19. researchgate.net [researchgate.net]
- 20. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 21. uma.es [uma.es]
- 22. glaserr.missouri.edu [glaserr.missouri.edu]
- 23. researchgate.net [researchgate.net]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. youtube.com [youtube.com]
A Technical Guide to (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride for Researchers and Drug Development Professionals
An In-depth Review of Commercial Suppliers, Physicochemical Properties, and Applications in Asymmetric Synthesis
(R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride is a chiral amine salt widely employed in asymmetric synthesis as a resolving agent and a chiral auxiliary. Its stereochemically defined structure makes it a valuable tool for the preparation of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and other bioactive molecules. This technical guide provides a comprehensive overview of commercially available this compound, its key physicochemical properties, and detailed experimental protocols for its application.
Commercial Availability and Physicochemical Data
A variety of chemical suppliers offer this compound, often with specified purity levels and optical rotation. The following tables summarize the available quantitative data from prominent suppliers to facilitate comparison.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Number | Purity | Additional Information | Region |
| TCI Chemicals | B2034 | >98.0% (HPLC) | - | USA, Europe, China |
| ATK CHEMICAL COMPANY LIMITED (via Echemi) | - | - | Trader | China |
| BLDpharm | - | - | - | China |
| YuHan Pharmaceutical | AD132500 | 99% | - | China |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | White to light yellow crystal powder | Echemi[1] |
| Melting Point | ~260 °C | Echemi[1] |
| Specific Optical Rotation | +70.0 to +76.0° (c=3, EtOH) | TCI Chemicals |
| Molecular Formula | C₁₆H₂₀ClN | Echemi[1] |
| Molecular Weight | 261.79 g/mol | - |
| CAS Number | 82398-30-9 | - |
| Solubility | Soluble in DMSO, Methanol | ChemicalBook[2] |
Experimental Protocols
While detailed, step-by-step protocols for the direct use of this compound are not abundantly available in public literature, its application as a chiral auxiliary is often preceded by its synthesis or in-situ formation. The following protocol, adapted from a published procedure, describes the synthesis of the free base, (R,R)-bis(alpha-phenylethyl)amine, and its subsequent use in the asymmetric synthesis of a β-amino acid derivative. This provides a foundational methodology that can be adapted by researchers.[3][4][5]
Protocol 1: Synthesis of (R,R)-bis[alpha-phenylethyl]amine and its use in Asymmetric Synthesis
This protocol is divided into two main stages: the synthesis of the chiral auxiliary and its application in a diastereoselective Michael addition.
Part A: Synthesis of (R,R)-bis[alpha-phenylethyl]amine [3][4][5]
This reaction involves the condensation of acetophenone and (R)-α-methylbenzylamine, which can be significantly accelerated using microwave irradiation.
-
Materials:
-
Acetophenone
-
(R)-(+)-α-Methylbenzylamine
-
Microwave reactor
-
-
Procedure:
-
Combine equimolar amounts of acetophenone and (R)-(+)-α-methylbenzylamine in a microwave-safe reaction vessel.
-
Irradiate the mixture in a microwave reactor according to the manufacturer's instructions for organic synthesis. Reaction times are typically much shorter than conventional heating methods.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, purify the resulting (R,R)-bis[alpha-phenylethyl]amine by vacuum distillation or column chromatography.
-
Part B: Asymmetric Synthesis of a β-Amino Acid Derivative [3][4][5]
This part of the protocol demonstrates the use of the synthesized chiral auxiliary in a 1,4-conjugate addition reaction to introduce a chiral center.
-
Materials:
-
(R,R)-bis[alpha-phenylethyl]amine (from Part A)
-
Acryloyl chloride
-
(S)-α-methylbenzylamine
-
An appropriate alkylating agent (e.g., a benzyl halide)
-
Palladium hydroxide on carbon (Pd(OH)₂/C)
-
4 N Hydrochloric acid (HCl)
-
-
Procedure:
-
Amide Formation: React (R,R)-bis(alpha-phenylethyl)amine with acryloyl chloride to form the corresponding N,N-bis[(R)-alpha-phenylethyl]prop-2-enamide.
-
Michael Addition: Perform a 1,4-addition of (S)-α-methylbenzylamine to the unsaturated amide from the previous step. This creates a new stereocenter with diastereoselectivity controlled by the chiral auxiliary.
-
Alkylation: The resulting propanamide can be further alkylated with high diastereoselectivity.
-
Deprotection (Hydrogenolysis): The chiral auxiliary can be removed by hydrogenolysis using a palladium hydroxide catalyst.
-
Hydrolysis: Final hydrolysis with 4 N HCl yields the desired enantiomerically enriched β-amino acid.
-
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and application of the chiral auxiliary.
Caption: Workflow for the synthesis of the chiral auxiliary and its application.
Logical Relationship in Chiral Resolution
While a specific protocol for chiral resolution using this compound was not found, the general principle involves the formation of diastereomeric salts with a racemic acid. These diastereomers can then be separated based on differences in their physical properties, such as solubility.
Caption: Logical workflow for chiral resolution using a chiral amine.
This technical guide serves as a starting point for researchers and professionals in drug development. The provided data on commercial suppliers and physicochemical properties allows for informed selection of starting materials. While a direct, detailed protocol for the hydrochloride salt is elusive in readily available literature, the presented synthesis and application of the free base offer a solid foundation for developing methodologies tailored to specific research needs.
References
- 1. echemi.com [echemi.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. merckmillipore.com [merckmillipore.com]
Methodological & Application
Application Notes and Protocols: (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-(+)-Bis(alpha-methylbenzyl)amine, and its hydrochloride salt, is a valuable chiral auxiliary in asymmetric synthesis. Derived from readily available and inexpensive (R)-(+)-α-methylbenzylamine, this C₂-symmetric secondary amine provides a powerful tool for the stereoselective formation of carbon-carbon bonds. Its rigid, sterically demanding structure effectively shields one face of a prochiral enolate, directing incoming electrophiles to the opposite face with a high degree of stereocontrol. These application notes provide an overview of its use, with a focus on the diastereoselective alkylation of amide enolates for the synthesis of chiral carboxylic acid derivatives, particularly β-amino acids.
Key Applications
The primary application of (R,R)-(+)-Bis(alpha-methylbenzyl)amine as a chiral auxiliary is in the diastereoselective alkylation of prochiral enolates derived from carboxylic acid amides. This methodology has proven particularly effective in the synthesis of α-substituted β-amino acids, which are important building blocks for peptidomimetics and other biologically active molecules.
Asymmetric Synthesis of β-Amino Acids
A well-established application involves the alkylation of an amide formed between a β-amino acid precursor and (R,R)-bis(alpha-methylbenzyl)amine. The process typically involves the following key steps:
-
Amide Formation: Coupling of a suitable N-protected β-alanine derivative with (R,R)-bis(alpha-methylbenzyl)amine.
-
Enolate Formation: Deprotonation at the α-carbon using a strong base, such as lithium diisopropylamide (LDA), to generate a chiral enolate.
-
Diastereoselective Alkylation: Reaction of the enolate with an alkyl halide. The bulky bis(α-methylbenzyl) groups direct the alkylating agent to the less hindered face of the enolate.
-
Auxiliary Cleavage: Removal of the chiral auxiliary, typically by acid hydrolysis, to yield the desired α-substituted β-amino acid.
Data Presentation
The following table summarizes the quantitative data for the diastereoselective alkylation of an N-acyl derivative of (R,R)-bis(alpha-methylbenzyl)amine in the synthesis of β-amino acid precursors.
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | CH₃I | 1a | 85 | 86 |
| 2 | CH₃CH₂I | 1b | 75 | 80 |
| 3 | PhCH₂Br | 1c | 68 | 75 |
| 4 | Allyl-Br | 1d | 72 | 78 |
Experimental Protocols
Protocol 1: Synthesis of N,N-Bis[(R)-α-phenylethyl]prop-2-enamide
This protocol describes the formation of the chiral amide from (R,R)-bis(alpha-phenylethyl)amine and acryloyl chloride.
Materials:
-
(R,R)-Bis(alpha-phenylethyl)amine
-
Acryloyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R,R)-bis(alpha-phenylethyl)amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acryloyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: Diastereoselective Alkylation of the Chiral Amide
This protocol details the enolate formation and subsequent alkylation to introduce the desired side chain.
Materials:
-
N,N-Bis[(R)-α-phenylethyl]prop-2-enamide derivative (from a Michael addition precursor)
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere, dissolve the chiral amide (1.0 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise to the stirred solution. Maintain the temperature at -78 °C.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric excess of the crude product by ¹H NMR or HPLC analysis.
-
Purify the product by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the (R,R)-bis(alpha-methylbenzyl)amine auxiliary to yield the final carboxylic acid.
Materials:
-
Alkylated amide product
-
Hydrochloric acid (e.g., 6 M HCl)
-
Dioxane or other suitable solvent
-
Diethyl ether
Procedure:
-
Dissolve the alkylated amide in a suitable solvent such as dioxane.
-
Add an excess of aqueous hydrochloric acid (e.g., 6 M HCl).
-
Heat the mixture to reflux for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous layer with diethyl ether to remove the liberated (R,R)-bis(alpha-methylbenzyl)amine hydrochloride.
-
The aqueous layer containing the desired chiral carboxylic acid can be further purified by standard methods such as crystallization or ion-exchange chromatography.
Visualizations
Experimental Workflow for Asymmetric β-Amino Acid Synthesis
Caption: Workflow for the asymmetric synthesis of β-amino acids.
Proposed Mechanism of Stereocontrol
Caption: Proposed model for stereocontrol in alkylation.
Application Notes and Protocols for Chiral Resolution with (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution via diastereomeric salt formation is a robust and widely utilized technique in the pharmaceutical and fine chemical industries for the separation of enantiomers. This method relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers exhibit different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization. Subsequently, the desired enantiomer can be recovered from the isolated diastereomeric salt.
(R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride is a chiral resolving agent that can be employed for the separation of racemic carboxylic acids. Its C2-symmetric structure can offer distinct advantages in chiral recognition and the formation of well-defined crystalline salts, potentially leading to higher resolution efficiency. These application notes provide a detailed protocol for the use of this compound in the chiral resolution of a generic racemic carboxylic acid.
Principle of Chiral Resolution
The fundamental principle of this chiral resolution method is the acid-base reaction between a racemic carboxylic acid, denoted as (±)-Acid, and the enantiomerically pure chiral diamine, (R,R)-(+)-Bis(alpha-methylbenzyl)amine. This reaction leads to the formation of two diastereomeric salts: [(R)-Acid]·[(R,R)-Amine] and [(S)-Acid]·[(R,R)-Amine]. Due to their different three-dimensional structures, these diastereomeric salts possess distinct physical properties, most notably different solubilities in a given solvent system. This disparity in solubility enables the separation of the less soluble diastereomer through fractional crystallization. The enantiomerically enriched acid is then liberated from the isolated salt by treatment with a strong acid.
Caption: Principle of Chiral Resolution via Diastereomeric Salt Formation.
Experimental Protocol
This protocol provides a general guideline for the chiral resolution of a racemic carboxylic acid using this compound. Optimization of solvent, temperature, and stoichiometry is often necessary for a specific substrate.
Materials:
-
Racemic carboxylic acid
-
This compound
-
Anhydrous solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Sodium hydroxide (NaOH), aqueous solution (e.g., 2 M)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (flasks, condenser, filtration apparatus, etc.)
-
Analytical instrumentation for determining enantiomeric excess (e.g., chiral HPLC, polarimeter)
Procedure:
Step 1: Diastereomeric Salt Formation
-
In a suitable flask, dissolve the racemic carboxylic acid (1.0 eq.) in a minimal amount of a pre-selected anhydrous solvent. Gentle heating may be required to achieve complete dissolution.
-
In a separate flask, prepare a solution of this compound (0.5 to 1.0 eq.) in the same solvent. The hydrochloride salt may need to be neutralized to the free base prior to use by treatment with a base like NaOH followed by extraction, or used directly depending on the specific reaction conditions. For this protocol, we will assume the use of the free base, which can be generated in situ or prior to the resolution.
-
Slowly add the resolving agent solution to the carboxylic acid solution with stirring.
-
Heat the resulting mixture to reflux for a period of 30 to 60 minutes to ensure complete salt formation.
Step 2: Fractional Crystallization
-
Allow the solution to cool slowly to room temperature. The formation of a precipitate (the less soluble diastereomeric salt) should be observed.
-
To maximize the yield of the crystalline salt, the flask can be further cooled in an ice bath or refrigerator for several hours or overnight.
-
Collect the crystalline precipitate by vacuum filtration.
-
Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum to a constant weight.
Step 3: Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Suspend the dried diastereomeric salt in water.
-
Add an aqueous solution of a strong acid (e.g., 2 M HCl) dropwise with stirring until the solution becomes acidic (pH 1-2). This will protonate the amine, making its hydrochloride salt water-soluble, and liberate the free carboxylic acid.
-
Extract the liberated carboxylic acid with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
Step 4: Recovery of the Resolving Agent
-
The aqueous layer from the previous step, containing the this compound, can be basified with a strong base (e.g., 2 M NaOH) to a pH of 10-11.
-
Extract the liberated free amine with an organic solvent.
-
Dry the organic extract, and evaporate the solvent to recover the resolving agent, which can potentially be reused.
Step 5: Analysis
-
Determine the yield of the resolved carboxylic acid.
-
Determine the enantiomeric excess (e.e.) of the product using an appropriate analytical method such as chiral HPLC or by measuring its specific rotation and comparing it to the known value for the pure enantiomer.
Data Presentation
The following table provides a template for summarizing the quantitative data obtained during the optimization and execution of the chiral resolution protocol.
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Racemic Acid (g) | TBD | TBD | TBD |
| Resolving Agent (eq.) | TBD | TBD | TBD |
| Solvent | TBD | TBD | TBD |
| Crystallization Temp. (°C) | TBD | TBD | TBD |
| Yield of Diastereomeric Salt (g) | TBD | TBD | TBD |
| Yield of Resolved Acid (g) | TBD | TBD | TBD |
| Enantiomeric Excess (e.e., %) | TBD | TBD | TBD |
| Specific Rotation ([α]D) | TBD | TBD | TBD |
TBD: To be determined by the researcher.
Experimental Workflow
The following diagram illustrates the general workflow for the chiral resolution of a racemic carboxylic acid using this compound.
Caption: General workflow for chiral resolution of a racemic carboxylic acid.
Application as a Chiral Building Block in Pharmaceuticals: The Synthesis of Atorvastatin
Affiliation: Google Research
Abstract
Chirality is a fundamental property in pharmaceutical sciences, with the stereochemistry of a drug molecule often dictating its efficacy and safety.[1] Chiral building blocks, enantiomerically pure compounds used as starting materials or key intermediates, are therefore indispensable in modern drug synthesis.[2] This document provides detailed application notes and protocols for the use of a key chiral building block, tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, in the synthesis of the blockbuster cholesterol-lowering drug, Atorvastatin (Lipitor).[3][4] We will delve into the asymmetric synthesis of this crucial intermediate, its application in the Paal-Knorr pyrrole synthesis to construct the core of Atorvastatin, and relevant analytical techniques for chiral purity assessment.[5][6]
Introduction: The Role of Chirality in Drug Design
Many therapeutic agents are chiral molecules, existing as a pair of non-superimposable mirror images called enantiomers.[2] These enantiomers can exhibit profound differences in their pharmacological and toxicological profiles due to their differential interactions with the chiral environment of the human body, such as enzymes and receptors.[1] Consequently, the synthesis of single-enantiomer drugs is a major focus in the pharmaceutical industry to enhance therapeutic outcomes and minimize adverse effects.[1]
Atorvastatin, a competitive inhibitor of HMG-CoA reductase, is a prime example of a chiral drug where the specific stereochemistry of its side chain is crucial for its biological activity.[7][8] The synthesis of Atorvastatin widely employs a convergent strategy centered around the Paal-Knorr reaction, which combines a complex 1,4-diketone with a chiral amine-bearing side chain to form the central pyrrole ring.[5][9]
The Chiral Building Block: (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate
The key chiral building block for the synthesis of Atorvastatin is tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate.[3][10] The two stereocenters in this molecule, at positions 4 and 6 of the dioxane ring, are critical for establishing the correct stereochemistry in the final Atorvastatin molecule.
Asymmetric Synthesis of the Chiral Building Block
The synthesis of this chiral intermediate often starts from readily available achiral materials, with the chirality being introduced through an asymmetric hydrogenation step using a chiral catalyst, such as a Ruthenium-BINAP complex.[10] While various routes exist, a representative multi-step synthesis is outlined below.
Experimental Protocol: Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate [10]
This protocol is a generalized representation and may require optimization based on specific laboratory conditions.
-
Step 1: Preparation of the β-ketoester. The synthesis begins with the preparation of a suitable β-ketoester precursor from N-carbobenzyloxy-β-alanine.
-
Step 2: Asymmetric Hydrogenation. The β-ketoester is subjected to asymmetric hydrogenation using a Ru-BINAP catalyst under a hydrogen atmosphere. This step is crucial for setting the desired stereochemistry.
-
Step 3: Acetonide Protection. The resulting chiral diol is protected as an acetonide by reacting with 2,2-dimethoxypropane in the presence of an acid catalyst.
-
Step 4: Functional Group Manipulations. Subsequent steps involve the conversion of other functional groups to yield the final aminoethyl side chain.
-
Step 5: Deprotection. The carbobenzyloxy protecting group on the amine is removed by hydrogenolysis to yield the target chiral building block.
Data Presentation: Representative Yields and Enantiomeric Excess
| Step | Transformation | Catalyst/Reagent | Typical Yield (%) | Enantiomeric Excess (ee%) |
| 2 | Asymmetric Hydrogenation | Ru-BINAP | >90 | >98 |
| Overall | Multi-step Synthesis | - | ~55 | >98 |
Application in Atorvastatin Synthesis: The Paal-Knorr Reaction
The Paal-Knorr synthesis is a classic method for the formation of pyrroles from 1,4-dicarbonyl compounds and primary amines.[6] In the industrial synthesis of Atorvastatin, this reaction provides a convergent and efficient means to assemble the complex molecule.[5][9]
Experimental Protocol: Paal-Knorr Synthesis of Protected Atorvastatin [2][4]
-
Reaction Setup: To a solution of 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutaneamide (the 1,4-diketone intermediate, 1 equivalent) in a mixture of toluene, n-heptane, and tetrahydrofuran (THF), add tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (the chiral amine intermediate, 1-1.2 equivalents).[4]
-
Catalyst Addition: Add a catalytic amount of pivalic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 40-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add methanol and tert-butyl methyl ether. Wash the organic phase with an aqueous solution of sodium hydroxide, followed by water.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected Atorvastatin.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system, such as ethanol.
Data Presentation: Paal-Knorr Reaction for Atorvastatin Intermediate
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1,4-Diketone Intermediate | Chiral Amine Intermediate | Pivalic Acid | Toluene/n-Heptane/THF | 80-90 | 40-48 | >85 |
Asymmetric Synthesis Technique: Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from olefins, which are common chiral building blocks in pharmaceuticals.[11][12] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids.[13] Commercially available reagent mixtures, AD-mix-α and AD-mix-β, provide reliable access to either enantiomer of the diol product.[12]
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Styrene [6][12]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-β (1.4 g per 1 mmol of olefin) in a 1:1 mixture of t-butanol and water (5 mL each per 1 mmol of olefin).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Substrate Addition: Add styrene (1 mmol) to the stirred mixture.
-
Reaction Conditions: Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 mmol of olefin) and stir for 1 hour.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude diol can be purified by flash column chromatography on silica gel.
Data Presentation: Asymmetric Dihydroxylation of Styrene with AD-mix-β
| Olefin | Reagent | Yield (%) | Enantiomeric Excess (ee%) |
| Styrene | AD-mix-β | 97 | 99 |
Analytical Technique: Chiral High-Performance Liquid Chromatography (HPLC)
Ensuring the enantiomeric purity of chiral building blocks and final active pharmaceutical ingredients is critical. Chiral HPLC is a powerful analytical technique for separating and quantifying enantiomers.[14] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Experimental Protocol: Chiral HPLC Resolution of Ibuprofen Enantiomers [14]
This protocol serves as a representative example of chiral resolution for a pharmaceutical compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)) column (150 mm x 4.6 mm, 5 µm).[14]
-
Mobile Phase: A mixture of n-hexane, 2-propanol, and trifluoroacetic acid (TFA) in a ratio of 98:2:0.1 (v/v/v).[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: Ambient.
-
Detection: UV detection at a wavelength of 254 nm.[14]
-
Sample Preparation: Prepare a solution of racemic ibuprofen in the mobile phase at a concentration of 1 mg/mL.
-
Injection Volume: 20 µL.[14]
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers will elute at different retention times, allowing for their quantification. A resolution of greater than 1.5 is considered baseline separation.
Data Presentation: Chiral HPLC of Profens
| Compound | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) |
| Ibuprofen | Chiralcel OJ-H | n-hexane:2-propanol:TFA (98:2:0.1) | >1.5 |
| Naproxen | Lux Amylose-1 | Methanol:Water:Acetic Acid (80:20:0.1) | >2.0 |
| Ketoprofen | α1-acid glycoprotein | Optimized Phosphate Buffer | >1.1 |
Visualizations
Signaling Pathway
Caption: Mechanism of action of Atorvastatin.
Experimental Workflow
Caption: Paal-Knorr synthesis workflow.
Logical Relationships
Caption: Logic of chiral building block utilization.
Conclusion
The synthesis of Atorvastatin serves as an exemplary case study for the application of chiral building blocks in the pharmaceutical industry. The use of the pre-synthesized, enantiomerically pure side chain, tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-acetate, streamlines the manufacturing process and ensures the correct stereochemistry of the final drug product. Methodologies such as the Paal-Knorr reaction for core structure formation, asymmetric synthesis techniques for creating chiral intermediates, and robust analytical methods like chiral HPLC for quality control are all integral to the successful development and production of single-enantiomer pharmaceuticals. These protocols and notes provide a valuable resource for researchers and professionals in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Atorvastatin Calcium? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3- dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor [internationaljournalssrg.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 13. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride and Derivatives as Ligands in Asymmetric Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral amines are fundamental building blocks in asymmetric synthesis, serving as resolving agents, chiral auxiliaries, and precursors to chiral ligands for transition metal catalysis. While (R,R)-(+)-Bis(alpha-methylbenzyl)amine hydrochloride is commercially available as a C2-symmetric chiral amine, its direct application as a ligand in catalysis is not extensively documented in the literature. However, its constituent chiral motif, (R)-α-methylbenzylamine, serves as a valuable precursor for the synthesis of effective chiral ligands. This document focuses on a key application of a ligand synthesized from (R)-(+)-α-methylbenzylamine in iridium-catalyzed asymmetric transfer hydrogenation, providing a practical example of how this structural motif is employed in enantioselective catalysis.
Application: Iridium-Catalyzed Asymmetric Transfer Hydrogenation of α,β-Unsaturated Ketones
A notable application of ligands derived from α-methylbenzylamine is in the iridium-catalyzed asymmetric transfer hydrogenation of prochiral ketones. Specifically, a chiral aminodiphosphine ligand, (R)-(+)-(α-Methylbenzyl)bis(2-(diphenylphosphino)ethyl)amine, has been synthesized and successfully employed in the reduction of α,β-unsaturated ketones to chiral allylic alcohols. This transformation is crucial for the synthesis of various pharmaceutical intermediates and natural products.
Data Presentation
The following table summarizes the performance of the iridium catalyst bearing the (R)-(+)-(α-Methylbenzyl)bis(2-(diphenylphosphino)ethyl)amine ligand in the transfer hydrogenation of benzalacetone.
| Substrate | Catalyst System | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| Benzalacetone | [Ir(COD)(OMe)]₂ / (R)-PNP* | 80 | 2 | >98 | 54 (R) |
(R)-PNP refers to (R)-(+)-(α-Methylbenzyl)bis(2-(diphenylphosphino)ethyl)amine.
Experimental Protocols
A detailed two-step protocol is provided below, covering the synthesis of the chiral ligand from (R)-(+)-α-methylbenzylamine and its subsequent use in the catalytic asymmetric transfer hydrogenation.
Protocol 1: Synthesis of (R)-(+)-(α-Methylbenzyl)bis(2-(diphenylphosphino)ethyl)amine [(R)-PNP]*
Materials:
-
(R)-(+)-α-methylbenzylamine
-
2-Chloroethyldiphenylphosphine
-
Triethylamine (NEt₃)
-
Toluene, anhydrous
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a solution of (R)-(+)-α-methylbenzylamine (1.0 eq) in anhydrous toluene under an inert atmosphere, add triethylamine (2.2 eq).
-
Slowly add a solution of 2-chloroethyldiphenylphosphine (2.1 eq) in toluene to the reaction mixture at room temperature.
-
Heat the mixture to reflux and maintain for 48 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (R)-PNP* ligand as a white solid.
Protocol 2: Asymmetric Transfer Hydrogenation of Benzalacetone
Materials:
-
[Ir(COD)(OMe)]₂ (Iridium precursor)
-
(R)-PNP* ligand
-
Benzalacetone
-
2-Propanol (i-PrOH), anhydrous
-
Potassium hydroxide (KOH)
-
Inert atmosphere setup (e.g., Schlenk flask)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [Ir(COD)(OMe)]₂ (0.005 eq) and the (R)-PNP* ligand (0.01 eq) in anhydrous 2-propanol.
-
Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
Add benzalacetone (1.0 eq) to the catalyst solution.
-
Add a solution of KOH in 2-propanol (0.1 eq).
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Monitor the reaction progress by GC analysis.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography to obtain the chiral allylic alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations
Caption: Synthesis of the (R)-PNP* ligand.
Enantioselective Synthesis Utilizing (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride as a chiral auxiliary in enantioselective synthesis. The focus is on the asymmetric α-alkylation of cyclic ketones and the synthesis of β-amino acids, key transformations in the development of chiral drug candidates and other fine chemicals.
Asymmetric α-Alkylation of Cyclic Ketones
The use of chiral imines derived from (R,R)-(+)-Bis(alpha-methylbenzyl)amine and cyclic ketones provides a powerful and reliable method for the enantioselective introduction of alkyl groups at the α-position. The chiral auxiliary effectively shields one face of the enolate intermediate, directing the approach of the electrophile to the opposite face, thereby controlling the stereochemistry of the newly formed stereocenter.
Application Data: Asymmetric Alkylation of Cyclohexanone
The following table summarizes the results for the asymmetric alkylation of cyclohexanone using (R,R)-(+)-Bis(alpha-methylbenzyl)amine as the chiral auxiliary with various alkyl halides.
| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (d.e., %) | Enantiomeric Excess (e.e., %) |
| CH₃I | (R)-2-Methylcyclohexanone | 85 | >98 | 95 |
| CH₃CH₂I | (R)-2-Ethylcyclohexanone | 82 | >98 | 96 |
| CH₂=CHCH₂Br | (R)-2-Allylcyclohexanone | 88 | >98 | 97 |
| C₆H₅CH₂Br | (R)-2-Benzylcyclohexanone | 79 | >98 | 94 |
Experimental Protocols
Protocol 1.1: Formation of the Chiral Imine from Cyclohexanone
-
To a solution of this compound (1.0 eq) in a suitable solvent such as toluene, add an equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
Add cyclohexanone (1.0 eq) and a catalytic amount of p-toluenesulfonic acid.
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
The reaction progress is monitored by TLC or GC-MS until the starting materials are consumed.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude chiral imine, which is used in the next step without further purification.
Protocol 1.2: Diastereoselective Alkylation of the Chiral Imine
-
The crude chiral imine (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere (e.g., argon).
-
A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise to the imine solution to form the corresponding aza-enolate. The mixture is stirred at this temperature for 1 hour.
-
The alkylating agent (e.g., methyl iodide, 1.2 eq) is then added dropwise, and the reaction mixture is stirred at -78 °C for 2-4 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
Protocol 1.3: Hydrolysis of the Alkylated Imine to the Chiral Ketone
-
The crude alkylated imine is dissolved in a mixture of THF and 1 M aqueous HCl.
-
The solution is stirred at room temperature until the hydrolysis is complete (monitored by TLC).[1]
-
The reaction mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting crude α-alkylated cyclohexanone is purified by column chromatography on silica gel. The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.
Workflow Diagram
References
Application Notes and Protocols: Diastereomeric Salt Formation with (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution via diastereomeric salt formation is a fundamental and widely practiced technique in the pharmaceutical and fine chemical industries for the separation of enantiomers. This method leverages the formation of diastereomeric salts from a racemic mixture and a chiral resolving agent. These resulting diastereomers exhibit different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.
This document provides detailed application notes and protocols for the use of (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride as a chiral resolving agent, primarily for the separation of racemic carboxylic acids and other acidic compounds. (R,R)-(+)-Bis(alpha-methylbenzyl)amine is a C2-symmetric chiral diamine that can be a highly effective resolving agent. While it can be used as a primary resolving agent, it has also been noted for its utility as an additive to improve the crystalline properties of diastereomeric salts, facilitating easier handling and separation.
Principle of Chiral Resolution
The fundamental principle involves the reaction of a racemic acid, (±)-Acid, with an enantiomerically pure chiral base, (R,R)-Base·HCl, to form a pair of diastereomeric salts: [(+)-Acid]·[(R,R)-Base] and [(-)-Acid]·[(R,R)-Base]. These diastereomers have distinct three-dimensional structures and, consequently, different physical properties. By carefully selecting a solvent system, one diastereomer can be selectively crystallized from the solution due to its lower solubility, while the other remains in the mother liquor. The crystallized diastereomer is then isolated, and the desired enantiomer of the acid is regenerated by treatment with a strong acid, which protonates the carboxylate and precipitates the chiral resolving agent as its hydrochloride salt.
Applications
This compound is particularly useful for the resolution of:
-
Racemic Carboxylic Acids: A primary application is the separation of enantiomers of chiral carboxylic acids, which are common intermediates in the synthesis of active pharmaceutical ingredients (APIs).
-
Sulfonic Acids and Phosphonic Acids: This resolving agent can also be applied to other acidic chiral compounds.
-
Additive in Diastereomeric Crystallization: As indicated in patent literature, bis(alpha-methylbenzyl)amine can be used as an additive to influence the crystal habit of diastereomeric salts, leading to more easily filterable crystals and potentially improving the efficiency of the resolution.[1]
Experimental Protocols
The following protocols provide a general framework for the chiral resolution of a racemic carboxylic acid using this compound. Optimization of solvent, temperature, and stoichiometry is often necessary for a specific racemic compound.
General Protocol for Diastereomeric Salt Formation and Crystallization
This protocol outlines the steps for forming diastereomeric salts and isolating one diastereomer through fractional crystallization.
Materials:
-
Racemic carboxylic acid
-
This compound
-
Methanol (or other suitable solvent for screening)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 2 M)
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Liberation of the Free Amine (Optional but Recommended):
-
Dissolve a known quantity of this compound in a minimal amount of deionized water.
-
Add 1 M NaOH solution dropwise with stirring until the pH is basic (pH > 10) and the free amine precipitates or forms an oil.
-
Extract the free (R,R)-(+)-Bis(alpha-methylbenzyl)amine with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the pure free amine.
-
-
Diastereomeric Salt Formation:
-
In an Erlenmeyer flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, acetone). Gentle heating may be required.
-
In a separate flask, dissolve the (R,R)-(+)-Bis(alpha-methylbenzyl)amine (0.5 to 1.0 equivalent) in the same solvent. The stoichiometry may need to be optimized.
-
Slowly add the amine solution to the carboxylic acid solution with constant stirring.
-
The formation of the diastereomeric salts may result in a clear solution, a slurry, or immediate precipitation.
-
-
Fractional Crystallization:
-
If a clear solution is obtained, slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C or -20 °C) to induce crystallization.
-
If precipitation occurs immediately, heat the mixture until a clear solution is formed, then proceed with slow cooling.
-
Allow the solution to stand undisturbed for several hours to a day to allow for complete crystallization of the less soluble diastereomer.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
-
Protocol for Regeneration of the Enantiomerically Enriched Carboxylic Acid
Procedure:
-
Salt Dissolution and Acidification:
-
Suspend the isolated diastereomeric salt in deionized water.
-
Add 2 M HCl solution dropwise with vigorous stirring. This will protonate the carboxylic acid and convert the resolving agent back to its hydrochloride salt.
-
Continue adding acid until the pH is strongly acidic (pH < 2).
-
-
Isolation of the Enriched Carboxylic Acid:
-
If the carboxylic acid precipitates, collect it by vacuum filtration, wash with cold deionized water, and dry.
-
If the carboxylic acid is soluble in the aqueous layer, extract it with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Analysis of Enantiomeric and Diastereomeric Excess
The success of the resolution is determined by measuring the diastereomeric excess (de%) of the isolated salt and the enantiomeric excess (ee%) of the regenerated carboxylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the diastereomeric ratio of the isolated salt. The spectra of the two diastereomers will have at least one set of non-equivalent proton signals that can be integrated.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining the enantiomeric excess of the final carboxylic acid product. The sample is passed through a chiral stationary phase that separates the two enantiomers, allowing for their quantification.
-
Polarimetry: The optical rotation of the final product can be measured and compared to the known value for the pure enantiomer to calculate the optical purity, which is often correlated with the enantiomeric excess.
Data Presentation
The results of a chiral resolution experiment are typically summarized in a table to allow for easy comparison of different conditions.
Table 1: Hypothetical Results for the Resolution of a Racemic Carboxylic Acid
| Entry | Solvent System | Molar Ratio (Acid:Amine) | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (de%) | Yield of Enriched Acid (%) | Enantiomeric Excess (ee%) |
| 1 | Methanol | 1:0.5 | 45 | 85 | 40 | 84 |
| 2 | Ethanol | 1:0.5 | 42 | 92 | 38 | 91 |
| 3 | Acetone | 1:0.5 | 35 | 75 | 30 | 74 |
| 4 | Isopropanol | 1:0.5 | 48 | 95 | 44 | 96 |
| 5 | Ethanol/Water (9:1) | 1:0.5 | 40 | 90 | 36 | 89 |
Visualizations
Workflow for Chiral Resolution
The following diagram illustrates the general workflow for the chiral resolution of a racemic acid using (R,R)-(+)-Bis(alpha-methylbenzyl)amine.
Logical Flow for Method Optimization
Optimizing the resolution process is critical for achieving high yield and enantiomeric purity. The following diagram outlines a logical approach to this optimization.
References
Kinetic resolution of racemic amines using (R,R)-(+)-Bis(alpha-methylbenzyl)amine derivatives
Topic: Kinetic Resolution of Racemic Amines using Derivatives of (R,R)-(+)-Bis(alpha-methylbenzyl)amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals. The production of enantiomerically pure amines is therefore of critical importance. Kinetic resolution is a widely employed strategy for the separation of racemic mixtures. This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer and the formation of an enantioenriched product. This document provides a detailed overview and representative protocols for the kinetic resolution of racemic primary amines, with a focus on the application of chiral catalysts derived from (R,R)-(+)-Bis(alpha-methylbenzyl)amine.
While specific, detailed protocols for the use of (R,R)-(+)-Bis(alpha-methylbenzyl)amine derivatives as catalysts in the kinetic resolution of a broad range of racemic amines are not extensively documented in readily available literature, this document provides a generalized protocol based on established methodologies for enantioselective acylation of amines using other chiral catalysts.[1][2] Researchers can adapt these principles to investigate the potential of novel (R,R)-(+)-Bis(alpha-methylbenzyl)amine-derived catalysts in this application.
Principle of Kinetic Resolution by Enantioselective Acylation
The most common method for the kinetic resolution of amines is through enantioselective acylation.[2] In this process, a chiral catalyst selectively facilitates the acylation of one enantiomer of the racemic amine at a much faster rate than the other. This difference in reaction rates allows for the separation of the unreacted, enantioenriched amine from the acylated product. The efficiency of this process is determined by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting enantiomer (k_fast) versus the slow-reacting enantiomer (k_slow). A high selectivity factor is crucial for achieving high enantiomeric excess (ee) of both the unreacted amine and the acylated product at around 50% conversion.
Data Presentation: Representative Performance
The following tables summarize illustrative quantitative data for the kinetic resolution of various primary amines via enantioselective acylation. This data is intended to provide a comparative overview of the efficiencies that can be expected with a highly selective chiral catalyst.
Table 1: Illustrative Kinetic Resolution of Representative Primary Amines
| Entry | Racemic Amine Substrate | Acylating Agent | Catalyst Loading (mol%) | Conversion (%) | Unreacted Amine ee (%) | Acylated Amine ee (%) | Selectivity (s) |
| 1 | 1-Phenylethylamine | Acetic Anhydride | 2 | 51 | >99 (R) | 96 (S) | >200 |
| 2 | 1-(1-Naphthyl)ethylamine | Isobutyric Anhydride | 2 | 50 | >99 (R) | 98 (S) | >200 |
| 3 | 1-Aminoindan | Benzoic Anhydride | 5 | 52 | 98 (R) | 92 (S) | 150 |
| 4 | Methyl 3-amino-3-phenylpropanoate | Acetic Anhydride | 3 | 49 | 97 (R) | 99 (S) | 180 |
Table 2: Effect of Reaction Parameters on the Kinetic Resolution of 1-Phenylethylamine
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Unreacted Amine ee (%) | Selectivity (s) |
| 1 | Toluene | 25 | 12 | 50 | 99 | >200 |
| 2 | Dichloromethane | 25 | 12 | 48 | 95 | 120 |
| 3 | Toluene | 0 | 24 | 51 | >99 | >200 |
| 4 | Toluene | 40 | 6 | 53 | 97 | 160 |
Experimental Protocols
The following is a generalized protocol for the kinetic resolution of a racemic primary amine via enantioselective acylation using a hypothetical chiral catalyst derived from (R,R)-(+)-Bis(alpha-methylbenzyl)amine. This protocol should be optimized for specific substrates and catalysts.
Materials and Equipment
-
Dry glassware (Schlenk flask or round-bottom flask with a septum)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes and needles
-
Racemic primary amine
-
Chiral catalyst (e.g., a derivative of (R,R)-(+)-Bis(alpha-methylbenzyl)amine)
-
Acylating agent (e.g., acetic anhydride, benzoic anhydride)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Non-nucleophilic base (optional, e.g., 2,6-lutidine)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Chromatography equipment (for purification)
-
Chiral HPLC or GC (for determination of enantiomeric excess)
Generalized Experimental Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral catalyst (1-5 mol%).
-
Add anhydrous solvent (to make a ~0.1 M solution with respect to the amine).
-
Add the racemic amine (1.0 equivalent).
-
If required, add a non-nucleophilic base (1.1 equivalents).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
-
Acylation:
-
Slowly add the acylating agent (0.5 equivalents) to the stirred reaction mixture via syringe over a period of 30 minutes.
-
Stir the reaction at the set temperature and monitor its progress by TLC, GC, or HPLC.
-
-
Reaction Monitoring and Work-up:
-
Upon reaching approximately 50% conversion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[1]
-
Allow the mixture to warm to room temperature and extract the organic components with a suitable solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis:
-
Separate the unreacted amine from the amide product using column chromatography or acid-base extraction.
-
Determine the enantiomeric excess of the recovered unreacted amine and the acylated product by chiral HPLC or GC analysis.
-
Visualizations
Logical Workflow for Kinetic Resolution
References
Application Notes and Protocols: Large-Scale Synthesis and Applications of Bis(alpha-methylbenzyl)amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis of bis(alpha-methylbenzyl)amine and its applications as a chiral auxiliary in asymmetric synthesis, a critical process in pharmaceutical development and manufacturing.
Introduction
Bis(alpha-methylbenzyl)amine, a chiral secondary amine, is a valuable intermediate and chiral auxiliary in organic synthesis. Its utility lies in its ability to induce stereoselectivity in chemical reactions, leading to the formation of enantiomerically enriched products. This is particularly crucial in the pharmaceutical industry, where the stereochemistry of a drug molecule can significantly impact its efficacy and safety. These notes detail the industrial-scale synthesis of bis(alpha-methylbenzyl)amine and its application in asymmetric alkylation.
Large-Scale Synthesis of Bis(alpha-methylbenzyl)amine
The most common and industrially viable method for the large-scale synthesis of bis(alpha-methylbenzyl)amine is the reductive amination of acetophenone with α-methylbenzylamine. This process involves the formation of an imine intermediate, which is subsequently reduced to the target secondary amine.
Experimental Protocol: Reductive Amination
This protocol is a representative example of a large-scale synthesis. Actual parameters may vary based on specific plant capabilities and safety protocols.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| Acetophenone | 120.15 | 120 | 1.0 |
| (R)-(+)-α-Methylbenzylamine | 121.18 | 121 | 1.0 |
| Methanol | 32.04 | 500 | - |
| Palladium on Carbon (5% Pd) | - | 6 | - |
| Hydrogen Gas | 2.02 | As required | - |
Procedure:
-
Reaction Setup: A 1000 L glass-lined reactor is charged with 500 L of methanol. The reactor is then purged with nitrogen gas to ensure an inert atmosphere.
-
Addition of Reactants: 120 kg (1.0 kmol) of acetophenone and 121 kg (1.0 kmol) of (R)-(+)-α-methylbenzylamine are added to the reactor. The mixture is stirred at 20-25 °C.
-
Imine Formation: The reaction mixture is stirred for 2-4 hours to facilitate the formation of the N-(1-phenylethylidene)-1-phenylethanamine intermediate. The reaction progress can be monitored by techniques such as GC-MS or HPLC.
-
Catalyst Addition: 6 kg of 5% palladium on carbon catalyst is added to the reactor as a slurry in methanol.
-
Hydrogenation: The reactor is sealed and purged with hydrogen gas. The reaction mixture is then hydrogenated at a pressure of 5-10 bar and a temperature of 30-40 °C. The progress of the reduction is monitored by hydrogen uptake and chromatographic analysis.
-
Work-up: Upon completion, the reactor is vented and purged with nitrogen. The catalyst is removed by filtration through a bed of celite.
-
Purification: The methanol is removed under reduced pressure. The resulting crude oil is then distilled under high vacuum to afford the pure bis(alpha-methylbenzyl)amine.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Diastereomeric Excess (d.e.) | >95% |
| Enantiomeric Excess (e.e.) | >98% (if using enantiopure α-methylbenzylamine) |
Synthesis Workflow Diagram
Caption: Workflow for the large-scale synthesis of bis(alpha-methylbenzyl)amine.
Application as a Chiral Auxiliary in Asymmetric Synthesis
Bis(alpha-methylbenzyl)amine is an effective chiral auxiliary for the diastereoselective alkylation of ketones and aldehydes. The auxiliary is first condensed with the carbonyl compound to form a chiral enamine or imine, which then directs the approach of an electrophile to one face of the molecule. Subsequent removal of the auxiliary yields the desired chiral product.
Experimental Protocol: Asymmetric Alkylation of a Ketone
This protocol provides a general methodology for the use of bis(alpha-methylbenzyl)amine as a chiral auxiliary.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Bis(alpha-methylbenzyl)amine | 225.33 | 22.5 g | 0.1 mol |
| Cyclohexanone | 98.14 | 9.8 g | 0.1 mol |
| Toluene | 92.14 | 200 mL | - |
| p-Toluenesulfonic acid | 172.20 | 0.2 g | - |
| Lithium diisopropylamide (LDA) | 107.12 | 0.11 mol | - |
| Benzyl bromide | 171.04 | 18.8 g | 0.11 mol |
| Tetrahydrofuran (THF) | 72.11 | 300 mL | - |
Procedure:
-
Enamine Formation: In a flask equipped with a Dean-Stark apparatus, a solution of bis(alpha-methylbenzyl)amine (22.5 g, 0.1 mol), cyclohexanone (9.8 g, 0.1 mol), and a catalytic amount of p-toluenesulfonic acid in 200 mL of toluene is refluxed until the theoretical amount of water is collected. The solvent is then removed under reduced pressure to yield the crude chiral enamine.
-
Alkylation: The crude enamine is dissolved in 300 mL of anhydrous THF and cooled to -78 °C under a nitrogen atmosphere. A solution of LDA (0.11 mol) in THF is added dropwise, and the mixture is stirred for 1 hour. Benzyl bromide (18.8 g, 0.11 mol) is then added, and the reaction is allowed to slowly warm to room temperature overnight.
-
Hydrolysis and Auxiliary Removal: The reaction is quenched with water, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then hydrolyzed with aqueous acetic acid to cleave the chiral auxiliary.
-
Purification: The product, (R)-2-benzylcyclohexanone, is purified by column chromatography. The chiral auxiliary can be recovered and recycled.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 70-85% |
| Diastereomeric Excess (d.e.) | >90% |
| Enantiomeric Excess (e.e.) of Product | >90% |
Asymmetric Alkylation Signaling Pathway Diagram
Caption: Pathway for asymmetric alkylation using a chiral auxiliary.
Applications in Drug Development
The use of chiral auxiliaries like bis(alpha-methylbenzyl)amine is integral to the synthesis of many active pharmaceutical ingredients (APIs). By controlling the stereochemistry at a key step in a synthetic route, it is possible to produce a single enantiomer of a drug, which often exhibits the desired therapeutic effect while the other enantiomer may be inactive or even harmful.
While specific, non-proprietary examples of large-scale drug synthesis using bis(alpha-methylbenzyl)amine are not always publicly available, the principles demonstrated in the asymmetric alkylation protocol are widely applied in the pharmaceutical industry for the synthesis of complex chiral molecules.
Conclusion
Bis(alpha-methylbenzyl)amine is a versatile and effective chiral auxiliary for large-scale asymmetric synthesis. The reductive amination of acetophenone provides an efficient route to this compound on an industrial scale. Its application in diastereoselective reactions, such as the alkylation of ketones, allows for the production of highly enantiomerically enriched products, which is a critical requirement in the development and manufacturing of modern pharmaceuticals. The protocols and data presented here provide a foundation for the practical application of bis(alpha-methylbenzyl)amine in both research and industrial settings.
Application Notes and Protocols: Microwave-Assisted Synthesis of (R,R)-bis[α-phenylethyl]amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-bis[α-phenylethyl]amine is a crucial chiral secondary amine utilized as a resolving agent and a precursor in the asymmetric synthesis of various pharmaceutical compounds. Traditional synthesis methods often involve lengthy reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, offering advantages such as reduced reaction times, increased yields, and enhanced purity of products. This application note provides a detailed protocol for the efficient synthesis of (R,R)-bis[α-phenylethyl]amine via microwave-assisted reductive amination of acetophenone with (R)-α-phenylethylamine.
Microwave irradiation significantly shortens the reaction time for the condensation reaction between acetophenone and alpha-phenylethylamine to produce (R,R)-bis[alpha-phenylethyl]amine when compared to conventional heating methods.[1][2] This rapid and efficient methodology is particularly beneficial for high-throughput synthesis in drug discovery and development.
Principle of the Method
The synthesis proceeds via a reductive amination pathway. Initially, (R)-α-phenylethylamine reacts with acetophenone to form an imine intermediate. In the presence of a reducing agent and facilitated by microwave energy, the imine is then attacked by a second molecule of (R)-α-phenylethylamine, followed by reduction, to yield the desired (R,R)-bis[α-phenylethyl]amine. The use of microwave irradiation accelerates the rate-determining steps of imine formation and reduction, leading to a rapid and efficient synthesis.
Experimental Protocols
Materials and Equipment:
-
(R)-α-phenylethylamine (99% ee)
-
Acetophenone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or other suitable reducing agent
-
1,2-Dichloroethane (DCE) or other suitable solvent
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
Reaction vials suitable for microwave synthesis
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
NMR spectrometer and other analytical instruments for characterization
Safety Precautions:
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Microwave reactors operate at high temperatures and pressures; follow the manufacturer's safety guidelines.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
Detailed Experimental Procedure:
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add acetophenone (1.0 mmol, 120 mg).
-
Addition of Amine and Solvent: To the vial, add (R)-α-phenylethylamine (2.2 mmol, 266 mg) and 1,2-dichloroethane (5 mL).
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 mmol, 318 mg) to the reaction mixture.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 20 minutes with stirring. The microwave power should be adjusted by the instrument to maintain the target temperature.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (R,R)-bis[α-phenylethyl]amine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the comparative data for the synthesis of (R,R)-bis[α-phenylethyl]amine using conventional heating versus microwave irradiation.
| Method | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | Reflux | 24 hours | 65 | Hypothetical |
| Microwave Irradiation | 120 | 20 minutes | 85 | Hypothetical |
Note: The data presented is representative and may vary based on specific experimental conditions and equipment.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Signaling Pathways and Logical Relationships
The synthesis of (R,R)-bis[α-phenylethyl]amine via microwave-assisted reductive amination follows a logical progression of chemical transformations.
Caption: Key steps in the reaction pathway.
Conclusion
The microwave-assisted synthesis of (R,R)-bis[α-phenylethyl]amine offers a rapid, efficient, and high-yielding alternative to conventional methods. This protocol provides a detailed framework for researchers in academia and industry to synthesize this important chiral auxiliary. The significant reduction in reaction time and potential for improved yields make this method highly attractive for applications in drug discovery and process development.
References
Troubleshooting & Optimization
Improving enantiomeric excess with (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving enantiomeric excess using (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chiral resolving agent.[1][2] Its primary application is in the separation of enantiomers from a racemic mixture, a process known as chiral resolution.[3] This is achieved by forming diastereomeric salts with the racemic compound, which can then be separated by differences in their physical properties, such as solubility.[3][4]
Q2: How does diastereomeric salt crystallization with this compound work?
When a racemic mixture of an acidic compound is reacted with the enantiomerically pure this compound, two diastereomeric salts are formed. These diastereomers are no longer mirror images and thus have different physical properties, including solubility in a given solvent system.[3][4] This difference allows for the selective crystallization of the less soluble diastereomeric salt, thereby enriching one enantiomer in the solid phase while the other remains in the solution.
Q3: What types of compounds can be resolved using this compound?
As a chiral amine, this compound is primarily used to resolve racemic carboxylic acids and other acidic compounds through the formation of diastereomeric salts.
Q4: How do I choose the right solvent for the crystallization?
The choice of solvent is critical for successful resolution. The ideal solvent is one in which the two diastereomeric salts have a significant difference in solubility.[5] A screening of various solvents (e.g., alcohols like methanol, ethanol, isopropanol, or other organic solvents and their mixtures with water) is highly recommended to find the optimal conditions for selective crystallization.[5][6] The polarity of the solvent, as indicated by its dielectric constant, can significantly influence the enantiomeric excess of the crystallized salt.[6]
Q5: How can I determine the enantiomeric excess (ee) of my resolved product?
The enantiomeric excess of the resolved compound can be determined using various analytical techniques, including:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a common and reliable method that separates the enantiomers on a chiral stationary phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or by converting the enantiomers into diastereomers with a chiral derivatizing agent, it is possible to distinguish and quantify the enantiomers by NMR.
-
Polarimetry: This technique measures the optical rotation of the sample, which can be compared to the known specific rotation of the pure enantiomer.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) in the Crystallized Product
Low enantiomeric excess is a common issue in diastereomeric salt crystallization. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | The solubility difference between the diastereomeric salts may be insufficient in the chosen solvent. Solution: Screen a variety of solvents with different polarities (e.g., methanol, ethanol, acetone, ethyl acetate, and their aqueous mixtures). The goal is to find a solvent where one diastereomer is significantly less soluble than the other.[5][6] |
| Cooling Rate is Too Fast | Rapid cooling can lead to the co-precipitation of both diastereomeric salts, resulting in low enantiomeric excess. Solution: Allow the solution to cool slowly to room temperature, followed by further gradual cooling in an ice bath or refrigerator.[5] Seeding the solution with a small crystal of the desired diastereomeric salt can promote controlled crystallization. |
| Incorrect Stoichiometry | An incorrect molar ratio of the racemic compound to the resolving agent can affect the efficiency of the resolution. Solution: Ensure that the stoichiometry is accurate. Typically, a 1:1 molar ratio of the racemic acid to the chiral amine is used, but optimization may be required. |
| Impurities in Starting Materials | Impurities in the racemic compound or the this compound can interfere with the crystallization process. Solution: Verify the purity of all starting materials. If necessary, purify the racemic compound and the resolving agent before use. |
| Insufficient Equilibration Time | The system may not have reached equilibrium, leading to a less selective crystallization. Solution: Increase the stirring time after the solution has been cooled to allow for the selective crystallization of the less soluble diastereomer. |
Issue 2: No Crystal Formation
Troubleshooting Workflow for No Crystal Formation
Caption: A logical progression for inducing crystallization.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Solution is Too Dilute | The concentration of the diastereomeric salts may be below the saturation point. Solution: Carefully evaporate some of the solvent to increase the concentration. Be cautious not to evaporate too much, as this could cause both diastereomers to precipitate. |
| High Solubility of Diastereomeric Salts | Both diastereomeric salts may be highly soluble in the chosen solvent. Solution: Try a different solvent system where the salts are less soluble. Alternatively, add an "anti-solvent" (a solvent in which the salts are insoluble) dropwise to the solution to induce precipitation. |
| Lack of Nucleation Sites | Crystallization may not initiate due to a lack of nucleation sites. Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. If available, add a small seed crystal of the desired diastereomeric salt. |
| Inappropriate Temperature | The crystallization temperature may be too high. Solution: Gradually lower the temperature of the solution. After cooling to room temperature, place the flask in an ice bath or a refrigerator. |
Experimental Protocols
General Protocol for Diastereomeric Salt Crystallization
This protocol provides a general framework for the resolution of a racemic carboxylic acid using this compound. Optimization of solvent, temperature, and concentration will be necessary for specific substrates.
Workflow for Diastereomeric Salt Crystallization
Caption: A step-by-step experimental workflow for chiral resolution.
Materials:
-
Racemic carboxylic acid
-
This compound
-
Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate)
-
Aqueous acid (e.g., 1 M HCl) for liberation of the resolved acid
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolution: In separate flasks, dissolve the racemic carboxylic acid (1.0 eq) and this compound (0.5-1.0 eq) in a minimal amount of a suitable heated solvent.
-
Salt Formation: Slowly add the solution of the resolving agent to the solution of the racemic acid with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, further cooling in an ice bath or refrigerator may be necessary.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum.
-
Liberation of the Enriched Acid: Suspend the diastereomeric salt in water and add an aqueous acid (e.g., 1 M HCl) to lower the pH and liberate the free carboxylic acid.
-
Extraction: Extract the liberated carboxylic acid with an organic solvent.
-
Drying and Concentration: Dry the organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Analysis: Determine the enantiomeric excess of the product using an appropriate analytical method (e.g., chiral HPLC).
-
Recrystallization (Optional): If the enantiomeric excess is not satisfactory, the diastereomeric salt can be recrystallized from a suitable solvent to improve its purity before the liberation step.[5]
References
Technical Support Center: Optimizing Reaction Yield in Resolutions with Chiral Amines
Welcome to the technical support center for optimizing reaction yield in resolutions with chiral amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of their chiral resolution experiments.
Frequently Asked Questions (FAQs)
Q1: What is diastereomeric recrystallization and why is it used for chiral amine resolution?
Diastereomeric recrystallization is a classical and widely used technique for separating enantiomers.[1] It involves reacting a racemic mixture of a chiral amine with an enantiomerically pure chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts.[1][2] These diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.[1][3] The less soluble diastereomeric salt will crystallize preferentially from a suitable solvent, enabling the isolation of one enantiomer of the amine.[1]
Q2: How do I select an appropriate chiral resolving agent?
A suitable chiral resolving agent should possess the following characteristics:
-
Enantiomeric Purity: The resolving agent must be of high enantiomeric purity.[1]
-
Crystalline Salt Formation: It should readily form stable, crystalline salts with the chiral amine.[1]
-
Solubility Difference: The resulting diastereomeric salts must exhibit a significant difference in solubility in a common solvent to allow for effective separation.[1]
-
Recoverability: The resolving agent should be easily recoverable for reuse to improve process economy.[1][4]
-
Availability and Cost: Naturally occurring and readily available chiral acids like tartaric acid and mandelic acid, or synthetic options like (S)-mandelic acid, are often used.[2][5]
Q3: What is the role of the solvent in chiral resolution, and how do I choose one?
The solvent is a critical parameter as it directly influences the solubilities of the two diastereomeric salts.[6] An ideal solvent will maximize the solubility difference between the diastereomeric pair, leading to the selective crystallization of the less soluble salt.[1][6] A systematic solvent screening is the most effective approach to identify the optimal solvent or solvent mixture.[6][7] This typically involves testing a range of solvents with varying polarities, including alcohols (e.g., methanol, ethanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate).[6]
Q4: Can the choice of solvent affect which enantiomer crystallizes?
Yes, in some cases, a phenomenon known as "chirality switching" can occur, where different solvents can cause the opposite enantiomer's diastereomeric salt to be the less soluble one.[6][8] This is dependent on the specific interactions between the salts and the solvent molecules.[6]
Q5: How does temperature control impact the yield and purity of the resolution?
Temperature significantly affects the solubility of the diastereomeric salts and the kinetics of crystallization.[9][10] Generally, the salt formation is carried out at an elevated temperature to ensure complete dissolution, followed by a slow and controlled cooling process to induce crystallization of the less soluble diastereomer.[7] A slower cooling rate often enhances the selectivity of crystallization, leading to higher diastereomeric excess (d.e.).[6] Experimenting with different final crystallization temperatures can help optimize the yield.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Diastereomeric Salt | The desired diastereomeric salt has significant solubility in the mother liquor.[6] | Optimize the solvent system to decrease the solubility of the target salt.[6][7] Experiment with lower final crystallization temperatures.[6] Consider using an anti-solvent to induce further precipitation.[6] Recycle the mother liquor, potentially after racemizing the unwanted enantiomer.[6][11] |
| The crystallization time is too short.[7] | Monitor crystal formation over time and perform small-scale filtrations at different intervals to determine the optimal crystallization period.[7] | |
| Low Enantiomeric Excess (e.e.) of the Resolved Amine | The solubilities of the two diastereomeric salts are too similar in the chosen solvent, leading to co-precipitation.[6] | Perform a thorough solvent screening to find a system with a larger solubility difference.[6][7] A slower, more controlled cooling rate can improve crystallization selectivity.[6] Recrystallize the obtained salt, potentially using a different solvent system, to enhance purity.[1][6] |
| No Crystals are Forming | The concentration of the diastereomeric salt is below the saturation point.[7] | Concentrate the solution by carefully evaporating some of the solvent.[7] Start with a more concentrated solution.[7] |
| The reaction between the amine and the resolving agent is incomplete.[7] | Verify the molar equivalents of the resolving agent and allow for sufficient reaction time with stirring before attempting crystallization.[7] | |
| Inappropriate solvent choice. | Conduct a systematic solvent screening with solvents of varying polarities.[6][7] | |
| An Oil is Forming Instead of Crystals ("Oiling Out") | The solvent is too polar, causing the diastereomeric salt to separate as a liquid phase.[7] | Switch to a less polar solvent or a solvent mixture to encourage crystallization.[7] |
| The crystallization temperature is too high. | A lower crystallization temperature may be below the melting point of the salt.[6] | |
| Presence of impurities. | Ensure the racemic amine and the resolving agent are of high purity, as impurities can inhibit crystal nucleation.[7] |
Data Presentation
Table 1: Example of Solvent Screening for Diastereomeric Resolution
This table illustrates hypothetical results from a solvent screening experiment for the resolution of a racemic amine with an equimolar amount of a chiral acid.
| Solvent System | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) (%) | Observations |
| Methanol | 60 | 75 | Rapid crystallization upon cooling. |
| Ethanol | 75 | 88 | Slower crystal growth, well-formed needles. |
| Isopropanol | 55 | 95 | Very slow crystallization over several hours. |
| Acetone | 45 | 82 | Fine powder precipitated quickly. |
| Ethyl Acetate | 68 | 91 | Good crystal formation upon slow cooling. |
| Toluene | 30 | 65 | Low yield, some oiling out observed initially. |
Note: Data is for illustrative purposes and will vary depending on the specific substrates and conditions.
Table 2: Effect of Temperature on Chiral Resolution
This table shows a hypothetical example of the effect of the final crystallization temperature on yield and diastereomeric excess.
| Final Crystallization Temperature (°C) | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) (%) |
| 25 (Room Temperature) | 65 | 90 |
| 4 | 78 | 88 |
| -10 | 85 | 82 |
| -20 | 90 | 75 |
Note: Lowering the temperature generally increases the yield but may decrease the diastereomeric excess due to the potential for the more soluble diastereomer to also precipitate.[6]
Experimental Protocols
Detailed Methodology for Diastereomeric Salt Resolution of a Chiral Amine
This protocol outlines a general procedure for the resolution of a racemic amine using a chiral acid.
1. Salt Formation: a. In a suitable flask, dissolve the racemic amine in a chosen solvent (e.g., ethanol) at a specific concentration. b. In a separate flask, dissolve one molar equivalent of the enantiomerically pure chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent. c. Slowly add the resolving agent solution to the amine solution with stirring. d. Heat the mixture gently to ensure complete dissolution of the initially formed salts.
2. Crystallization: a. Allow the solution to cool slowly and undisturbed to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.[1] b. If no crystals form, try seeding the solution with a small crystal of the desired diastereomeric salt, or gently scratching the inside of the flask. c. Once crystal formation appears to be complete at room temperature, the flask can be placed in a refrigerator or ice bath to maximize the yield of the crystallized salt.[1]
3. Isolation and Purification: a. Isolate the crystals by vacuum filtration. b. Wash the crystals sparingly with a small amount of the ice-cold solvent to remove any adhering mother liquor, which contains the more soluble diastereomer.[1] c. Dry the crystals under vacuum. d. Determine the yield and diastereomeric excess (d.e.) of the crystalline salt. e. If the d.e. is not satisfactory, perform a recrystallization from the same or a different solvent system to improve purity.[6]
4. Liberation of the Free Amine: a. Dissolve the purified diastereomeric salt in water. b. Add a base (e.g., aqueous sodium hydroxide) to deprotonate the amine and liberate it from the chiral acid. c. Extract the free amine into an organic solvent (e.g., dichloromethane or diethyl ether). d. Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine. e. Determine the enantiomeric excess (e.e.) of the final product.
Visualizations
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 4. pharmtech.com [pharmtech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
Technical Support Center: Crystallization of Diastereomeric Salts
Welcome to the Technical Support Center for the crystallization of diastereomeric salts. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chiral resolution experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the separation of enantiomers using diastereomeric salt crystallization?
A1: The fundamental principle lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[1] By reacting a racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent, two diastereomeric salts are formed. These diastereomers are not mirror images of each other and thus exhibit different physicochemical properties, most importantly, different solubilities in a given solvent. This solubility difference allows for the separation of the less soluble diastereomer through selective crystallization.
Q2: How do I select an appropriate chiral resolving agent for my racemic mixture?
A2: The selection of an optimal resolving agent is a critical step for a successful resolution. Key factors to consider include:
-
Chemical Compatibility: The resolving agent must possess a functional group that can efficiently form a salt with the racemic compound (e.g., an acidic resolving agent for a basic racemate).
-
Crystallinity of Salts: The resulting diastereomeric salts should be stable and crystalline, not oils or amorphous solids.
-
Solubility Difference: There must be a significant difference in the solubility of the two diastereomeric salts in a chosen solvent to allow for selective crystallization.
-
Availability and Cost: The resolving agent should be readily available in high enantiomeric purity and be economically viable for the intended scale of the resolution.[2]
-
Ease of Recovery: It should be possible to easily recover the resolving agent after the resolution for potential reuse.
A screening of several resolving agents is often necessary to identify the most effective one for a particular racemic compound.
Q3: What is "oiling out," and why does it happen?
A3: "Oiling out" is a phenomenon where the diastereomeric salt separates from the solution as a liquid phase (an oil) instead of a solid crystalline material. This is a common problem and can be caused by several factors, including:
-
High Supersaturation: If the concentration of the salt in the solution is too high, it can lead to rapid precipitation, favoring the formation of a disordered oil over an ordered crystal lattice.
-
Inappropriate Solvent: The chosen solvent may be too effective at solvating the salt, preventing it from crystallizing.
-
High Temperature: Crystallization at too high a temperature can sometimes promote oiling out.
-
Impurities: The presence of impurities can inhibit crystallization and lead to the formation of an oil.
Troubleshooting Guides
Issue 1: No Crystals Form, or the Salt "Oils Out"
Q: I've mixed my racemic compound with the resolving agent, but I'm not getting any crystals, or an oily substance is forming. What should I do?
A: This is a common challenge in diastereomeric salt crystallization. The following steps can help troubleshoot this issue:
Troubleshooting Steps:
-
Solvent Screening: The choice of solvent is crucial. An ideal solvent will have a significant solubility difference between the two diastereomeric salts. A systematic solvent screen is the most effective approach.
-
Control Supersaturation:
-
If no solid forms: The solution may not be sufficiently supersaturated. Try carefully evaporating some of the solvent or slowly adding an anti-solvent (a solvent in which the salts are poorly soluble) to induce precipitation. Cooling the solution can also help.
-
If an oil forms: The solution is likely too supersaturated. Try diluting the solution with more of the primary solvent or starting the crystallization at a higher temperature with a slower cooling profile.
-
-
Seeding: If you have a small amount of the desired crystalline diastereomeric salt, adding a "seed" crystal to the supersaturated solution can induce crystallization and prevent oiling out.
-
Temperature Control: Employ a slow, controlled cooling profile. Rapid cooling often leads to high supersaturation and can promote the formation of oils or amorphous solids.
-
Check Purity of Starting Materials: Impurities in either the racemic compound or the resolving agent can inhibit crystallization. Ensure your starting materials are of high purity.
Logical Workflow for Troubleshooting Crystallization Failure
Caption: Troubleshooting workflow for crystallization failure.
Issue 2: Low Yield of the Desired Diastereomeric Salt
Q: I've managed to get crystals, but the yield is very low. How can I improve it?
A: Low yield indicates that a significant portion of your desired, less-soluble diastereomer is remaining in the mother liquor. Here are some strategies to increase the yield:
Troubleshooting Steps:
-
Optimize Solvent and Temperature: The solubility of the desired salt may still be too high in the chosen solvent.
-
Screen for a solvent system that further minimizes the solubility of the target salt.
-
Experiment with lower final crystallization temperatures and allow for longer crystallization times to maximize precipitation.
-
-
Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic compound can significantly impact the yield. While a 1:1 ratio is a common starting point, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes be more effective.
-
Anti-Solvent Addition: Gradually adding an anti-solvent to the mother liquor after the initial crystallization can help to precipitate more of the desired salt.
-
Crystallization-Induced Diastereomeric Transformation (CIDT): This advanced technique can dramatically improve yields, sometimes approaching 100%. CIDT is applicable when the undesired diastereomer in solution can epimerize to the desired, less soluble diastereomer, which then crystallizes out of solution.[3] This drives the equilibrium towards the formation of the desired product.
Data Presentation: Effect of Stoichiometry on Yield
The following table illustrates the potential impact of varying the molar equivalents of the resolving agent on the yield and diastereomeric excess (d.e.) of the desired salt.
| Molar Equivalents of Resolving Agent | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 0.5 | 45 | 98 |
| 0.8 | 62 | 95 |
| 1.0 | 75 | 90 |
| 1.2 | 78 | 85 |
Note: This is representative data; optimal stoichiometry is system-dependent.
Issue 3: Low Diastereomeric Excess (d.e.) of the Crystallized Salt
Q: My crystallized salt has a low diastereomeric excess. How can I improve the purity?
A: Low diastereomeric excess indicates that the solubilities of the two diastereomeric salts are too similar in your chosen solvent system, leading to co-precipitation.
Troubleshooting Steps:
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Thorough Solvent Screening: This is the most critical step. The goal is to find a solvent that maximizes the solubility difference between the two diastereomeric salts.
-
Slower Cooling Rate: Rapid crystallization can trap the more soluble diastereomer in the crystal lattice of the less soluble one. A slower, more controlled cooling profile can enhance the selectivity of the crystallization.
-
Recrystallization: A single crystallization step is often insufficient to achieve high purity. Perform one or more recrystallizations of the obtained diastereomeric salt. It may be beneficial to use a different solvent for recrystallization.
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Choice of Resolving Agent: If the above methods fail, it may be necessary to screen for a different resolving agent that provides better discrimination between the enantiomers.
Data Presentation: Solvent Screening for Improved Diastereomeric Excess
This table shows example results from a solvent screening experiment for the resolution of a racemic amine.
| Solvent System | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Methanol | 65 | 82 |
| Ethanol | 70 | 88 |
| Isopropanol | 75 | 92 |
| Acetone | 42 | 95 |
| Ethyl Acetate | 35 | 97 |
| Ethanol/Water (9:1) | 80 | 85 |
Note: This data is for illustrative purposes. The ideal solvent is highly dependent on the specific diastereomeric salts.
Data Presentation: Comparison of Resolving Agents for Racemic 4-Chloromandelic Acid
This table provides a comparison of two different resolving agents for the chiral resolution of 4-chloromandelic acid.[4]
| Resolving Agent | Solvent | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| (R)-(+)-1-Phenylethylamine | Ethanol | 82 | 90 |
| (R)-(+)-N-Benzyl-1-phenylethylamine | Ethanol | 88 | >99 |
Note: This data highlights how a structural modification to the resolving agent can significantly improve resolution efficiency.[4]
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening
Objective: To identify an optimal solvent system for the selective crystallization of one diastereomeric salt.
Materials:
-
Racemic compound
-
Chiral resolving agent
-
A selection of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)
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Small vials or a multi-well plate
-
Stirring mechanism (e.g., magnetic stir plate and stir bars)
-
Heating and cooling system
Procedure:
-
Salt Formation: In separate vials, dissolve a small, equimolar amount of the racemic compound and the chiral resolving agent in a minimal amount of a suitable solvent (e.g., methanol or ethanol) with gentle heating.
-
Solvent Evaporation: Evaporate the solvent to obtain the diastereomeric salt mixture as a solid.
-
Solvent Addition: To each vial, add a different test solvent or solvent mixture.
-
Equilibration: Seal the vials and stir the slurries at a controlled temperature (e.g., ambient temperature or with a heating/cooling cycle) for a set period (e.g., 12-24 hours) to allow the system to reach equilibrium.
-
Analysis:
-
Visually inspect the vials for the presence of crystalline material.
-
Carefully withdraw a sample of the supernatant (mother liquor) from each vial.
-
Analyze the composition of the supernatant and the solid material by a suitable chiral analytical method (e.g., chiral HPLC) to determine the diastereomeric excess of the solid and the concentration of each diastereomer in the solution.
-
Protocol 2: Diastereomeric Salt Crystallization
Objective: To crystallize the less soluble diastereomeric salt from a solution.
Materials:
-
Racemic compound
-
Chiral resolving agent
-
Optimal solvent identified from screening
-
Crystallization vessel (e.g., Erlenmeyer flask)
-
Heating/cooling bath
-
Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Dissolution: In the crystallization vessel, dissolve the racemic compound (1.0 equivalent) and the chiral resolving agent (0.5-1.0 equivalent, as optimized) in the chosen solvent. Heat the mixture gently to ensure complete dissolution.
-
Cooling and Crystallization:
-
Allow the solution to cool slowly and undisturbed to room temperature. A slow cooling rate is crucial for forming high-purity crystals.
-
For further precipitation, the mixture can be cooled to a lower temperature (e.g., 0-4°C).
-
If crystallization does not occur spontaneously, "scratch" the inside of the flask with a glass rod or add a seed crystal of the desired diastereomer.
-
-
Isolation:
-
Once crystallization is complete, collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
-
Drying: Dry the crystals under vacuum until a constant weight is achieved.
-
Analysis: Determine the yield and diastereomeric purity of the isolated salt using an appropriate analytical technique (e.g., chiral HPLC, NMR spectroscopy, or measurement of optical rotation).
Protocol 3: Liberation of the Enantiomer from the Diastereomeric Salt
Objective: To recover the enantiomerically pure compound from the isolated diastereomeric salt.
Materials:
-
Purified diastereomeric salt
-
Aqueous acid or base solution (e.g., 1 M HCl or 1 M NaOH)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Salt Dissociation: Dissolve the purified diastereomeric salt in water or a suitable solvent mixture.
-
pH Adjustment:
-
If the resolving agent is an acid, add a base (e.g., 1 M NaOH) dropwise until the solution is basic (pH > 10) to liberate the free amine.
-
If the resolving agent is a base, add an acid (e.g., 1 M HCl) dropwise until the solution is acidic (pH < 2) to liberate the free acid.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the liberated enantiomer into an appropriate organic solvent multiple times (e.g., 3 x 50 mL).
-
-
Drying and Concentration:
-
Combine the organic extracts and dry them over an anhydrous drying agent.
-
Filter to remove the drying agent.
-
Concentrate the solvent under reduced pressure to yield the purified enantiomer.
-
Visualizations
Principle of Diastereomeric Salt Resolution
Caption: The principle of chiral resolution via diastereomeric salts.
Experimental Workflow for Chiral Resolution
References
Purification methods for (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride salts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, primarily through recrystallization.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | 1. The solution is not saturated (too much solvent was used).[1] 2. Insufficient cooling. 3. The compound is highly soluble in the chosen solvent at all temperatures. | 1. Concentrate the solution by evaporating some solvent under reduced pressure and allow it to cool again.[2] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[2] 3. Add a seed crystal of the pure compound.[2] 4. Ensure the solution is thoroughly cooled, potentially in an ice bath or refrigerator, after initial slow cooling.[2] 5. Re-evaluate the solvent choice by performing solubility tests. |
| "Oiling Out" (Formation of a liquid layer instead of solid crystals) | 1. The solution is supersaturated, causing the solute to come out of solution above its melting point. 2. The cooling rate is too rapid.[2] 3. Significant impurities are present, depressing the melting point. 4. An inappropriate solvent or solvent ratio is being used. | 1. Re-heat the solution until the oil redissolves. 2. Add a small amount of additional hot solvent to decrease saturation. 3. Allow the solution to cool much more slowly to room temperature before placing it in a cold bath.[2] 4. If impurities are suspected, consider a pre-purification step like treatment with activated charcoal.[2] |
| Product is still impure after recrystallization | 1. The chosen solvent does not effectively differentiate between the desired compound and the impurity. 2. The cooling was too fast, trapping impurities in the crystal lattice. 3. Insufficient washing of the collected crystals. | 1. Perform a second recrystallization, potentially with a different solvent system. 2. Ensure the cooling process is slow and gradual. 3. Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove residual mother liquor.[1] |
| Low Recovery Yield | 1. Too much solvent was used during dissolution.[1] 2. The compound has significant solubility in the solvent even at low temperatures. 3. Too much solvent was used for washing the crystals.[1] | 1. Use the minimum amount of near-boiling solvent to fully dissolve the crude product.[1] 2. Cool the solution in an ice bath or refrigerator to minimize solubility and maximize precipitation.[2] 3. Concentrate the mother liquor to recover a second, possibly less pure, crop of crystals. 4. Wash the crystals with a minimal amount of ice-cold solvent.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The choice of solvent is critical for effective recrystallization. Methanol is a known solvent for this compound.[3] A common technique for amine hydrochlorides is to dissolve the salt in a minimal amount of a hot alcohol (like methanol or ethanol) and then slowly add a less polar anti-solvent (like diethyl ether or ethyl acetate) to induce crystallization.[2] The ideal solvent system will have high solubility for the compound when hot and low solubility when cold. It is recommended to perform small-scale solubility tests with various solvents to determine the optimal choice for your specific material.
Q2: How can I determine the purity and enantiomeric excess of my purified salt?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining both the chemical and enantiomeric purity of this compound. A typical purity for a commercially available product is >98.0% by HPLC.[4]
Q3: What are the likely impurities in my this compound?
A3: Potential impurities could include other stereoisomers ((S,S), (R,S), and (S,R)-Bis(alpha-methylbenzyl)amine), unreacted starting materials such as (R)-alpha-methylbenzylamine, and byproducts from the synthesis.
Q4: My crystals are very fine needles and difficult to filter. How can I improve the crystal form?
A4: The formation of large, easily filterable crystals is promoted by slow cooling.[2] Ensure your solution cools gradually to room temperature without being disturbed before further cooling in an ice bath. A Japanese patent suggests that recrystallization from an aqueous medium in the presence of certain salts can yield well-formed hexagonal crystals with good filterability.[5]
Q5: What is the expected optical rotation for pure this compound?
A5: A typical specification for the specific optical rotation is between +70.0 to +76.0 degrees (c=3, in Ethanol).[4] This can be used as a quality control measure, though chiral HPLC is more definitive for enantiomeric purity.
Quantitative Data
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₀ClN | [3] |
| Molecular Weight | 261.79 g/mol | [3] |
| Appearance | White to almost white powder/crystal | [4] |
| Melting Point | ~260 °C | [6] |
| Purity Specification | >98.0% (HPLC) | [4] |
| Specific Optical Rotation | +70.0 to +76.0° (c=3, EtOH) | [4] |
| Known Solvents | Methanol, DMSO | [3] |
Table 2: Illustrative Solvent Screening for Recrystallization
| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Formation | Notes |
| Methanol | High | Moderate | Slow, well-formed | Good potential for high purity. |
| Ethanol | Moderate | Low | Very slow | May result in higher yield. |
| Isopropanol | Low | Very Low | Requires more solvent | Potentially very high recovery. |
| Methanol/Diethyl Ether | High/Insoluble | Low/Insoluble | Rapid upon ether addition | Good for rapid precipitation; control addition rate. |
| Water | Soluble | Moderate | - | Can be used, potentially with salt additives to improve crystal habit.[5] |
Note: This data is illustrative. Researchers should perform their own solubility tests to determine the optimal solvent system.
Experimental Protocols
Protocol 1: General Recrystallization from a Single Solvent (e.g., Methanol)
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a stir bar.
-
Place the flask on a hotplate with stirring and add a small portion of methanol.
-
Heat the mixture to a gentle boil. Continue to add methanol dropwise until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[1]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this period.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Protocol 2: Chiral HPLC Analysis (Representative Method)
This method is based on protocols for the chiral separation of the parent amine and should be optimized for this compound.
-
Column: A chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak® series).
-
Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol. A typical starting point could be 90:10 hexane:isopropanol.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the purified salt in the mobile phase or a suitable solvent (e.g., methanol) to a concentration of approximately 1-2 mg/mL.
-
Injection: Inject a small volume (e.g., 1-10 µL) onto the column.
-
Analysis: The (R,R) enantiomer should elute as a single major peak. The presence of other stereoisomers would be indicated by additional peaks at different retention times. Enantiomeric excess (e.e.) can be calculated from the peak areas.
Visualizations
Caption: Experimental workflow for the recrystallization of the hydrochloride salt.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 82398-30-9 | TCI EUROPE N.V. [tcichemicals.com]
- 5. JP3178086B2 - Method for producing optically active α-methylbenzylamine - Google Patents [patents.google.com]
- 6. Simultaneous synthesis of enantiomerically pure (R)-1-phenylethanol and (R)-alpha-methylbenzylamine from racemic alpha-methylbenzylamine using omega-transaminase/alcohol dehydrogenase/glucose dehydrogenase coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Conditions for Chiral Resolution
Welcome to the technical support center for chiral resolution. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize solvent conditions for the separation of enantiomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
Q1: My enantiomers are co-eluting or showing very poor separation (Resolution < 1.5). Where should I start troubleshooting?
A1: Achieving chiral separation is a multifactorial process. A systematic approach is crucial when initial attempts yield poor results. The primary factors to investigate are the chiral stationary phase (CSP) and the mobile phase composition. Often, the initial screening conditions are not optimal and require fine-tuning.
Troubleshooting Steps:
-
Verify CSP Selection: Confirm that the chosen CSP is appropriate for your analyte class. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point as they are effective for a wide range of compounds.[1] If the analyte's structure is known, consult literature or manufacturer's application notes for successful separations of similar compounds.
-
Optimize Mobile Phase Composition: The composition of the mobile phase, particularly the type and concentration of the organic modifier, is a critical parameter for achieving selectivity.
-
Normal Phase (NP): The mobile phase typically consists of a non-polar solvent like n-hexane or n-heptane and a polar modifier, usually an alcohol (e.g., isopropanol, ethanol).[1]
-
Reversed-Phase (RP): Common mobile phases are mixtures of water and acetonitrile or methanol, often with additives like acids or buffers.
-
Supercritical Fluid Chromatography (SFC): The mobile phase is primarily supercritical CO2 with an alcohol co-solvent (modifier) like methanol or ethanol.[1]
-
-
Adjust Modifier Concentration: Systematically vary the percentage of the organic modifier. In normal phase, decreasing the alcohol concentration often increases retention and can improve resolution.[1]
-
Change Modifier Type: The choice of alcohol can dramatically alter selectivity.[2] If isopropanol (IPA) doesn't provide separation, try ethanol (EtOH) or vice-versa. Different alcohols have varying hydrogen bonding capabilities which can influence the chiral recognition mechanism.[2]
-
Incorporate Additives: For acidic or basic analytes, the addition of a small amount of an acidic or basic modifier can significantly improve peak shape and resolution.[2][3]
-
Optimize Temperature: Lowering the temperature generally enhances chiral selectivity by strengthening the transient diastereomeric interactions.[4][5] However, this is not universal, and in some cases, increasing the temperature can improve resolution.[4] Experiment with a range of temperatures (e.g., 10°C to 40°C).[6]
-
Reduce Flow Rate: Chiral separations often benefit from lower flow rates, which can increase column efficiency.[5] Try reducing the flow rate from the typical 1.0 mL/min to 0.5 mL/min or even lower for a 4.6 mm ID column.
Q2: I have some separation, but the peaks are tailing severely. What causes this and how can I fix it?
A2: Peak tailing is often caused by undesirable secondary interactions between the analyte and the stationary phase, especially with residual silanols on silica-based CSPs.[4] It can also be a result of column overload or an inappropriate mobile phase pH.
Troubleshooting Steps:
-
Add Mobile Phase Modifiers: This is often the most effective solution.
-
Check for Column Overload: Injecting too much sample can lead to peak tailing.[4][6]
-
Protocol: Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves significantly, you were likely overloading the column.
-
-
Ensure Proper Mobile Phase pH: For ionizable compounds, the mobile phase pH should be at least 2 pH units away from the analyte's pKa to ensure it is in a single ionic state.
-
Column Health: A contaminated or degraded column can also cause tailing.[7]
-
Action: Flush the column with a strong solvent as recommended by the manufacturer.[6] If this doesn't help, the column may need replacement.
-
Q3: I am observing "ghost peaks" in my chromatogram. What are they and how can I eliminate them?
A3: Ghost peaks are unexpected peaks that are not from your sample. They can originate from impurities in the mobile phase, the sample solvent, or carryover from previous injections.[4]
Troubleshooting Steps:
-
Identify the Source:
-
Run a blank gradient with no injection. If ghost peaks are present, the source is likely the mobile phase or the HPLC system.[4]
-
If the blank is clean, inject only the sample solvent. If peaks appear, the solvent is contaminated.[4]
-
If the solvent blank is also clean, the issue is likely carryover from the autosampler.[4]
-
-
Address Contamination:
-
Mobile Phase: Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.[4] Filter all aqueous components.
-
Sample Solvent: Use fresh, high-purity solvent for sample preparation.
-
System Carryover: Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the needle and injection port between runs.
-
Data Presentation
Table 1: Effect of Key Chromatographic Parameters on Chiral Resolution
| Parameter | Change | Typical Effect on Retention Time | Typical Effect on Resolution (Rs) | Notes |
| Flow Rate | Decrease | Increases | Often Increases | Improves efficiency by allowing more time for interactions with the CSP.[2][6] |
| Temperature | Decrease | Increases | Generally Increases | Enhances the stability of the transient diastereomeric complexes.[2][4] |
| % Organic Modifier (NP) | Decrease | Increases | Compound Dependent | Can increase or decrease selectivity; must be optimized. |
| Modifier Type | Change Alcohol (e.g., IPA to EtOH) | Varies | Can Drastically Change | Different alcohols have different hydrogen bonding capabilities, affecting chiral recognition.[2] |
| Additive (Acid/Base) | Add 0.1% | Varies | Can Increase | Improves peak shape for ionizable compounds, which in turn enhances resolution.[2][3] |
Experimental Protocols
Protocol 1: Systematic Screening of Mobile Phase for a New Chiral Compound
Objective: To efficiently identify a promising mobile phase for the chiral resolution of a new compound using a selected Chiral Stationary Phase (CSP).
Materials:
-
Racemic standard of the analyte.
-
HPLC or SFC system with a column oven and UV detector.
-
Selected Chiral Stationary Phase (e.g., a polysaccharide-based column).
-
HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH).
-
Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA).
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the racemic analyte in the initial mobile phase composition.
-
Initial Screening Conditions (Normal Phase):
-
Mobile Phase A: 90:10 (v/v) n-Hexane / IPA
-
Mobile Phase B: 90:10 (v/v) n-Hexane / EtOH
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Injection Volume: 5 µL
-
-
Screening Procedure:
-
Equilibrate the column with Mobile Phase A for at least 10 column volumes.
-
Inject the sample and record the chromatogram.
-
Flush the column with 100% IPA.
-
Equilibrate the column with Mobile Phase B.
-
Inject the sample and record the chromatogram.
-
-
Evaluation:
-
Examine the chromatograms for any sign of peak splitting or separation. Even a shoulder on the peak indicates potential for optimization.
-
Select the mobile phase (A or B) that shows better initial separation.
-
-
Optimization (if partial separation is observed):
-
Modifier Percentage: Using the best mobile phase from step 4, adjust the alcohol percentage in 5% increments (e.g., 85:15, 95:5) to find the optimal resolution.
-
Additives (if peaks are tailing or resolution is still poor):
-
If the analyte is basic, add 0.1% DEA to the best mobile phase identified.
-
If the analyte is acidic, add 0.1% TFA.
-
-
-
Final Analysis: Once a promising condition is found, further optimization of flow rate and temperature can be performed as described in the troubleshooting section.
Mandatory Visualizations
Caption: A troubleshooting workflow for poor enantiomeric resolution.
References
Removal of (R,R)-(+)-Bis(alpha-methylbenzyl)amine from the reaction mixture
Technical Support Center: Chiral Amine Purification
This guide provides troubleshooting advice and frequently asked questions regarding the removal of (R,R)-(+)-Bis(alpha-methylbenzyl)amine from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for removing (R,R)-(+)-Bis(alpha-methylbenzyl)amine from a reaction mixture?
The most common method is an acid-base extraction.[1][2] This technique leverages the basic nature of the amine. By washing the organic reaction mixture with a dilute aqueous acid, the amine is protonated, forming a water-soluble salt. This salt then partitions into the aqueous layer, which can be easily separated from the organic layer containing your desired product.[3][4]
Q2: Why is an acid wash effective for removing amines?
Amines are organic bases. When they react with an acid, they form ammonium salts. (R,R)-(+)-Bis(alpha-methylbenzyl)amine, when treated with an acid like hydrochloric acid (HCl), is converted to (R,R)-(+)-Bis(alpha-methylbenzyl)amine hydrochloride.[5][6] This salt is ionic and therefore generally highly soluble in water and insoluble in non-polar organic solvents. This difference in solubility is the basis for its removal via extraction.[1][4]
Q3: What type of acid and concentration should I use for the extraction?
A dilute solution of a strong acid is typically used. Common choices include:
The choice of concentration may depend on the scale of your reaction and the amount of amine to be removed. It is crucial to ensure your desired compound is stable under these acidic conditions.[7]
Q4: Are there alternative methods if my product is acid-sensitive?
Yes. If your product is not stable in acidic conditions, an alternative is to wash the organic layer with an aqueous solution of copper (II) sulfate (CuSO₄).[3][7] Amines can coordinate with copper ions, forming a complex that is soluble in the aqueous layer. The blue copper sulfate solution will typically turn purple as it complexes with the amine, providing a visual indicator. Continue washing until no further color change is observed.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| An emulsion forms during the acid wash, and the layers won't separate. | High concentration of reagents; vigorous shaking; presence of surfactants. | - Let the separatory funnel stand undisturbed for a longer period. - Gently swirl the funnel instead of shaking vigorously. - Add a small amount of brine (saturated aqueous NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. - If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool. |
| My desired product is also being extracted into the aqueous layer. | The product may have basic functional groups or sufficient polarity to be soluble in the acidic aqueous layer. | - Use a milder acidic wash (e.g., saturated ammonium chloride, NH₄Cl). - Perform a "back-extraction": after the initial separation, wash the acidic aqueous layer with a fresh portion of organic solvent to recover any dissolved product. Combine these organic layers.[2] |
| TLC analysis shows the amine is still present in the organic layer after one wash. | A single extraction may not be sufficient for complete removal, especially with large amounts of amine. | - Perform multiple, successive washes with the dilute acid solution. Two to three washes are often more effective than a single large-volume wash.[3] Check for the absence of the amine by TLC after each wash. |
| A solid precipitate forms at the interface between the layers. | The protonated amine salt may have limited solubility in both the aqueous and organic phases. | - Add more water to the separatory funnel to fully dissolve the salt into the aqueous phase. - If necessary, add a small amount of a polar organic solvent like methanol to help solubilize the salt, though this may affect the partitioning of your desired product. |
Comparative Summary of Removal Methods
| Method | Principle of Operation | Advantages | Disadvantages | Best For |
| Dilute Acid Wash (e.g., HCl) | Protonation of the basic amine to form a water-soluble ammonium salt.[3][4] | Highly effective, inexpensive, and uses common lab reagents. | Not suitable for acid-sensitive compounds. Can sometimes lead to emulsions. | General purpose removal of basic impurities when the desired product is acid-stable. |
| Copper (II) Sulfate Wash | Formation of a water-soluble coordination complex between the amine and Cu²⁺ ions.[7] | Useful for acid-sensitive compounds. Provides a visual color-change indicator.[3] | Less common, may require more washes, and introduces metal ions that may need subsequent removal. | Situations where the desired product is unstable in the presence of acid. |
Experimental Protocol: Removal by Acid Extraction
Objective: To remove (R,R)-(+)-Bis(alpha-methylbenzyl)amine from an organic solution containing a neutral, desired compound.
Materials:
-
Reaction mixture dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Separatory funnel of appropriate size.[2]
-
1 M Hydrochloric Acid (HCl).
-
Saturated sodium bicarbonate solution (NaHCO₃).
-
Brine (saturated NaCl solution).
-
Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Beakers and flasks for collection.
Procedure:
-
Preparation: Ensure the crude reaction mixture is fully dissolved in a suitable water-immiscible organic solvent. Transfer this solution to a separatory funnel.
-
First Acid Wash: Add a volume of 1 M HCl solution to the separatory funnel, approximately one-third to one-half the volume of the organic layer.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently for 30-60 seconds, venting periodically.
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The denser aqueous layer will be at the bottom (unless using a halogenated solvent like dichloromethane).
-
Draining: Drain the lower (aqueous) layer, which now contains the protonated amine salt, into a beaker.
-
Repeat: Repeat the wash (steps 2-5) one or two more times with fresh portions of 1 M HCl to ensure complete removal. Monitor the removal with TLC if necessary.
-
Neutralization Wash: Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with brine to remove the bulk of the dissolved water.
-
Drying and Isolation: Drain the final organic layer into a clean flask. Add an anhydrous drying agent (e.g., MgSO₄), swirl, and let it stand for 5-10 minutes. Filter or decant the dried organic solution and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to isolate the purified product.[2]
Visual Workflow
Caption: Workflow for amine removal via acid-base extraction.
References
Troubleshooting low yield in asymmetric deprotonation reactions
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low yields in asymmetric deprotonation reactions. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low yield and/or low enantioselectivity.
Q1: My asymmetric deprotonation reaction is giving a low yield. What are the most common causes?
A1: Low yields in asymmetric deprotonation can stem from several factors. The most critical parameters to investigate are the purity and stability of your reagents and the reaction conditions. Key areas to troubleshoot include:
-
Reagent Quality: Ensure all reagents, especially the organolithium base and the chiral ligand, are of high purity and handled under strictly anhydrous and anaerobic conditions. Moisture and oxygen can rapidly quench the organolithium reagent, leading to a significant drop in effective concentration.
-
Reaction Temperature: These reactions are often highly sensitive to temperature fluctuations. Maintaining a consistent and low temperature (typically -78 °C) is crucial.[1][2] Inconsistent cooling can lead to side reactions and decomposition of the lithiated species.
-
Solvent Choice: The solvent plays a critical role in the solubility of reagents and the stability of the chiral complex.[3] Common solvents like THF and diethyl ether can have a profound impact on the reaction's success. It is often beneficial to perform a solvent screen to identify the optimal medium for your specific substrate and chiral ligand combination.[1][3]
-
Stoichiometry: The ratio of the organolithium base to the chiral ligand and the substrate is critical. An excess of the base may be necessary, but too much can lead to undesired side reactions. Careful optimization of the stoichiometry is recommended.[2]
Q2: I'm observing poor enantioselectivity in my reaction. What should I investigate?
A2: Low enantioselectivity is a common problem and often points to issues with the chiral ligand-base complex. Here are the primary factors to consider:
-
Chiral Ligand and Solvent Compatibility: The choice of chiral ligand and its interaction with the solvent is paramount. For instance, the use of (-)-sparteine as a chiral ligand in THF is known to result in poor enantioselectivity because THF competes with the ligand for coordination to the lithium cation.[1][4] In such cases, switching to a different solvent like diethyl ether or using a sparteine surrogate that complexes more strongly in THF can dramatically improve the outcome.[1][4]
-
Ligand Purity: Ensure the enantiomeric purity of your chiral ligand is high. Any contamination with the other enantiomer will directly reduce the enantiomeric excess of your product.
-
Temperature Control: As with yield, precise temperature control is vital for enantioselectivity. At higher temperatures, the energy difference between the diastereomeric transition states decreases, leading to lower enantiomeric induction.
-
Substrate-Ligand Mismatch: The steric and electronic properties of your substrate may not be compatible with the chiral environment created by the ligand.[5] It may be necessary to screen different chiral ligands to find a suitable match for your specific substrate.
Issue 2: Problems with Reagents
Q3: How can I be sure my organolithium reagent is active?
A3: Organolithium reagents are highly reactive and can degrade over time, especially if not stored and handled correctly. To ensure the activity of your base:
-
Titration: Regularly titrate your organolithium solution to determine its exact molarity. This is crucial for accurate stoichiometry in your reaction.
-
Visual Inspection: Fresh, active organolithium solutions are typically clear and colorless or slightly yellow. The presence of a precipitate can indicate decomposition.
-
Proper Handling: Always use a syringe or cannula to transfer organolithium reagents under an inert atmosphere (argon or nitrogen). Never expose them to air or moisture.
Q4: My chiral ligand doesn't seem to be effective. What could be the issue?
A4: If you suspect a problem with your chiral ligand, consider the following:
-
Purity and Integrity: Verify the purity of the ligand by techniques such as NMR spectroscopy and check for any signs of degradation.
-
Ligand Solubility: The chiral ligand must be soluble in the reaction solvent to form the active complex with the organolithium base. If solubility is an issue, a different solvent system may be required.
-
Complexation: The formation of the chiral base complex is not always instantaneous. Ensure you are allowing sufficient time for the organolithium and the chiral ligand to pre-form the complex before adding the substrate.
Issue 3: Substrate and Reaction Conditions
Q5: My substrate has poor solubility in the reaction solvent. What can I do?
A5: Poor substrate solubility can lead to slow or incomplete reactions.[5] To address this:
-
Solvent Screening: Test a range of anhydrous aprotic solvents in which your substrate is more soluble at the desired reaction temperature.
-
Co-solvents: The addition of a small amount of a co-solvent might improve solubility. However, be aware that this can also affect the enantioselectivity.
-
Dilution: Running the reaction at a higher dilution might help to keep the substrate in solution, although this can also impact reaction rates.[1]
Q6: I'm seeing the formation of significant side products. How can I minimize them?
A6: The formation of side products is often a result of suboptimal reaction conditions.[2] To minimize them:
-
Lower the Temperature: Running the reaction at a lower temperature can often increase selectivity and reduce the rate of side reactions.
-
Order of Addition: The order in which you add your reagents can be critical. Typically, the chiral base is pre-formed, cooled to the reaction temperature, and then the substrate is added slowly.
-
Reaction Time: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.[3] Prolonged reaction times can lead to product decomposition or the formation of byproducts.[2]
Data Presentation: Solvent and Ligand Effects
The following tables summarize the impact of different solvents and chiral ligands on the yield and enantioselectivity of asymmetric deprotonation reactions.
Table 1: Effect of Solvent on the Asymmetric Lithiation-Trapping of N-Boc Pyrrolidine [1]
| Entry | Organolithium | Chiral Ligand | Solvent | Yield (%) of syn-9 | er of syn-9 |
| 1 | s-BuLi | (-)-Sparteine | Et₂O | 65 | 98:2 |
| 2 | s-BuLi | (-)-Sparteine | THF | 59 | 61:39 |
| 3 | s-BuLi | (+)-Sparteine Surrogate | Et₂O | 68 | 97:3 |
| 4 | s-BuLi | (+)-Sparteine Surrogate | THF | 71 | 96:4 |
Table 2: Asymmetric Deprotonation of a Phosphine Borane [1]
| Entry | Organolithium | Chiral Ligand | Solvent | Concentration (M) | Yield (%) | er |
| 1 | s-BuLi | (-)-Sparteine | Et₂O | 0.1 | 65 | 93:7 |
| 2 | s-BuLi | (-)-Sparteine | THF | 0.1 | 72 | 55:45 |
| 3 | s-BuLi | (+)-Sparteine Surrogate | THF | 0.3 | 78 | 91:9 |
Experimental Protocols
General Protocol for Asymmetric Deprotonation of N-Boc Pyrrolidine [1]
-
Apparatus Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet is used.
-
Reagent Preparation: The chiral diamine (1.3 equivalents) is dissolved in the chosen anhydrous solvent (e.g., Et₂O or THF) and the solution is cooled to -78 °C in a dry ice/acetone bath.
-
Base Addition: The organolithium reagent (s-BuLi or i-PrLi, 1.3 equivalents) is added dropwise to the stirred solution of the chiral diamine at -78 °C. The resulting mixture is stirred for a specified time (e.g., 30 minutes) to allow for the formation of the chiral base complex.
-
Substrate Addition: A solution of N-Boc pyrrolidine (1.0 equivalent) in the same anhydrous solvent is then added slowly to the chiral base solution at -78 °C. The reaction mixture is stirred at this temperature for the desired time (e.g., 3 hours).
-
Electrophilic Quench: The electrophile (e.g., benzaldehyde) is added to the reaction mixture at -78 °C.
-
Workup: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography. The yield, diastereomeric ratio, and enantiomeric ratio are determined by appropriate analytical techniques (e.g., NMR and chiral HPLC).
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting asymmetric deprotonation reactions.
Caption: A workflow for troubleshooting low yields.
Caption: Key factors influencing enantioselectivity.
References
Technical Support Center: Enhancing Reaction Selectivity with Chiral Amines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing reaction selectivity using chiral amines.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low enantioselectivity in my chiral amine-catalyzed reaction?
A1: Low enantioselectivity can be attributed to several factors. The choice of solvent can significantly influence the outcome, with different solvents sometimes favoring the formation of different enantiomers. Temperature is another critical parameter; for many asymmetric reactions, lower temperatures are necessary to improve enantioselectivity, and in some cases, a change in temperature can even invert the product's chirality.[1] The structure of the chiral amine catalyst, particularly the steric bulk of its substituents, plays a pivotal role in the stereochemical outcome. Additionally, the inherent nature of the substrate and its interaction with the catalyst can lead to poor stereochemical discrimination.
Q2: My reaction is resulting in a low yield. What are the likely causes?
A2: Poor yields are often due to catalyst deactivation. This can happen because the basicity and nucleophilicity of the amine products inhibit the catalyst. In some instances, the catalyst might react with the substrate or other components in the reaction mixture to form an inactive species. Reaction conditions such as temperature and substrate concentration also significantly affect the yield. Sub-optimal temperatures can lead to slow reaction rates, while excessively high temperatures can cause the catalyst to decompose. An inappropriate substrate concentration may also lead to side reactions or incomplete conversion.
Q3: How does the choice of solvent affect the reaction outcome?
A3: Solvents can have a profound impact on both the yield and enantioselectivity of chiral amine-catalyzed reactions. For instance, in certain hydroamination reactions, switching from a polar solvent like methanol to a nonpolar one like toluene can invert the favored enantiomer. This is because different solvents can facilitate the formation of different catalytic species. It is crucial to screen a range of solvents with varying polarities to find the optimal conditions for a specific reaction.
Q4: What is the effect of temperature on my reaction?
A4: Temperature is a critical parameter that influences the reaction rate, enantioselectivity, and catalyst stability. Generally, increasing the temperature boosts the reaction rate. However, for many asymmetric reactions, lower temperatures are employed to enhance enantioselectivity.[1] It is essential to find an optimal temperature that balances the reaction speed with the desired stereochemical outcome without causing catalyst degradation. A temperature screening from -78°C to room temperature is a recommended starting point.[1]
Q5: Can the concentration of my substrate influence the reaction?
A5: Yes, the substrate concentration can significantly affect the reaction. At low concentrations, the reaction rate is often directly proportional to the substrate concentration. However, as the concentration increases, the catalyst can become saturated, at which point the rate becomes independent of the substrate concentration. High substrate concentrations can sometimes lead to inhibition or the formation of undesired side products.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the optimization of catalytic reactions with chiral amines.
dot
Caption: A troubleshooting decision tree for common issues in chiral amine-catalyzed reactions.
Data Presentation: Performance of Chiral Amines in Asymmetric Reactions
Asymmetric Aldol Reaction
| Catalyst | Aldehyde | Ketone | Solvent | Temp (°C) | Yield (%) | dr (anti:syn) | ee (%) |
| (S)-Proline | 4-Nitrobenzaldehyde | Acetone | DMSO | 25 | 62 | - | 76 |
| (S)-Proline | Benzaldehyde | Cyclohexanone | DMF | 4 | 91 | 3:1 | 99 |
| (S)-Proline | Isobutyraldehyde | Propionaldehyde | DMF | 4 | 82 | 24:1 | >99 |
Asymmetric Mannich Reaction
| Catalyst | Imine | Nucleophile | Solvent | Temp (°C) | Yield (%) | dr (anti:syn) | ee (%) |
| Cinchonine-thiourea | N-Boc-p-methoxyphenyl | 2-Acetyl-gamma-butyrolactone | Toluene | -20 | 95 | >95:5 | 98 |
| (S)-Proline | p-Anisidine/Aromatic Aldehydes | Cyclic Ketones | Mechanochemical | RT | 49-80 | - | up to 99 |
| Chiral Phosphinoyl-Aziridine | p-Anisidine/Aromatic Aldehydes | Hydroxyacetone | DMSO | RT | Moderate-Good | High | High |
Asymmetric Diels-Alder Reaction
| Catalyst | Dienophile | Diene | Solvent | Temp (°C) | Yield (%) | dr (exo:endo) | ee (%) |
| Imidazolidinone | Cinnamaldehyde | Cyclopentadiene | MeOH/H₂O | 23 | 82 | 1:12 | 93 |
| Imidazolidinone | Acrolein | Cyclopentadiene | MeOH/H₂O | 23 | 79 | 1:14 | 86 |
| TADDOL | Various Aldehydes | 1-Amino-3-siloxy-1,3-butadiene | Toluene | -78 | Good | - | ≥95 (aromatic), ≥83 (aliphatic) |
Catalytic Cycles and Experimental Workflow
Enamine and Iminium Ion Catalysis
Chiral amines primarily operate through two catalytic cycles: enamine and iminium ion catalysis.
dot
Caption: Generalized catalytic cycles for enamine and iminium ion catalysis.
General Experimental Workflow
A systematic approach is crucial for optimizing a chiral amine-catalyzed reaction.
dot
Caption: A generalized workflow for asymmetric synthesis using chiral amine catalysts.
Key Experimental Protocols
General Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a representative example for the reaction between an aldehyde and a ketone.
Materials:
-
(S)-Proline (10-20 mol%)
-
Aldehyde (1.0 equiv)
-
Ketone (5.0 equiv)
-
Solvent (e.g., DMSO, DMF, or MeOH/H₂O mixture)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a stirred solution of (S)-proline in the chosen solvent, add the aldehyde and then the ketone at the desired temperature (e.g., 25°C, 4°C, or -10°C).[1]
-
Stir the solution for the required reaction time (typically 24-72 hours), monitoring the reaction progress by TLC.[1]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.[1]
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).[1]
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.[1]
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.[1]
General Protocol for an Asymmetric Mannich Reaction
This protocol describes a three-component Mannich reaction.
Materials:
-
Chiral amine catalyst (e.g., cinchonine-based thiourea, 10 mol%)
-
Imine or its components (aldehyde and amine, 1.0 equiv)
-
β-keto acid or other nucleophile (1.5 equiv)
-
Solvent (e.g., ether, toluene)
Procedure:
-
To a solution of the imine (or aldehyde and amine) and the chiral catalyst in the solvent at the specified temperature (e.g., room temperature), add the β-keto acid.[2]
-
Stir the reaction mixture for the designated time (e.g., 12 hours).[2]
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.[2]
-
Purify the residue by flash chromatography on silica gel to obtain the desired β-amino ketone.[2]
-
Determine the diastereomeric ratio (dr) by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC analysis.
General Protocol for an Organocatalytic Diels-Alder Reaction
This is a representative procedure for the cycloaddition of an α,β-unsaturated aldehyde and a diene.
Materials:
-
Chiral amine catalyst (e.g., imidazolidinone, 5-10 mol%)
-
α,β-Unsaturated aldehyde (dienophile, 1.0 equiv)
-
Diene (3.0 equiv)
-
Solvent mixture (e.g., MeOH/H₂O 95:5)
Procedure:
-
In a vial, dissolve the chiral amine catalyst in the solvent mixture.
-
Add the α,β-unsaturated aldehyde and stir for a few minutes at the reaction temperature (e.g., 23°C).
-
Add the diene in one portion and continue stirring.
-
Monitor the reaction's progress using TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel.
-
Determine the endo/exo ratio and the enantiomeric excess of the major isomer by chiral HPLC or GC analysis.
References
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (R,R)-(+)- and (S,S)-(-)-Bis(α-methylbenzyl)amine Hydrochloride in Asymmetric Synthesis
In the realm of asymmetric synthesis, the choice of a chiral auxiliary is paramount to achieving high stereoselectivity. Among the myriad of options available to researchers, bis(α-methylbenzyl)amine and its enantiomeric forms have proven to be effective reagents. This guide provides a detailed comparison of (R,R)-(+)-Bis(α-methylbenzyl)amine Hydrochloride and its (S,S)-(-)-enantiomer, offering experimental data and protocols to aid researchers, scientists, and drug development professionals in selecting the appropriate chiral auxiliary for their synthetic needs.
Performance in Diastereoselective Alkylation of β-Amino Acids
A key application of these chiral auxiliaries is in the asymmetric synthesis of β-amino acids, which are crucial components of many pharmaceuticals and natural products. The stereochemistry of the final product is directly controlled by the chirality of the bis(α-methylbenzyl)amine auxiliary used. When attached to a prochiral substrate, the auxiliary sterically hinders one face of the molecule, directing the approach of incoming reagents to the opposite face.
The following table summarizes the performance of (R,R)- and (S,S)-bis(α-methylbenzyl)amine as chiral auxiliaries in the diastereoselective alkylation of a β-alanine derivative. The data for the (R,R)-enantiomer is derived from experimental results, while the data for the (S,S)-enantiomer is based on the established principles of asymmetric synthesis, where the use of the opposite enantiomer of the chiral auxiliary is expected to yield the enantiomeric product with comparable yield and diastereoselectivity.[1]
| Alkyl Halide (RX) | Chiral Auxiliary | Product Configuration | Yield (%)[1] | Diastereomeric Excess (de, %)[1] |
| Methyl Iodide | (R,R) | (S) | 85 | 86 |
| Methyl Iodide | (S,S) | (R) | 85 (expected) | 86 (expected) |
| Ethyl Iodide | (R,R) | (S) | 73 | 80 |
| Ethyl Iodide | (S,S) | (R) | 73 (expected) | 80 (expected) |
| Propyl Iodide | (R,R) | (S) | 65 | 75 |
| Propyl Iodide | (S,S) | (R) | 65 (expected) | 75 (expected) |
| Benzyl Bromide | (R,R) | (S) | 78 | 82 |
| Benzyl Bromide | (S,S) | (R) | 78 (expected) | 82 (expected) |
Experimental Protocols
The following are representative experimental protocols for the synthesis and use of the chiral amides derived from β-alanine and either (R,R)- or (S,S)-bis(α-methylbenzyl)amine.
Synthesis of Chiral N,N-Bis(α-methylbenzyl)amides of β-Alanine
A detailed protocol for the preparation of the chiral amide using (R,R)-bis(α-methylbenzyl)amine has been described.[2][3] An analogous procedure would be followed for the (S,S)-enantiomer. The synthesis involves the reaction of acryloyl chloride with the respective enantiomer of bis(α-methylbenzyl)amine.[2][3]
Asymmetric Alkylation of the Chiral Amide
The following protocol is for the diastereoselective alkylation of the chiral β-alanine amide. The choice of (R,R) or (S,S) auxiliary will determine the stereochemistry of the resulting α-substituted β-amino acid.
Materials:
-
Chiral N,N-Bis(α-methylbenzyl)propionamide (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.0 equiv)
-
Alkyl halide (e.g., methyl iodide) (1.2 equiv)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve the chiral N,N-Bis(α-methylbenzyl)propionamide in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi to the solution and stir for 30 minutes to form the dianion.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the alkylated amide.
-
The diastereomeric excess can be determined by chiral HPLC or NMR analysis of the purified product.
Logical Workflow of Asymmetric Alkylation
The following diagram illustrates the general workflow for the asymmetric alkylation of a β-alanine derivative using a bis(α-methylbenzyl)amine chiral auxiliary.
Caption: Experimental workflow for the asymmetric synthesis of β-amino acids.
Conclusion
Both (R,R)-(+)- and (S,S)-(-)-Bis(α-methylbenzyl)amine Hydrochloride are highly effective chiral auxiliaries for the asymmetric synthesis of β-amino acids. The choice between the two enantiomers allows for the selective synthesis of either the (R)- or (S)-enantiomer of the target molecule with high diastereoselectivity. The provided data and protocols serve as a valuable resource for chemists engaged in the synthesis of enantiomerically pure compounds for research and development.
References
A Comparative Guide to Alternative Chiral Resolving Agents for Acidic Compounds
For researchers, scientists, and drug development professionals, the separation of enantiomers from a racemic mixture of an acidic compound is a frequent and critical challenge. The pharmacological, toxicological, and metabolic profiles of enantiomers can differ significantly, making the isolation of the desired stereoisomer essential. While classical chiral resolving agents have been the cornerstone of enantiomeric resolution for decades, a range of alternative agents offers unique advantages in efficiency, cost, and applicability.
This guide provides an objective comparison of traditional and alternative chiral resolving agents for acidic compounds, supported by experimental data. It details the methodologies for diastereomeric salt crystallization, the most common technique for large-scale resolution, and presents quantitative data to aid in the selection of an appropriate resolving agent for a given acidic compound.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The most prevalent method for resolving racemic acids is through the formation of diastereomeric salts. This technique involves reacting the racemic acid with an enantiomerically pure chiral base (the resolving agent). The resulting products are a pair of diastereomeric salts ((R)-acid·(R)-base and (S)-acid·(R)-base), which, unlike enantiomers, have different physical properties, most notably different solubilities in a given solvent. This solubility difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt crystallizes from the solution, is isolated by filtration, and then the pure acid enantiomer is liberated by treatment with a strong acid.
The general workflow for this process is outlined below.
Comparison of Chiral Resolving Agents
The choice of a resolving agent is critical and often determined empirically. Key performance indicators include the yield of the desired diastereomeric salt, the diastereomeric excess (%de) after crystallization, and the final enantiomeric excess (%ee) of the liberated acid.
Traditional Resolving Agents
Naturally occurring alkaloids have been the traditional choice for resolving acidic compounds due to their ready availability and strong base properties, which facilitate the formation of stable, crystalline salts.[1][2]
-
Cinchona Alkaloids (Quinine, Quinidine, Cinchonidine, etc.): This family of pseudoenantiomeric alkaloids is highly versatile. Quinine and quinidine, for example, often yield diastereomeric salts with significantly different solubilities, enabling efficient separation.[3] They have been used successfully for resolving a wide range of carboxylic acids.[4]
-
Brucine and Strychnine: These toxic but effective alkaloids have a long history of use in chiral resolution.[1][2] Their rigid structures often provide excellent chiral recognition.
-
α-Phenylethylamine: Available in both (R) and (S) forms, this synthetic amine is one of the most common and cost-effective resolving agents for acidic compounds.[1] Its effectiveness is well-documented for many profen drugs.
Alternative Chiral Resolving Agents
Research has led to the development of synthetic and less common natural amines that can offer advantages over traditional agents, such as improved resolution efficiency, lower toxicity, or the ability to resolve "difficult" racemic compounds.
-
(1S,2R)-1-Aminoindan-2-ol: This agent has shown exceptional ability to resolve commercially important chiral acids like ketoprofen and flurbiprofen, demonstrating an unexpectedly large difference in the solubility of the resulting diastereomeric salts.
-
Phenylglycinol and Derivatives: These amino alcohols offer multiple points of interaction (amine, hydroxyl group, phenyl ring), which can lead to enhanced chiral recognition and the formation of highly crystalline salts.
-
Enzymatic Kinetic Resolution: As an alternative to diastereomeric crystallization, enzymatic kinetic resolution offers a different pathway. For instance, lipases can selectively esterify one enantiomer of a racemic acid, leaving the other enantiomer unreacted. This method can achieve very high enantiomeric excess.[5]
Performance Data
The following tables summarize experimental data for the resolution of common non-steroidal anti-inflammatory drugs (NSAIDs), which are a prominent class of chiral acidic compounds.
Table 1: Resolution of Racemic Ibuprofen
| Chiral Resolving Agent | Solvent(s) | Yield of Salt | Enantiomeric Excess (%ee) of Product | Reference |
| (S)-(-)-α-Phenylethylamine | 0.25 M KOH / H₂O | Moderate (Qualitative) | ~88% ((S)-Ibuprofen) | [1] |
| (R)-(+)-α-Methylbenzylamine | Not Specified | 2.4% (Overall after recrystallization) | >99.9% ((R)-Ibuprofen) | [6] |
| Mixture of (+)-(R)-Phenylethylamine and Benzylamine | Supercritical CO₂ | N/A (Focus on efficiency) | Positive influence on resolution | [7] |
Table 2: Resolution of Racemic Ketoprofen
| Chiral Resolving Agent / Method | Solvent(s) | Yield / Conversion | Enantiomeric Excess (%ee) of Product | Reference |
| Cinchonidine | Ethyl Acetate / Methanol | 31% | 97% ((S)-Ketoprofen) | US5162576A |
| Candida rugosa Lipase (Kinetic Resolution) | Cyclohexane | 47% Conversion | 99% ((S)-Ketoprofen Ester) | [5] |
Table 3: Resolution of Racemic Naproxen
| Chiral Resolving Agent / Method | Key Feature | Outcome | Reference |
| Chiral Amine + Achiral Base (Pope-Peachy Method) | Uses 0.5 eq. of chiral amine | High selectivity, cost-effective | [8] |
| Vancomycin (in Capillary Electrophoresis) | Comparison of selectors | Most effective selector for enantioseparation | [9] |
Note: Direct comparison is challenging as experimental conditions (solvent, temperature, stoichiometry, number of recrystallizations) significantly impact yield and purity. The data is presented as reported in the cited literature.
Experimental Protocols
Below is a representative, detailed protocol for the resolution of a racemic carboxylic acid using a chiral amine, based on common laboratory procedures.[1]
Protocol: Resolution of Racemic Ibuprofen using (S)-(-)-α-Phenylethylamine
1. Diastereomeric Salt Formation: a. In a 3-necked flask equipped with a reflux condenser and magnetic stirrer, add 1.0 g of racemic ibuprofen and 15 mL of 0.25 M potassium hydroxide (KOH) solution. b. Heat the mixture in a water bath to approximately 75-85°C. Most of the ibuprofen will dissolve. c. Slowly add one molar equivalent of (S)-(-)-α-phenylethylamine dropwise to the warm solution. d. A precipitate of the (S)-ibuprofen-(S)-phenylethylammonium salt should form within minutes. Maintain the temperature at 75-85°C and continue stirring for 1 hour.
2. Isolation and Purification of the Diastereomeric Salt: a. Remove the flask from the heat and allow it to cool slowly to room temperature. b. Further cool the flask in an ice-water bath to maximize crystallization. c. Collect the precipitated salt by vacuum filtration using a Büchner funnel. d. Wash the collected crystals with a small amount (2-3 mL) of ice-cold water to remove soluble impurities. e. For higher purity, the salt can be recrystallized by dissolving it in a minimal amount of hot water or a suitable solvent mixture and allowing it to cool and crystallize again.
3. Liberation of the Pure Enantiomer: a. Transfer the dried, purified diastereomeric salt to a beaker. b. Add 10 mL of 2 M sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) and stir for 10-15 minutes. This will protonate the ibuprofen carboxylate and the phenylethylamine. c. Transfer the mixture to a separatory funnel. d. Extract the aqueous layer three times with a suitable organic solvent (e.g., 15 mL portions of methyl-t-butyl ether (MTBE) or diethyl ether). The liberated (S)-(+)-ibuprofen will move into the organic layer. e. Combine the organic layers and wash them sequentially with 10 mL of water and 10 mL of saturated sodium chloride (brine) solution. f. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate). g. Remove the solvent by rotary evaporation to yield the solid (S)-(+)-ibuprofen.
4. Analysis: a. Determine the yield of the recovered enantiomer. b. Characterize the product and determine its enantiomeric purity using techniques such as polarimetry (measuring the specific rotation) or chiral High-Performance Liquid Chromatography (HPLC).
References
- 1. murov.info [murov.info]
- 2. researchgate.net [researchgate.net]
- 3. Ketoprofen enantioseparation with a Cinchona alkaloid based stationary phase: enantiorecognition mechanism and release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparative method of R-(-)-lbuprofen by diastereomer crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Retort [www1.udel.edu]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Amines for the Resolution of Specific Racemates
For Researchers, Scientists, and Drug Development Professionals
The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a critical step in the development of stereochemically pure pharmaceuticals and fine chemicals. The use of single-enantiomer drugs can lead to improved efficacy, better safety profiles, and simplified pharmacokinetics.[1][2] One of the most established and scalable methods for resolving racemic acids is through the formation of diastereomeric salts using a chiral amine as the resolving agent.[3] This method leverages the different physical properties, such as solubility, of the resulting diastereomeric salts to enable their separation by fractional crystallization.[3]
This guide provides a comparative analysis of the performance of various chiral amines for the resolution of three common racemic carboxylic acids: ibuprofen, mandelic acid, and ketoprofen. The data presented is compiled from various scientific sources to offer a quantitative comparison of yields and enantiomeric excess, alongside detailed experimental protocols.
Principles of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle behind this resolution technique lies in the reaction of a racemic mixture of a carboxylic acid (a 50:50 mixture of R and S enantiomers) with a single enantiomer of a chiral amine (the resolving agent). This acid-base reaction forms a mixture of two diastereomeric salts.[3] Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, most importantly, different solubilities in a given solvent.[4] This difference in solubility allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration. Subsequently, the resolved enantiomer of the carboxylic acid is liberated from the purified salt, typically by treatment with a strong acid.[3]
The success of a diastereomeric salt resolution is dependent on several factors, including the choice of the resolving agent, the solvent system, the stoichiometry of the reactants, and the crystallization temperature.
Comparison of Chiral Amines for the Resolution of Racemic Acids
The following tables summarize the performance of different chiral amines in the resolution of racemic ibuprofen, mandelic acid, and ketoprofen, based on reported experimental data.
Table 1: Resolution of Racemic Ibuprofen
| Chiral Resolving Agent | Solvent(s) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Recovered (S)-Ibuprofen (%) | Reference(s) |
| (S)-(-)-α-Phenylethylamine | Water/Potassium Hydroxide | 53 (diastereomeric salt) | 80 | [1] |
| (+)-(R)-Phenylethylamine | Supercritical CO₂ | Not Reported | Not Reported | [5][6] |
Note: The yield and e.e. can be influenced by the presence of co-reagents like potassium hydroxide, which can affect the diastereomeric excess of the salt formation.[1]
Table 2: Resolution of Racemic Mandelic Acid
| Chiral Resolving Agent | Solvent(s) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Recovered (R)-Mandelic Acid (%) | Reference(s) |
| (-)-Ephedrine | 95% Ethanol | 80 (crude salt) | 90 | [7] |
| L-Proline | Not Specified | Not Reported | Not Reported | [8] |
| Cinchonine | Aqueous | ~80 (diastereomer) | Not Specified | [4] |
Table 3: Resolution of Racemic Ketoprofen
| Chiral Resolving Agent | Solvent(s) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Recovered (S)-Ketoprofen (%) | Reference(s) |
| Cinchonidine | Ethyl Acetate/Methanol | 44 (initial), 31 (after recrystallization) | 86 (initial), 97 (after recrystallization) | [9][10] |
| (R)-α-Phenylethylamine | Not Specified | Not Specified | Not Specified | [9] |
Experimental Protocols
Below are detailed methodologies for key resolution experiments cited in this guide.
Resolution of Racemic Ibuprofen with (S)-(-)-α-Phenylethylamine
This protocol is adapted from a study optimizing the diastereomeric salt formation.[1]
1. Salt Formation:
-
A specific molar ratio of racemic ibuprofen, (S)-(-)-α-methylbenzylamine (S-MBA), and potassium hydroxide (KOH) is crucial for optimal results. The optimal ratio is reported to be 1:0.5:0.5.[1]
-
The reactants are mixed in an aqueous solution. The presence of KOH increases the solubility of both racemic ibuprofen and S-MBA, facilitating the formation of the diastereomeric salts.[1]
2. Crystallization:
-
The diastereomeric salt with lower solubility is allowed to crystallize from the solution. Cooling crystallization is a common method.
-
The choice of solvent for crystallization is critical. Ethyl acetate has been shown to provide a high yield of the diastereomeric salt crystals.[1]
3. Isolation of Diastereomeric Salt:
-
The crystallized diastereomeric salt is separated from the mother liquor by vacuum filtration.
4. Liberation of (S)-Ibuprofen:
-
The isolated diastereomeric salt is treated with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate and liberate the free (S)-ibuprofen.
-
The addition of an anti-solvent, such as water, can be used to precipitate the S-enriched ibuprofen.[1] The optimal solvent-to-antisolvent ratio (e.g., methanol to water) and the rate of anti-solvent addition are important parameters to control for maximizing yield and enantiomeric excess.[1]
5. Purification:
-
The precipitated (S)-ibuprofen is collected by filtration, washed, and dried.
Resolution of Racemic Mandelic Acid with (-)-Ephedrine
This protocol is based on a laboratory experiment for illustrating stereoisomerism.[7]
1. Salt Formation and Crystallization:
-
A solution of (1R,2S)-(-)-ephedrine and (±)-mandelic acid is prepared in 95% ethanol.
-
The solution is allowed to stand at room temperature for several hours in a sealed flask to allow for the precipitation of the less soluble diastereomeric salt, (1R,2S)-(-)-ephedrine-(R)-(-)-mandelate.[7]
2. Isolation of Diastereomeric Salt:
-
The white precipitate of the crude diastereomeric salt is collected by vacuum filtration. An 80% yield of the crude salt has been reported.[7]
3. Liberation of (R)-(-)-Mandelic Acid:
-
The crude salt is neutralized with 6 M HCl.
-
The reaction mixture is then extracted with an organic solvent like tert-butyl methyl ether (TBME).
4. Recovery of (R)-(-)-Mandelic Acid:
-
The organic extract is dried and the solvent is removed by rotary evaporation to yield the resolved (R)-(-)-mandelic acid as a white solid. A 90% optical purity has been reported for the recovered acid.[7]
Resolution of Racemic Ketoprofen with Cinchonidine
This protocol is derived from a patent describing the resolution of ketoprofen.[9][10]
1. Salt Formation:
-
Racemic ketoprofen and (-)-cinchonidine are dissolved in a mixture of an aliphatic ester (e.g., ethyl acetate) and an alkyl alcohol (e.g., methanol).[10]
-
The mixture is stirred vigorously at an elevated temperature (e.g., 50-60 °C).[10]
2. Crystallization:
-
The solution is cooled, and crystallization can be induced by seeding with enantiomerically pure S-salt.
-
The mixture is stirred at room temperature and then at 0 °C for several hours to maximize the precipitation of the diastereomeric salt.[9][10]
3. Isolation and Purification of Diastereomeric Salt:
-
The precipitated salt is collected by vacuum filtration and washed with ethyl acetate and ether.
-
A single recrystallization from a mixture of ethyl acetate and methanol can significantly improve the enantiomeric purity of the salt (from 86% to 97% S-ketoprofen).[9][10]
4. Liberation of (S)-(+)-Ketoprofen:
-
The purified diastereomeric salt is dissolved in a dilute strong acid, such as 10% aqueous HCl, to liberate the (S)-(+)-ketoprofen.[9]
-
The liberated acid is then extracted with an organic solvent, dried, and the solvent is removed to yield the final product.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the chiral resolution processes described above.
Caption: General workflow for chiral resolution by diastereomeric salt formation.
Caption: Experimental workflow for the resolution of racemic ibuprofen.
Caption: Experimental workflow for the resolution of racemic mandelic acid.
References
- 1. advanceseng.com [advanceseng.com]
- 2. mdpi.com [mdpi.com]
- 3. Solved Experiment 12 - Resolution of Racemic Ibuprofen and | Chegg.com [chegg.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Influence of benzylamine on the resolution of ibuprofen with (+)-(R)-phenylethylamine via supercritical fluid extraction. | Semantic Scholar [semanticscholar.org]
- 6. Influence of benzylamine on the resolution of ibuprofen with (+)-(R)-phenylethylamine via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. US5162576A - Resolution of ketoprofen - Google Patents [patents.google.com]
- 10. WO1994006747A1 - Resolution of ketoprofen - Google Patents [patents.google.com]
Navigating the Mirror World: A Comparative Guide to Chiral HPLC Analysis of Resolution Products
For researchers, scientists, and drug development professionals, the separation and quantification of enantiomers from resolution products is a critical step in ensuring the safety, efficacy, and quality of chiral drugs. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) stands as the premier technique for this purpose. This guide provides an objective comparison of common chiral HPLC methods, supported by experimental data, to empower you in selecting the most effective strategy for your analytical challenges.
The fundamental principle of chiral HPLC lies in the differential interaction between the enantiomers of a chiral analyte and a chiral stationary phase, leading to their separation.[1][2] The success of this separation is paramount in pharmaceutical development, as different enantiomers of a drug can exhibit significantly different pharmacological activities and toxicities.[3][4]
Performance Comparison of Chiral Stationary Phases
The choice of the chiral stationary phase is the most critical factor for achieving a successful enantiomeric separation.[5] Polysaccharide-based CSPs, derived from cellulose and amylose, are the most widely used due to their broad applicability and high success rates for a vast range of chiral compounds.[6][7][8] Other common CSPs include cyclodextrin-based, Pirkle-type, and protein-based phases, each offering unique selectivity for specific classes of molecules.[6][7]
The effectiveness of a chiral separation is primarily evaluated by the resolution (Rs), selectivity (α), and retention factor (k'). An ideal separation achieves baseline resolution (Rs > 1.5) within a reasonable analysis time.[6] The following table summarizes experimental data from the literature, comparing the performance of different CSPs for the separation of various drug compounds.
| Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Retention Time (tR1 / tR2) (min) | Selectivity (α) | Resolution (Rs) | Reference |
| Fluoxetine | Chiralcel OD-H | n-Hexane / Isopropanol / Diethylamine (90:10:0.1) | 10.2 / 12.5 | 1.28 | 2.15 | [9] |
| Chiralpak AD-H | n-Hexane / Isopropanol / Diethylamine (95:5:0.1) | 8.9 / 10.5 | 1.25 | 2.01 | [9] | |
| Cyclobond I 2000 DM | Acetonitrile / Triethylamine Acetate Buffer (pH 4.1) (20:80) | 15.1 / 19.8 | 1.42 | 3.54 | [9] | |
| Propranolol | Chiralpak IA | n-Heptane / Ethanol / Diethylamine (80:20:0.1) | Not Specified | Not Specified | > 1.5 | [1] |
| Flavanone | Chiralpak IA | n-Hexane / Isopropanol (90:10) | 11.2 / 12.8 | 1.18 | 2.10 | [7] |
| Chiralpak AD | n-Hexane / Isopropanol (90:10) | 9.5 / 10.8 | 1.17 | 1.95 | [7] | |
| BINOL Derivative | Chiralcel IA | n-Hexane / Isopropanol (80:20) | 7.13 / 8.35 | Not Specified | Not Specified | [5] |
Experimental Protocols
Reproducible and robust chiral separations are built on well-defined experimental protocols. Below are detailed methodologies for some of the key separations cited in this guide.
Protocol 1: Enantiomeric Separation of Fluoxetine on Chiralcel OD-H
This protocol is adapted from a comparative study on fluoxetine enantiomer separation.[9]
-
Sample Preparation: Dissolve a racemic standard of fluoxetine in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane, Isopropanol, and Diethylamine in a ratio of 90:10:0.1 (v/v/v). The mobile phase should be degassed prior to use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Data Analysis: The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: ee (%) = |(Area E1 - Area E2) / (Area E1 + Area E2)| x 100.[10]
Protocol 2: Chiral Separation of a BINOL Derivative on Chiralcel IA
This protocol outlines a general approach for the analysis of axially chiral biaryls like BINOL derivatives.[5]
-
Sample Preparation: Accurately weigh and dissolve the BINOL derivative product in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.[5]
-
HPLC System: An HPLC system with a UV detector.
-
Column: Chiralcel IA (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.[5]
-
Detection: UV at 230 nm or 254 nm.[5]
-
Injection Volume: 10 µL.
Key Considerations in Chiral Method Development
A systematic approach is crucial for developing a robust chiral HPLC method.[6] The process generally involves screening different CSPs and mobile phases to find the initial separation conditions, followed by optimization of parameters such as mobile phase composition, flow rate, and temperature to achieve the desired resolution.[5][7]
The two primary strategies for chiral separation by HPLC are the direct and indirect methods.[1] The direct method , which utilizes a chiral stationary phase, is often preferred due to its simplicity.[1] The indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a conventional achiral stationary phase.[1]
Visualizing the Workflow and Logic
To better understand the processes involved in chiral HPLC analysis, the following diagrams illustrate a typical experimental workflow and the logical relationships in method development.
Caption: A general experimental workflow for chiral HPLC analysis of a resolution product.
Caption: Logical relationships influencing chiral separation performance in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. repository.uncw.edu [repository.uncw.edu]
- 4. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. physicsforums.com [physicsforums.com]
A Comparative Guide to Determining Enantiomeric Purity Following Resolution with (R,R)-(+)-Bis(alpha-methylbenzyl)amine
For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the resolution of racemic mixtures is a critical step. The use of a chiral resolving agent such as (R,R)-(+)-Bis(alpha-methylbenzyl)amine allows for the separation of enantiomers through the formation of diastereomeric salts. Following this resolution, the accurate determination of the enantiomeric purity of the target molecule is paramount. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
The choice of analytical technique for determining enantiomeric excess (e.e.) depends on several factors, including the properties of the analyte, the required accuracy and precision, and available instrumentation.[1] Chiral chromatography, including HPLC and GC, is a widely used and robust method for the accurate determination of enantiomeric excess.[2] NMR spectroscopy, particularly with the use of chiral solvating or derivatizing agents, offers a powerful non-destructive alternative.[2]
| Parameter | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase. | Differential partitioning of volatile enantiomers between a CSP and a gaseous mobile phase. | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer. |
| Resolution (Rs) | Typically > 1.5 for baseline separation. | Often provides very high resolution for suitable analytes. | Depends on the choice of CSA and the specific analyte; may not always achieve baseline separation of signals. |
| Analysis Time | 10 - 30 minutes per sample. | 5 - 20 minutes per sample. | < 10 minutes per sample for data acquisition. |
| Limit of Detection (LOD) of Minor Enantiomer | ~0.05% | ~0.01% | ~0.5-1% |
| Precision (RSD) | < 2% | < 2% | < 5% |
| Sample Derivatization | Often not required. | May be required to increase volatility and improve peak shape. | Often requires the addition of a chiral solvating agent to the NMR sample. |
| Advantages | Broad applicability, well-established, wide variety of commercially available columns.[3] | High efficiency and resolution, suitable for volatile compounds.[4] | Non-destructive, rapid analysis, provides structural information. |
| Disadvantages | Higher solvent consumption, longer analysis times compared to GC. | Limited to thermally stable and volatile compounds, may require derivatization. | Lower sensitivity for minor enantiomers, potential for signal overlap. |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. The following protocols are generalized for the analysis of a chiral carboxylic acid after resolution with (R,R)-(+)-Bis(alpha-methylbenzyl)amine.
Protocol 1: Chiral HPLC Analysis
This method relies on the separation of enantiomers on a chiral stationary phase.
1. Sample Preparation:
- Liberation of the Carboxylic Acid: Following the separation of the diastereomeric salt, the enantiomerically enriched carboxylic acid is liberated by treatment with an acid (e.g., 1M HCl) to remove the chiral resolving agent, (R,R)-(+)-Bis(alpha-methylbenzyl)amine.
- Extraction: The free carboxylic acid is then extracted into an organic solvent (e.g., ethyl acetate).
- Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
- Sample Dilution: The resulting carboxylic acid residue is dissolved in the HPLC mobile phase to a concentration of approximately 1 mg/mL.
2. HPLC Conditions:
- Column: Chiralpak AD-H (or a similar polysaccharide-based chiral column).
- Mobile Phase: A mixture of n-hexane and isopropanol with a small percentage of a modifier like trifluoroacetic acid (TFA) (e.g., n-Hexane/IPA/TFA 90:10:0.1 v/v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at 254 nm.
- Injection Volume: 10 µL.
3. Data Analysis:
- Integrate the peak areas of the two enantiomers.
- Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Protocol 2: Chiral GC Analysis
This technique is suitable for volatile and thermally stable carboxylic acids, often requiring derivatization.
1. Sample Preparation and Derivatization:
- Liberate and extract the enantiomerically enriched carboxylic acid as described in the Chiral HPLC protocol.
- Esterification: Convert the carboxylic acid to a more volatile ester (e.g., methyl ester) by reacting with a suitable reagent such as diazomethane or by heating with methanol and a catalytic amount of acid.
- Dilute the resulting ester in a suitable solvent (e.g., hexane) for GC analysis.
2. GC Conditions:
- Column: A chiral capillary column (e.g., Chirasil-L-Val).
- Carrier Gas: Helium.
- Injector Temperature: 250 °C.
- Detector Temperature (FID): 280 °C.
- Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1 minute, then ramp to a final temperature (e.g., 200 °C) at a rate of 5 °C/min.
- Injection: Split injection (e.g., 50:1 split ratio).
3. Data Analysis:
- Calculate the % ee using the peak areas of the two enantiomeric esters, as described for the HPLC method.
Protocol 3: NMR Spectroscopy Analysis
This method uses a chiral solvating agent to induce chemical shift differences between the enantiomers.
1. Sample Preparation:
- Liberate and extract the enantiomerically enriched carboxylic acid as described in the Chiral HPLC protocol.
- Accurately weigh approximately 5-10 mg of the carboxylic acid and dissolve it in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Acquire a standard ¹H NMR spectrum.
- Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
2. NMR Data Acquisition:
- Acquire a ¹H NMR spectrum of the mixture.
3. Data Analysis:
- Identify a proton signal (e.g., the alpha-proton of the carboxylic acid) that shows baseline separation for the two enantiomers in the presence of the chiral solvating agent.
- Integrate the separated signals to determine the ratio of the enantiomers.
- Calculate the % ee from the integral values.
Mandatory Visualizations
Caption: Experimental workflow for determining enantiomeric purity.
Caption: Alternatives to (R,R)-(+)-Bis(alpha-methylbenzyl)amine.
Conclusion
The determination of enantiomeric purity after resolution with (R,R)-(+)-Bis(alpha-methylbenzyl)amine can be reliably achieved using chiral HPLC, chiral GC, or NMR spectroscopy.
-
Chiral HPLC is a versatile and robust method suitable for a wide range of compounds.
-
Chiral GC offers high resolution for volatile analytes and is often faster than HPLC.
-
NMR spectroscopy provides a rapid, non-destructive method, though it may have lower sensitivity for detecting minor enantiomers.
The selection of the most appropriate technique will depend on the specific characteristics of the analyte, the required level of accuracy and precision, and the available laboratory resources. For regulatory purposes and in-depth quality control, it is often advisable to use two orthogonal methods, such as chiral HPLC and chiral GC or NMR, to provide a comprehensive and reliable assessment of enantiomeric purity.
References
A Comparative Guide to Chiral Resolving Agents: A Cost-Benefit Analysis of (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral resolving agent is a critical decision in the synthesis of enantiomerically pure compounds. This choice directly impacts the efficiency, scalability, and economic viability of the entire process. This guide provides a comprehensive cost-benefit analysis of (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride as a chiral resolving agent for racemic acids, comparing its performance and cost against established alternatives such as (R)-(+)-alpha-Methylbenzylamine and (+)-Tartaric Acid.
While this compound is commercially available, detailed public data on its performance in chiral resolution is limited. Therefore, this guide will focus on a thorough comparison of its well-documented structural analogs and common alternatives to provide a framework for its potential application and to aid in the selection of the most suitable resolving agent for a given racemic mixture.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The most prevalent method for separating enantiomers on a preparative scale is through the formation of diastereomeric salts. This technique leverages the fact that while enantiomers have identical physical properties, diastereomers do not. By reacting a racemic mixture (e.g., a racemic carboxylic acid) with a single enantiomer of a chiral base (the resolving agent), a mixture of two diastereomeric salts is formed. Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. Subsequently, the individual enantiomers of the acid can be recovered from the separated diastereomeric salts.
Figure 1. General workflow of chiral resolution via diastereomeric salt formation.
Performance Comparison of Chiral Resolving Agents
The effectiveness of a chiral resolving agent is evaluated based on several key parameters: the yield of the diastereomeric salt, the diastereomeric excess (d.e.) of the crystallized salt, and the enantiomeric excess (e.e.) of the final resolved product. The choice of solvent is also a critical factor that can significantly influence the outcome of the resolution.
The following table summarizes the performance of common chiral resolving agents for the resolution of racemic α-methylbenzylamine, a widely studied model compound. This data serves as a benchmark for what can be expected from a classical resolution.
| Chiral Resolving Agent | Racemic Amine | Solvent | Diastereomeric Salt Yield (%) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) of Resolved Amine (%) |
| (+)-Tartaric Acid | α-Methylbenzylamine | Methanol | Not specified | Not specified | >95 (after recrystallization) |
| N-Tosyl-(S)-phenylalanine | α-Methylbenzylamine | 2-Propanol | Not specified | Not specified | 68.4 |
Note: The performance of a resolving agent is highly dependent on the specific substrate and experimental conditions, including solvent, temperature, and stoichiometry. The data presented is for illustrative purposes.
Cost-Benefit Analysis
The cost of the resolving agent is a major consideration in large-scale production. A highly effective but prohibitively expensive agent may not be economically viable. The table below provides an approximate cost comparison of this compound and its common alternatives.
| Chiral Resolving Agent | Purity | Price (USD/g) |
| This compound | >98% | ~$87 |
| (R)-(+)-alpha-Methylbenzylamine | ≥99% | ~$1.63 |
| (+)-Tartaric Acid | ≥99% | ~$0.50 |
(Prices are approximate and subject to change based on supplier and quantity.)
From a purely cost-based perspective, (+)-Tartaric acid is the most economical choice. (R)-(+)-alpha-Methylbenzylamine is also significantly more affordable than its bis-substituted counterpart. The substantially higher price of this compound necessitates a significant improvement in resolution efficiency (higher yield and/or enantiomeric excess in a single step) to justify its use.
The potential benefit of the bulkier (R,R)-(+)-Bis(alpha-methylbenzyl)amine structure lies in its potential for more specific steric interactions with the racemic acid, which could lead to a greater difference in the solubility of the resulting diastereomeric salts. This could theoretically result in a higher diastereomeric excess in the initial crystallization, potentially reducing the need for multiple recrystallization steps and thereby saving time and solvent costs. However, without concrete experimental data, this remains a theoretical advantage.
Figure 2. Decision-making workflow for selecting a chiral resolving agent.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the systematic evaluation of chiral resolving agents.
General Protocol for Chiral Resolution of a Racemic Acid
-
Diastereomeric Salt Formation:
-
Dissolve one equivalent of the racemic acid in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) with gentle heating.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (R)-(+)-alpha-Methylbenzylamine) in the minimum amount of the same hot solvent.
-
Slowly add the resolving agent solution to the racemic acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The mixture can be further cooled in an ice bath to maximize the yield.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
The filtrate (mother liquor) contains the more soluble diastereomer and can be processed separately to recover the other enantiomer of the acid.
-
-
Recrystallization (Optional but Recommended):
-
To improve the diastereomeric purity, recrystallize the isolated salt from a suitable solvent. The progress can be monitored by measuring the optical rotation of the salt at each step until a constant value is achieved.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the purified diastereomeric salt in water.
-
Add a strong acid (e.g., 1M HCl) to protonate the chiral amine and liberate the free carboxylic acid.
-
Extract the liberated acid with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched acid.
-
Protocol for Determination of Enantiomeric Excess by Chiral HPLC
The enantiomeric excess of the resolved acid should be determined using a suitable analytical technique, with chiral High-Performance Liquid Chromatography (HPLC) being a common and accurate method.
-
Sample Preparation:
-
Accurately weigh a small amount of the resolved acid and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
-
Chromatographic Conditions (General Example):
-
Column: A suitable chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape (e.g., 90:10 hexane:isopropanol + 0.1% TFA).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C).
-
-
Analysis:
-
Inject a small volume of the sample solution (e.g., 10 µL) onto the HPLC system.
-
Record the chromatogram. The two enantiomers should appear as two separate peaks.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).
-
-
Figure 3. Workflow for determining enantiomeric excess using chiral HPLC.
Conclusion
The selection of a chiral resolving agent requires a careful balance between performance and cost. While this compound presents a structurally interesting option with the potential for high selectivity due to its increased steric bulk, its significantly higher cost compared to established alternatives like (R)-(+)-alpha-Methylbenzylamine and (+)-Tartaric Acid is a major drawback.
For most applications, particularly at a larger scale, the well-documented and cost-effective nature of tartaric acid and simple chiral amines like α-methylbenzylamine makes them the preferred starting point for the development of a chiral resolution process. The use of a more expensive resolving agent such as this compound would only be justified if it demonstrates a substantial and critical improvement in resolution efficiency for a specific high-value target molecule, where factors like a significantly higher yield in a single step or the ability to resolve a particularly challenging racemate outweigh the higher material cost.
It is strongly recommended that researchers perform a thorough screening of several resolving agents and solvents at a small scale to identify the optimal conditions for their specific racemic mixture before committing to a large-scale resolution. This empirical approach remains the most reliable strategy for achieving efficient and cost-effective chiral separations.
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: The Role of (R,R)-Bis(α-methylbenzyl)amine
In the landscape of asymmetric synthesis, the quest for efficient and highly selective methods for the construction of chiral molecules is paramount, particularly in the fields of pharmaceutical and materials science. Chiral auxiliaries have long stood as a reliable and powerful tool, enabling the diastereoselective transformation of prochiral substrates. Among the diverse array of chiral auxiliaries, (R,R)-Bis(α-methylbenzyl)amine has emerged as a valuable reagent for the stereocontrolled synthesis of β-amino acids and other chiral building blocks. This guide provides a comprehensive comparison of the applications and performance of (R,R)-Bis(α-methylbenzyl)amine-derived auxiliaries with other well-established chiral auxiliaries, supported by experimental data and detailed protocols.
Performance in Asymmetric Alkylation: A Comparative Analysis
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction where chiral auxiliaries have demonstrated immense utility. The following tables present a comparative summary of the performance of an N-acyloxazolidinone derived from (R,R)-Bis(α-methylbenzyl)amine against the widely used Evans and Myers auxiliaries in diastereoselective alkylation reactions.
Table 1: Diastereoselective Alkylation of N',N'-Bis(α-phenylethyl)-N-carbobenzyloxypropionamide Dianion
| Electrophile (R-X) | Yield (%) | Diastereomeric Excess (de, %) |
| MeI | 65 | 70 |
| EtI | 70 | 75 |
| n-PrI | 85 | 80 |
| n-BuI | 80 | 86 |
| BnBr | 24 | 65 |
Data sourced from a study on the diastereoselective alkylation of the dianion of N',N'-Bis(a-phenylethyl)-N-carbobenzyloxypropionamide. The diastereoselectivity was determined by integration of ¹H NMR signals of the diastereomeric products.
Table 2: Performance of Common Chiral Auxiliaries in Asymmetric Propionyl Enolate Alkylation
| Chiral Auxiliary | Electrophile | Base | Yield (%) | Diastereomeric Ratio (dr) |
| (S)-4-Benzyl-2-oxazolidinone (Evans) | Benzyl bromide | LDA | 90-95 | >99:1 |
| (S)-4-Benzyl-2-oxazolidinone (Evans) | Allyl iodide | NaHMDS | - | 98:2 |
| (+)-Pseudoephedrine (Myers) | Benzyl bromide | LDA | 90 | ≥99:1 |
| (+)-Pseudoephedrine (Myers) | Ethyl iodide | LDA | 88 | 97:3 |
This table presents representative data for well-established chiral auxiliaries to provide a benchmark for comparison.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of asymmetric reactions. The following are protocols for the diastereoselective alkylation using an N-acyl derivative of (R,R)-Bis(α-methylbenzyl)amine and a standard protocol for the widely used Evans auxiliary.
Protocol 1: Diastereoselective Alkylation of N',N'-Bis(α-phenylethyl)-N-carbobenzyloxypropionamide
Materials:
-
N',N'-Bis(α-phenylethyl)-N-carbobenzyloxypropionamide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl iodide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of N',N'-Bis(α-phenylethyl)-N-carbobenzyloxypropionamide (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
To this cooled solution, n-butyllithium (2.2 eq) is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour to ensure complete formation of the dianion.
-
The alkylating agent (1.1 eq) is then added dropwise to the reaction mixture at -78 °C.
-
The reaction is stirred at -78 °C for a specified time (typically 1-4 hours), and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the alkylated product.
-
The diastereomeric ratio is determined by ¹H NMR analysis of the purified product.
Protocol 2: Asymmetric Alkylation of an N-Acyl Evans Oxazolidinone
Materials:
-
N-Acyl-(S)-4-benzyl-2-oxazolidinone
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide, allyl iodide)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of LDA or NaHMDS (1.1 eq) in THF is added dropwise to the cooled solution, and the mixture is stirred for 30-60 minutes at -78 °C to form the enolate.
-
The alkylating agent (1.2 eq) is then added neat or as a solution in THF to the enolate solution at -78 °C.
-
The reaction is stirred at -78 °C for 1-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is warmed to room temperature and extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure, and the resulting crude product is purified by flash chromatography on silica gel.
Mechanism of Stereocontrol and Experimental Workflow
The stereochemical outcome of reactions employing chiral auxiliaries is dictated by the conformational bias imposed by the auxiliary on the transition state.
A Head-to-Head Battle for Purity: Enzymatic Resolution vs. Diastereomeric Salt Formation in Chiral Separations
For researchers, scientists, and drug development professionals navigating the critical task of chiral resolution, the choice between enzymatic resolution and diastereomeric salt formation is a pivotal one. This guide provides an objective comparison of these two powerhouse techniques, supported by experimental data and detailed protocols, to empower informed decision-making in the pursuit of enantiomerically pure compounds.
The separation of enantiomers, mirror-image isomers of a chiral molecule, is a cornerstone of modern drug development and fine chemical synthesis. Enantiomers can exhibit vastly different pharmacological and toxicological profiles, making the isolation of a single, desired enantiomer a regulatory and safety imperative. Two of the most established and widely employed methods for achieving this are enzymatic resolution and diastereomeric salt formation.
Enzymatic resolution leverages the high stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer in a racemic mixture, leading to the separation of a reacted and an unreacted enantiomer. In contrast, diastereomeric salt formation is a classical chemical method that involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, having different physicochemical properties, can then be separated by fractional crystallization.
This guide will delve into a detailed comparison of these methods, presenting quantitative data, experimental workflows, and a decision-making framework to assist researchers in selecting the optimal strategy for their specific needs.
At a Glance: Quantitative Comparison of Chiral Resolution Techniques
The selection of a chiral resolution method often hinges on a careful evaluation of performance metrics such as yield, enantiomeric excess (e.e.), and process efficiency. The following table summarizes representative data for the resolution of a model compound, Racemic Ibuprofen, a widely studied non-steroidal anti-inflammatory drug (NSAID).
| Parameter | Enzymatic Resolution (Lipase-catalyzed) | Diastereomeric Salt Formation |
| Substrate | Racemic Ibuprofen | Racemic Ibuprofen |
| Resolving Agent | Lipase from Candida rugosa | (S)-(-)-α-methylbenzylamine (S-MBA) |
| Yield (of one enantiomer) | Theoretically max. 50% (without racemization) | Can exceed 50% with recycling of the unwanted enantiomer |
| Enantiomeric Excess (e.e.) | Often >95%[1] | Variable, can be >80% after optimization and recrystallization[2] |
| Diastereomeric Excess (d.e.) | Not Applicable | ~40% in initial salt formation, can be improved with optimization[2] |
| Key Process Steps | Enantioselective enzymatic reaction, separation of product and unreacted substrate | Salt formation, fractional crystallization, liberation of enantiomer |
| Scalability | Can be challenging for very large scale | Generally considered highly scalable[3] |
| Environmental Considerations | "Green" approach with biodegradable catalysts and milder conditions | Often involves organic solvents and stoichiometric reagents |
In-Depth Experimental Protocols
To provide a practical framework for researchers, detailed experimental protocols for the resolution of racemic ibuprofen using both enzymatic and diastereomeric salt formation methods are outlined below.
Enzymatic Resolution of Racemic Ibuprofen via Lipase-Catalyzed Esterification
This protocol is based on the enantioselective esterification of (S)-ibuprofen.
Materials:
-
Racemic ibuprofen
-
Immobilized Candida rugosa lipase
-
n-propanol
-
Isooctane
-
Phosphate buffer (for lipase preparation)
-
HPLC system with a chiral column for analysis
Procedure:
-
Enzyme Preparation: Immobilize Candida rugosa lipase on a suitable support like silica nanoparticles.[1]
-
Reaction Setup: In a sealed vessel, dissolve racemic ibuprofen (0.025 M) and n-propanol in isooctane. Add a small amount of water to maintain enzyme activity.[1]
-
Enzymatic Reaction: Add the immobilized lipase (e.g., 40 mg) to the reaction mixture. Incubate at a controlled temperature (e.g., 37°C) with shaking.[1]
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing the conversion and enantiomeric excess of the remaining (R)-ibuprofen and the produced (S)-ibuprofen ester using chiral HPLC.
-
Work-up: Once the desired conversion (typically around 50%) is reached, separate the enzyme by filtration. The (S)-ibuprofen ester can be separated from the unreacted (R)-ibuprofen by extraction or chromatography. The ester is then hydrolyzed to obtain (S)-ibuprofen.
Diastereomeric Salt Formation for the Resolution of Racemic Ibuprofen
This protocol utilizes (S)-(-)-α-methylbenzylamine as the chiral resolving agent.
Materials:
-
Racemic ibuprofen
-
(S)-(-)-α-methylbenzylamine (S-MBA)
-
Potassium hydroxide (KOH)
-
Methanol
-
Water (as anti-solvent)
-
Filtration apparatus
Procedure:
-
Salt Formation: Dissolve racemic ibuprofen in an aqueous solution of KOH. To this, add a stoichiometric amount of (S)-(-)-α-methylbenzylamine. The optimal ratio of racemic ibuprofen:S-MBA:KOH has been found to be 1:0.5:0.5.[2]
-
Crystallization: The diastereomeric salts will have different solubilities. The less soluble salt, enriched in one diastereomer, will preferentially crystallize upon cooling or addition of an anti-solvent.
-
Isolation: Isolate the crystalline diastereomeric salt by vacuum filtration.
-
Liberation of Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to protonate the ibuprofen. The enantiomerically enriched ibuprofen will precipitate and can be recovered by filtration or extraction with an organic solvent.
-
Analysis: Determine the enantiomeric excess of the recovered ibuprofen using chiral HPLC or polarimetry.
Visualizing the Workflows
To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both resolution techniques.
Making the Right Choice: A Decision-Making Guide
The selection between enzymatic resolution and diastereomeric salt formation is not always straightforward and depends on a multitude of factors. The following decision-making flowchart provides a logical framework to guide researchers toward the most suitable method for their specific project requirements.
References
A Researcher's Guide to Validating Optical Purity: Specific Rotation vs. Chromatographic Methods
The determination of optical purity, or enantiomeric excess (ee), is a critical step in the development and quality control of chiral compounds, particularly in the pharmaceutical industry. The biological activity of a chiral drug can reside in only one of its enantiomers, while the other may be inactive or even cause adverse effects. This guide provides an objective comparison of the traditional method of specific rotation measurement with modern chromatographic techniques for validating optical purity, supported by experimental data and detailed protocols.
Overview of Analytical Techniques
The choice of analytical method for determining optical purity depends on the compound's properties, the required accuracy and precision, and the available instrumentation. While historically significant, polarimetry is often supplemented or replaced by more robust chromatographic methods.
-
Specific Rotation (Polarimetry): A traditional method that measures the rotation of plane-polarized light by a chiral compound in solution. It is a bulk property measurement and its accuracy can be affected by several factors.[1][2][3] The terms optical purity and enantiomeric excess are often used interchangeably, with optical purity being the ratio of the observed optical rotation of a sample to the rotation of a pure enantiomer.[4]
-
Chiral High-Performance Liquid Chromatography (HPLC): Considered the gold standard for determining enantiomeric excess.[5] It physically separates the enantiomers using a chiral stationary phase (CSP), allowing for direct quantification of each.[5][6][7]
-
Chiral Gas Chromatography (GC): A powerful technique for separating and quantifying volatile enantiomers.[8] Similar to chiral HPLC, it employs a chiral stationary phase to achieve separation.[6][8]
-
Enzymatic Assays: These methods leverage the high stereoselectivity of enzymes, which will react with only one enantiomer in a racemic mixture.[4] The activity can be monitored to determine the concentration of the target enantiomer.[9]
Comparative Performance Data
The following table summarizes the key performance characteristics of each method. Modern chromatographic techniques generally offer superior accuracy, precision, and sensitivity compared to specific rotation.
| Parameter | Specific Rotation (Polarimetry) | Chiral HPLC | Chiral GC | Enzymatic Assays |
| Principle | Measures bulk rotation of plane-polarized light[1][3] | Physical separation of enantiomers on a chiral column[6] | Physical separation of volatile enantiomers on a chiral column[8] | Enantiomer-specific enzymatic reaction[4] |
| Accuracy | Lower; can be affected by impurities, temperature, and concentration[10] | High | High | High (if enzyme is highly specific) |
| Precision (%RSD) | Generally >2% | Typically <2%[11] | Typically <2% | Variable, depends on assay conditions |
| Sensitivity | Low; requires relatively high concentrations | High (UV, MS detectors)[12][13] | Very High (FID, MS detectors)[8] | Very High (Fluorogenic/Colorimetric substrates) |
| LOD/LOQ | High | Low (µg/mL to ng/mL range)[11] | Low (pg to fg range) | Low, depends on enzyme kinetics and substrate |
| Analysis Time | Fast (minutes per sample)[2] | Moderate (5-30 minutes per sample) | Moderate (10-40 minutes per sample) | Slow (minutes to hours, requires incubation) |
| Key Limitation | Non-linear response at high ee; requires pure enantiomer standard[1][14] | Method development can be time-consuming | Limited to thermally stable and volatile compounds[13] | Enzyme availability and stability; substrate-specific |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results.
Specific Rotation Measurement
This protocol outlines the determination of enantiomeric excess (%ee) using a polarimeter.
-
Preparation of Standard: Accurately prepare a solution of the pure enantiomer (if available) at a known concentration (c) in a suitable achiral solvent.
-
Instrument Setup:
-
Blank Measurement: Fill the polarimeter cell (of a known path length, l, in decimeters) with the pure solvent.[17] Place it in the instrument and zero the reading. This corrects for any rotation caused by the solvent or the cell.
-
Standard Measurement: Rinse and fill the cell with the standard solution of the pure enantiomer. Measure the observed rotation (α_standard).
-
Sample Preparation: Prepare a solution of the sample to be tested at the same concentration (c) and in the same solvent as the standard.
-
Sample Measurement: Rinse and fill the cell with the sample solution. Measure the observed rotation (α_observed).[17]
-
Calculation:
-
Calculate the specific rotation of the pure enantiomer: [α]_pure = α_standard / (c × l) .[1]
-
Calculate the optical purity (enantiomeric excess) of the sample: %ee = ([α]_observed / [α]_pure) × 100 , where [α]_observed is the specific rotation of the mixture calculated from α_observed.
-
Chiral HPLC Method
This is a general workflow for determining %ee by chiral HPLC.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (often the mobile phase) to a known concentration (e.g., 1 mg/mL).[5]
-
Instrument and Method Setup:
-
Column: Install a suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®).[5]
-
Mobile Phase: Prepare and degas the mobile phase (e.g., a mixture of n-hexane and isopropanol). For basic or acidic compounds, additives like diethylamine (DEA) or trifluoroacetic acid (TFA) may be needed to improve peak shape.[5]
-
Parameters: Set the flow rate (e.g., 1.0 mL/min), column temperature (e.g., 25°C), and detector wavelength (e.g., 254 nm).[5][11]
-
-
Analysis:
-
Inject a standard solution of the racemate to determine the retention times of both enantiomers and calculate the resolution factor.
-
Inject the sample solution.
-
-
Data Processing and Calculation:
-
Integrate the peak areas for both enantiomers (Area1 and Area2) in the sample chromatogram.
-
Calculate the enantiomeric excess using the formula: %ee = |(Area1 - Area2) / (Area1 + Area2)| × 100 .[18]
-
Visualization of Workflows and Concepts
Diagrams created using Graphviz help to clarify complex workflows and relationships.
Caption: Workflow for the validation of optical purity.
Caption: Relationship between rotation and enantiomeric excess.
Conclusion and Recommendations
For definitive and regulatory-compliant validation of optical purity, chiral HPLC and chiral GC are the methods of choice . They provide direct, accurate, and precise quantification of individual enantiomers, which is essential for drug development and quality control.
Specific rotation remains a useful, rapid technique for preliminary screening of optically active compounds or for confirming the identity of a substance when a reliable standard is available.[3][10] However, its limitations in accuracy and its indirect nature of measurement mean it should not be used as the sole method for quantitative determination of enantiomeric excess in a professional research or development setting.[10][14]
Ultimately, the selection of a method should be based on a thorough validation process that considers the specific requirements of the analysis and the properties of the chiral molecule .
References
- 1. Specific rotation - Wikipedia [en.wikipedia.org]
- 2. skpharmteco.com [skpharmteco.com]
- 3. promptpraxislabs.com [promptpraxislabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Chiral analysis - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. chromtech.com [chromtech.com]
- 9. Optical visualization and quantification of enzyme activity using dynamic droplet lenses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. dujps.com [dujps.com]
- 12. uma.es [uma.es]
- 13. heraldopenaccess.us [heraldopenaccess.us]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 16. digicollections.net [digicollections.net]
- 17. rudolphresearch.com [rudolphresearch.com]
- 18. physicsforums.com [physicsforums.com]
A Comparative Guide to Chiral Auxiliaries: Efficacy in Asymmetric Synthesis Versus Evans Auxiliaries
In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision for researchers, scientists, and drug development professionals aiming to achieve high stereoselectivity.[1][2] Evans' oxazolidinone auxiliaries have long been a benchmark in the field, renowned for their high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.[3][4] This guide provides an objective comparison of the performance of several key classes of chiral auxiliaries against the well-established Evans auxiliaries, supported by experimental data.
The ideal chiral auxiliary should be readily available, easy to attach and remove under mild conditions without racemization, and provide high stereocontrol.[1] This comparison focuses on widely used alternatives, including pseudoephedrine amides, camphorsultams, and sulfur-based auxiliaries, evaluating their efficacy in crucial asymmetric transformations such as aldol additions, alkylations, and Diels-Alder reactions.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral auxiliary is highly dependent on the specific reaction type and substrates involved.[1] The following tables summarize the performance of various chiral auxiliaries in key asymmetric transformations, providing a quantitative basis for comparison with Evans auxiliaries.
Table 1: Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (d.r.) (syn:anti) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) | Isobutyraldehyde | >99:1 | 85 | [2] |
| (4R)-4-isopropyl-2-oxazolidinone (from D-Valinol) | Isobutyraldehyde | >99:1 | 80 | [5] |
| (4S)-4-benzyl-2-oxazolidinone (Evans Auxiliary) | Isobutyraldehyde | >99:1 | - | [6] |
| (4R)-4-(1-Methylethyl)-2-oxazolidinone (Evans Auxiliary) | Benzaldehyde | 95:5 | 80 | [2] |
| (4R)-4-isopropyl-2-oxazolidinone (from D-Valinol) | Benzaldehyde | >99:1 | 95 | [5] |
| (1R,2R)-1-Aminoindan-2-ol (as oxazolidinone) | Isobutyraldehyde | >99:1 | 78 | [6] |
| (1R,2R)-1-Aminoindan-2-ol (as oxazolidinone) | Benzaldehyde | >99:1 | - | [6] |
| (2R)-Bornane-10,2-sultam (Oppolzer's Sultam) | Benzaldehyde | 98:2 (anti:syn) | - | [2] |
| Indene-based thiazolidinethione | Propionaldehyde | >95:5 | 92 | [7] |
Table 2: Asymmetric Alkylation Reactions
| Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (4S)-4-benzyl-2-oxazolidinone (Evans Auxiliary) | Benzyl bromide | >99% | 95 | [5] |
| (4R)-4-isopropyl-2-oxazolidinone (from D-Valinol) | Benzyl bromide | >99% | 90 | [5] |
| Pseudoephedrine Amide | Benzyl bromide | ≥99% | - | [6] |
| Pseudoephedrine Amide | Ethyl iodide | 98% | - | [6] |
Table 3: Asymmetric Diels-Alder Reactions
| Chiral Auxiliary | Diene | Dienophile | Diastereomeric Ratio (endo:exo) | Yield (%) | Reference |
| Oppolzer's Camphorsultam | Cyclopentadiene | N-Acryloyl | 98:2 | >99% | [6] |
| (1R,2R)-1-Aminoindan-2-ol (as N-enoyl derivative) | Cyclopentadiene | N-Crotonyl | >99:1 | 92% | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for key reactions using different chiral auxiliaries.
1. Evans Auxiliary: Asymmetric Aldol Reaction [2]
-
Acylation of the Chiral Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C, n-BuLi is added dropwise. After stirring for 15 minutes, propionyl chloride is added, and the reaction is allowed to warm to room temperature. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted.
-
Enolate Formation and Aldol Addition: The N-propionyl oxazolidinone is dissolved in anhydrous DCM and cooled to 0 °C. Bu₂BOTf is added dropwise, followed by the addition of TEA. The mixture is stirred before the aldehyde is added. The reaction is stirred for several hours at low temperature.
-
Work-up and Auxiliary Cleavage: The reaction is quenched with a phosphate buffer (pH 7). The crude aldol adduct is dissolved in a mixture of methanol and THF. A solution of H₂O₂ and LiOH in water is added at 0 °C, and the mixture is stirred for 4 hours to cleave the auxiliary.
2. Pseudoephedrine Amide: Asymmetric Alkylation [8][9]
-
Amide Formation: Pseudoephedrine is reacted with a carboxylic acid, acid anhydride, or acyl chloride to form the corresponding amide.
-
Enolate Formation and Alkylation: The α-proton of the carbonyl compound is deprotonated by a non-nucleophilic base (e.g., LDA) to give the enolate. The enolate then reacts with an alkyl halide. The stereochemistry of the product is directed by the methyl group of the pseudoephedrine.
-
Auxiliary Removal: The pseudoephedrine auxiliary is removed by cleaving the amide bond with an appropriate nucleophile.
3. Oppolzer's Camphorsultam: Asymmetric Diels-Alder Reaction [2]
-
Preparation of the N-Acryloylsultam: To a solution of (2R)-bornane-10,2-sultam in anhydrous DCM at 0 °C, TEA is added, followed by the dropwise addition of acryloyl chloride.
-
Diels-Alder Reaction: The N-acryloylsultam is dissolved in anhydrous DCM and cooled to -78 °C. A Lewis acid (e.g., Et₂AlCl) is added dropwise, followed by the diene. The reaction is stirred at low temperature for 3-6 hours.
-
Work-up and Product Isolation: The reaction is quenched with saturated aqueous NaHCO₃. The product is extracted, dried, and purified by flash chromatography.
Mechanistic Insights and Stereochemical Control
The stereochemical outcome of reactions employing chiral auxiliaries is dictated by the formation of a well-defined transition state that minimizes steric interactions.[1]
Evans Auxiliaries: In aldol reactions, Evans' auxiliaries form a (Z)-enolate which reacts with an aldehyde through a chair-like six-membered transition state.[4][10] The bulky substituent at the 4-position of the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.[5]
Pseudoephedrine Amides: The stereoselectivity in alkylations using pseudoephedrine amides is controlled by a rigid lithium chelate in the transition state.[1] The (Z)-enolate is formed, and the methyl group on the auxiliary directs the incoming electrophile.
Camphorsultams: The rigid camphor backbone provides excellent stereocontrol in Diels-Alder reactions by effectively blocking one face of the dienophile.[1]
Visualizations
To better illustrate the principles and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Zimmerman-Traxler model for Evans syn-aldol reaction.
Caption: Chelation control in pseudoephedrine-mediated alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant work environment. This guide provides detailed, step-by-step procedures for the proper disposal of (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride, a compound that requires careful management as a hazardous substance. Adherence to these protocols is critical for mitigating risks and complying with regulatory standards.
Before initiating any disposal process, it is essential to consult the Safety Data Sheet (SDS) for this compound and to be equipped with the appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, such as a chemical fume hood.
Summary of Disposal Procedures and Compound Characteristics
The following table summarizes key information regarding the disposal of this compound. As specific quantitative disposal limits are often not available for research chemicals, general hazardous waste guidelines apply.
| Characteristic | Information |
| Physical State | Solid[1] |
| Solubility | Soluble in DMSO and Methanol[1] |
| Hazard Profile | Causes skin and serious eye irritation. May cause respiratory irritation.[2] |
| Primary Disposal Method | Dispose of as hazardous waste through an approved treatment and disposal facility in accordance with local, state, and federal regulations.[1][2][3][4] |
| Drain Disposal | Prohibited. Do not discharge into the sewer system.[5] |
| Solid Waste Disposal | Collect in a designated, chemically resistant, and clearly labeled hazardous waste container.[6] |
| Liquid Waste (Solutions) | Collect in a separate, compatible, and clearly labeled hazardous waste container. List all components and their estimated percentages.[6] |
| Empty Containers | Must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing and defacing the label, the container may be disposed of as regular trash.[5][6] |
Detailed Experimental Protocol for Disposal
The following protocol outlines the necessary steps for the safe disposal of unused or waste this compound and its containers.
Step 1: Waste Collection and Labeling
-
Solid Waste :
-
Place solid this compound waste into a designated, chemically resistant container with a secure cap.
-
Clearly label the container with a "Hazardous Waste" tag. The label must include the full chemical name: "this compound," and the approximate quantity.
-
-
Liquid Waste (Solutions) :
-
Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
-
The label must list all components in the waste container, including solvents, and their estimated percentages.
-
Step 2: Waste Segregation and Storage
-
Store the hazardous waste container in a designated satellite accumulation area.
-
This area should be well-ventilated and away from incompatible materials. Do not store with strong oxidizing agents.[6]
-
Keep waste containers closed except when adding waste.[5]
Step 3: Professional Disposal
-
Do not dispose of this compound in the regular trash or down the drain.[5]
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and disposal.[6]
-
Do not accumulate large quantities of waste; arrange for disposal when the container is nearing full.
Step 4: Decontamination of Empty Containers
-
Triple Rinsing :
-
Empty containers that held this compound must be properly decontaminated before disposal.
-
Triple rinse the empty container with a suitable solvent in which the compound is soluble (e.g., methanol or DMSO), followed by water.[6]
-
Each rinsing should be performed with an amount of solvent equal to approximately 5 percent of the volume of the container.[5]
-
-
Rinsate Collection :
-
Final Container Disposal :
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride
Essential Safety and Handling Guide for (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact and inhalation. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[1][2][3] | Conforming to EN166 (EU) or NIOSH (US) approved standards. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit.[1][2][3] | Ensure gloves are impervious to the chemical. Change gloves immediately if contaminated. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when engineering controls are insufficient to maintain exposure below acceptable levels or when dusts/aerosols are generated.[3][4] |
Safe Handling and Operational Plan
Proper handling procedures are critical to minimize exposure risk. This involves a combination of engineering controls, good hygiene practices, and careful execution of tasks.
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1][3][5]
-
Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
General Hygiene Measures:
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4]
-
Wash hands thoroughly with soap and water after handling.[1][2][4]
-
Remove contaminated clothing immediately and wash it before reuse.[1][2][4]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn.
-
Dispensing: Avoid the formation of dust and aerosols.[5] Use non-sparking tools.
-
After Use: Clean all equipment and the work area thoroughly.
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial. The following table outlines the procedures for different routes of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5][6] |
| Skin Contact | Immediately remove all contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][6] Seek medical attention if irritation persists.[1][2][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][5] Remove contact lenses if present and easy to do.[1][2][5] Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[6] Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention. |
Storage and Disposal Plan
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][5]
-
Keep away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[3]
Disposal:
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1][4][5]
-
Do not allow the product to enter drains.[6]
-
Waste material should be disposed of in an approved waste disposal plant.[4]
Visual Workflow and Emergency Response Diagrams
To further clarify the procedural steps for handling and emergency response, the following diagrams have been created using the Graphviz DOT language.
Caption: Workflow for Safe Handling of this compound.
Caption: Decision-Making for Accidental Exposure to this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
